molecular formula C14H18N2O4 B602325 O-Acetyl Lacosamide CAS No. 1318777-54-6

O-Acetyl Lacosamide

カタログ番号: B602325
CAS番号: 1318777-54-6
分子量: 278.31
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Acetyl Lacosamide is a derivative of the antiepileptic drug Lacosamide, designed for advanced neuroscience and pharmacology research. While Lacosamide is known for its unique dual mechanism of action—selectively enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapsin response mediator protein-2 (CRMP-2) —the O-Acetyl derivative serves as a key intermediate or probe for investigating these pathways in greater depth. Research into similar derivatives has shown the potential for enhanced modulation of sodium channel slow inactivation, a mechanism that stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing without disrupting normal physiological activity . This makes this compound a compound of significant interest for studies aimed at understanding and intervening in states of neuronal hyperexcitability, such as in models of epilepsy and neuropathic pain . Furthermore, its role in probing CRMP-2 function may provide insights into aberrant axonal sprouting and neuronal connectivity, which are processes implicated in epileptogenesis . This product is intended for scientific research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUKRMTHAVMFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318777-54-6
Record name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of O-Acetyl Lacosamide, a primary derivative and process-related impurity of the anticonvulsant drug Lacosamide.[1][2] Given the limited direct experimental data for this specific molecule, this guide establishes a robust scientific framework by integrating predicted values, comparative data from the well-characterized parent compound Lacosamide, and detailed, field-proven experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and formulation of Lacosamide and its related substances.

Introduction and Strategic Importance

This compound, chemically known as (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide, is a critical molecule in the pharmaceutical landscape of the antiepileptic drug Lacosamide.[1] As a known impurity, its characterization is not merely an academic exercise but a regulatory and safety imperative. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at significant levels in an active pharmaceutical ingredient (API). Understanding the physicochemical properties of this compound is fundamental to controlling its formation during synthesis, developing accurate analytical methods for its detection, and assessing its potential impact on the stability, bioavailability, and safety of the final drug product.

This guide bridges the existing knowledge gap by providing both the available data and the precise methodologies required to generate comprehensive characterization data. We will leverage the extensive public data on Lacosamide as a scientific benchmark to contextualize the properties of its O-acetylated derivative.

Table 1: Core Molecular Identifiers

PropertyThis compoundLacosamide (Parent Compound)
Chemical Name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide[1](R)-2-acetamido-N-benzyl-3-methoxypropionamide[3]
CAS Number 1318777-54-6[1]175481-36-4[3]
Molecular Formula C₁₄H₁₈N₂O₄[4]C₁₃H₁₈N₂O₃[3]
Molecular Weight 278.30 g/mol [4]250.29 g/mol [3]
Chemical Structure this compound StructureLacosamide Structure

Comparative Physicochemical Profile

The addition of an acetyl group in place of the methyl ether's methyl group introduces subtle but significant changes to the molecule's properties. The primary structural difference is the introduction of an ester functional group, which influences polarity, hydrogen bonding potential, and susceptibility to hydrolysis.

Table 2: Summary of Physicochemical Properties

PropertyThis compoundLacosamide (Parent Compound)Significance in Drug Development
Appearance Data not availableWhite to light yellow crystalline powder[3][5]Affects formulation and handling.
Melting Point (°C) Data not available140 - 146[5][6]Indicator of purity, polymorphism, and stability.
Aqueous Solubility Predicted to be lower than LacosamideHigh; BCS Class I Drug[5][7]Governs dissolution rate and bioavailability.
LogP (o/w) ~1.02 (Predicted)[8]0.25 - 0.73 (Experimental)[5][6][9]Predicts membrane permeability and absorption.
pKa Not expected within pH 1-12No pKa within pH 1.5 - 12[5]Determines ionization state and pH-dependent solubility.

Solubility Profile: Determination and Implications

Scientific Rationale: Aqueous solubility is a cornerstone of drug development, directly influencing the dissolution rate and, consequently, the bioavailability of an orally administered drug. Lacosamide's high solubility is a key attribute of its favorable pharmacokinetic profile.[5][7] The introduction of the less polar acetyl group in this compound is anticipated to reduce its affinity for water compared to the parent compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol adheres to the principles outlined in the OECD Guideline 105 for Water Solubility.

  • Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values:

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.

    • Causality: Using an excess of solid ensures that equilibrium is reached at the saturation point, which is the definition of thermodynamic solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours.

    • Causality: This extended period allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states. Periodic sampling can confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

    • Self-Validation: The HPLC method used for quantification must be pre-validated for linearity, accuracy, and precision to ensure trustworthy results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess this compound to pH Buffers (1.2, 4.5, 6.8) B Equilibrate for 24-48h at Controlled Temperature A->B Agitate C Centrifuge to Separate Undissolved Solid B->C Settle D Extract Supernatant C->D Isolate E Quantify Concentration via Validated HPLC-UV D->E Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It critically influences a drug's ability to cross biological membranes, including the gastrointestinal wall and the blood-brain barrier. A higher LogP value indicates greater lipid solubility. The predicted LogP of this compound (~1.02) is higher than that of Lacosamide (~0.3-0.7), suggesting it may have different absorption and distribution characteristics.[5][6][8][9]

Experimental Protocol: LogP Determination by RP-HPLC

This method provides a rapid and reliable alternative to the traditional shake-flask method by correlating a compound's retention time on a reverse-phase column with its lipophilicity.

  • System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The detection wavelength should be set to the λmax of this compound.

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of this compound. Inject each standard individually and record its retention time (t_R).

    • Causality: The standards create a calibration curve that directly links retention time (a measure of column interaction) to the known LogP, establishing a predictable relationship.

  • Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Capacity Factor (k') Calculation: For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known LogP for the standards. The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Analysis: Inject the this compound sample and record its retention time. Calculate its log(k') value.

  • LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of this compound.

    • Self-Validation: The quality of the result is validated by the linearity (R² > 0.99) of the calibration curve, ensuring the relationship between retention and lipophilicity is robust.

G A 1. Inject LogP Standards & Record Retention Times (tR) C 3. Calculate Capacity Factor (k') for each Standard A->C B 2. Determine Void Time (t0) with Uracil B->C D 4. Plot log(k') vs. Known LogP & Generate Linear Regression C->D F 6. Calculate LogP from Regression Equation D->F E 5. Inject this compound & Determine its log(k') E->F

Caption: Workflow for LogP Determination via RP-HPLC.

Thermal Properties and Stability

Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Techniques like Differential Scanning Calorimetry (DSC) provide deeper insights into thermal events such as polymorphic transitions, desolvation, and thermal degradation, which are critical for defining storage conditions and manufacturing processes. While the melting point of Lacosamide is well-defined at 140-146 °C, this parameter must be experimentally determined for this compound.[5][6]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Causality: The inert atmosphere prevents oxidative degradation during heating, ensuring that the observed thermal events are intrinsic to the sample.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

    • Self-Validation: The instrument is calibrated using certified standards (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.

Ionization State: Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This property profoundly affects solubility, absorption, and interaction with biological targets. Lacosamide, containing only amide functional groups, is a neutral molecule with no ionizable centers in the physiological pH range.[5] this compound contains two amide groups and one ester group. None of these are readily ionizable. Therefore, like its parent compound, this compound is expected to be a neutral molecule with no pKa between pH 1 and 12. Experimental confirmation via potentiometric titration or UV-spectrophotometry across a wide pH range would serve as a definitive validation of this structural assessment.

Chemical Stability and Forced Degradation

Scientific Rationale: Stability testing is a regulatory requirement that informs shelf-life and storage conditions. Forced degradation studies are performed under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the inherent stability of a molecule. The ester linkage in this compound represents a potential liability for hydrolysis, particularly in acidic or basic conditions, which is not present in the more stable ether linkage of Lacosamide.

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80 °C.

    • Neutral Hydrolysis: Add water and heat at 60-80 °C.

    • Oxidation: Add 3-30% H₂O₂ at room temperature.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Time Points: Sample from each vial at predefined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating UPLC or HPLC method, preferably with mass spectrometry (LC-MS) detection.

    • Causality: A stability-indicating method is one that can separate the intact drug from all potential degradation products, ensuring that the loss of the parent compound is accurately measured. LC-MS is used to identify the mass of the degradants, aiding in their structural elucidation.

  • Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the parent peak area should be approximately equal to the sum of the increase in degradant peak areas).

G cluster_stress Stress Conditions A Acidic (HCl, Heat) Analysis Analysis at t=0, 2, 4... hrs HPLC-UV for Purity LC-MS for Degradant ID A->Analysis B Basic (NaOH, Heat) B->Analysis C Oxidative (H2O2) C->Analysis D Photolytic (UV/Vis Light) D->Analysis Start This compound Stock Solution Start->A Start->B Start->C Start->D

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The physicochemical profile of this compound, while not extensively documented, can be reliably predicted and experimentally confirmed through the systematic application of standard pharmaceutical characterization techniques. As a neutral, more lipophilic analogue of Lacosamide, its key distinguishing feature is the ester functional group, which introduces a potential pathway for hydrolytic degradation. The protocols detailed in this guide provide a robust framework for drug development professionals to generate the necessary data to control this impurity, ensure the quality and stability of Lacosamide API, and comply with global regulatory standards. The comparative analysis with the parent drug, Lacosamide, serves as an essential tool for interpreting these findings within a scientifically sound and contextually relevant framework.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219078, Lacosamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

  • European Medicines Agency. (2017). Assessment report: Lacosamide Accord. Retrieved from [Link]

  • Wang, Y., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7435-7441. [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s): Lacosamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Environmental Assessment: Lacosamide. Retrieved from [Link]

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. [Link]

  • Ben-Menachem, E. (2008). Lacosamide: an investigational drug for adjunctive treatment of partial-onset seizures. Drugs of Today, 44(1), 35-41. [Link]

  • DrugFuture. (n.d.). Lacosamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67362182, this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Suneetha, D., & Anusha, Y. (2015). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583. [Link]

  • GlobalRPH. (2017). Dilution Vimpat® - Lacosamide. Retrieved from [Link]

  • Wolff, S. M., et al. (2015). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 6(11), 1861-1873. [Link]

  • Villanueva, V., et al. (2021). Long-term safety and tolerability of lacosamide monotherapy in patients with epilepsy: Results from a multicenter, open-label trial. Epilepsia Open, 6(3), 566-576. [Link]

  • Seshagiri Rao, J. V. L. N., & Sankar, D. G. (2012). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 749-755.
  • Eadara, K. C., et al. (2016). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 8(16), 98-104.
  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • Suneetha, D., & Anusha, Y. (2015). Development and validation of analytical methods for lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583.

Sources

O-Acetyl Lacosamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-Acetyl Lacosamide (Lacosamide Impurity B)

Executive Summary

Lacosamide is a third-generation anti-epileptic drug (AED) distinguished by its unique mechanism of action, primarily the selective enhancement of slow inactivation of voltage-gated sodium channels.[1][2][3] This targeted activity provides effective seizure control, particularly for partial-onset seizures, with a generally favorable side-effect profile.[4][5] In the synthesis and manufacturing of any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure patient safety and product efficacy. This compound has been identified as a process-related impurity in the synthesis of Lacosamide.[6] This guide provides a detailed technical overview of this compound, contextualized by the pharmacology, synthesis, and analysis of its parent compound, Lacosamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this specific impurity for process optimization, quality control, and regulatory compliance.

IdentifierLacosamide (Parent Compound)This compound (Impurity)
IUPAC Name (2R)-2-acetamido-N-benzyl-3-methoxypropanamide[7][(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate[8]
CAS Number 175481-36-4[7][9][10][11][12]1318777-54-6[8]
Molecular Formula C₁₃H₁₈N₂O₃[7][9]C₁₄H₁₈N₂O₄[8]
Molecular Weight 250.30 g/mol [9]278.30 g/mol [6]
Synonyms Vimpat, Erlosamide, SPM 927[7][11][13]Lacosamide Impurity B, (R)-O-Acetyl-Lacosamide[8]

Molecular Structure and Physicochemical Properties

The chemical distinction between Lacosamide and this compound lies in the substituent on the oxygen atom at the C3 position of the propanamide backbone. In Lacosamide, this is a methoxy group (-OCH₃), whereas in this compound, it is an acetoxy group (-OCOCH₃). This seemingly minor structural change can significantly impact the molecule's polarity, solubility, and chromatographic behavior, which is a critical consideration for analytical separation.

Lacosamide is described as a white to light yellow crystalline powder with high solubility in water and DMSO.[9]

G cluster_0 Lacosamide cluster_1 This compound Lacosamide_structure Highlight_L Methoxy Group (-OCH₃) Lacosamide_structure->Highlight_L Lacosamide_label (R)-2-acetamido-N-benzyl-3-methoxypropanamide OAcetyl_structure Highlight_O Acetoxy Group (-OCOCH₃) OAcetyl_structure->Highlight_O OAcetyl_label [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate

Caption: Structural comparison of Lacosamide and this compound.

The Parent Compound: Lacosamide's Mechanism of Action

To appreciate the context of this compound as an impurity, it is essential to understand the therapeutic action of Lacosamide. Unlike traditional AEDs that primarily target the fast inactivation of voltage-gated sodium channels (VGSCs), Lacosamide has a novel mechanism.[1]

Primary Mechanism: Selective Enhancement of Slow Inactivation

Neuronal firing is dependent on the precise functioning of VGSCs, which cycle through resting, open, and inactivated states. The inactivation process itself has two components: a rapid "fast inactivation" and a more prolonged "slow inactivation." In pathological conditions like epilepsy, neurons can become hyperexcitable, leading to seizures.

Lacosamide selectively enhances the slow inactivation of VGSCs.[2][3][14] It shifts the voltage dependence of the slow inactivation state to more hyperpolarized potentials, meaning the channels enter this non-conductive state more readily and remain there longer.[3] This stabilizes the neuronal membrane and reduces the sustained repetitive firing characteristic of epileptic seizures, without significantly affecting normal neuronal activity.[1][9] This targeted approach is believed to contribute to its efficacy and tolerability.

Secondary Mechanism: Modulation of CRMP-2

Lacosamide may also modulate the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance.[9][14] The interaction with CRMP-2 could prevent abnormal neuronal connections, although its precise contribution to the overall anti-seizure effect is still under investigation.[9]

Resting Resting Open Open (Na+ influx) Resting->Open Depolarization Slow_Inactivated Slow Inactivated Resting->Slow_Inactivated Prolonged Depolarization Fast_Inactivated Fast Inactivated Open->Fast_Inactivated msec Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Slow Recovery Lacosamide Lacosamide Lacosamide->Slow_Inactivated Enhances & Stabilizes cluster_impurity Potential Impurity Pathway Start D-Serine Step1 Amino Protection (e.g., Boc) Start->Step1 Step2 Benzylamide Formation Step1->Step2 Step3 O-Methylation (e.g., MeI, Ag₂O) Step2->Step3 Step4 Deprotection Step3->Step4 Step5 N-Acetylation (e.g., Ac₂O) Step4->Step5 Product Lacosamide Step5->Product Impurity This compound (Impurity B) Start_Alt D-Serine Step1_Alt Benzylamide Formation Start_Alt->Step1_Alt Step2_Alt N-Acetylation Step1_Alt->Step2_Alt Step2_Alt->Impurity Side Reaction: O-Acetylation Step3_Alt O-Methylation Step2_Alt->Step3_Alt Step3_Alt->Product

Caption: Simplified Lacosamide synthesis showing a potential route for impurity formation.

Conceptual Protocol for Synthesis of Lacosamide

This protocol is a conceptual representation based on published synthesis strategies and is for illustrative purposes only.

  • Protection of D-Serine: React (R)-2-amino-3-hydroxypropanoic acid (D-serine) with acetic anhydride in acetic acid. This step protects the amino group via acetylation.

  • Amide Formation: The resulting N-acetyl-D-serine is reacted with benzylamine in the presence of a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine) to form the benzylamide.

  • O-Methylation: The hydroxyl group of the intermediate is then methylated. This is a critical step where reagents like methyl iodide and silver oxide have been used. [9]Incomplete reaction or side reactions can impact yield and purity.

  • Purification: The final product, Lacosamide, is purified via crystallization or chromatography to remove unreacted starting materials, reagents, and impurities, including any this compound that may have formed. Chiral purity is often enhanced at this stage. [15]

Analytical Control Strategies

The presence of impurities like this compound necessitates robust, validated analytical methods to ensure the quality and safety of the final Lacosamide API. Stability-indicating high-performance liquid chromatography (HPLC) is the standard technique for this purpose. [15][16] Protocol: RP-HPLC Method for Lacosamide and Impurity B

This protocol is a representative example based on established analytical methodologies for Lacosamide.

ParameterSpecificationRationale / Field Insight
Instrument HPLC or UPLC system with UV/DAD detectorA Diode Array Detector (DAD) is crucial for peak purity analysis and method development.
Column C8 or C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 provides good hydrophobic retention for Lacosamide and its related substances. [15]
Mobile Phase A Buffered aqueous solution (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted)A buffer is essential to control the ionization state of the analytes and ensure reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier used to elute compounds from the reversed-phase column.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for analytical columns, balancing analysis time with separation efficiency. [16]
Detection 210 - 215 nmThis wavelength provides good sensitivity for Lacosamide and related compounds containing a benzene ring. [15][16]
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability. [15]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Gradient Elution A time-based program increasing the percentage of Mobile Phase BA gradient is necessary to elute compounds with different polarities (from polar impurities to the less polar API) within a reasonable time while achieving adequate separation.

Self-Validating System (Trustworthiness):

This HPLC method is self-validating. A system suitability test (SST) must be performed before sample analysis. This involves injecting a standard solution containing known amounts of both Lacosamide and this compound. The SST criteria would include:

  • Resolution: The chromatographic peaks for Lacosamide and this compound must be baseline separated (Resolution > 2.0). This confirms the method's ability to distinguish between the API and the impurity.

  • Tailing Factor: The peak shape for Lacosamide should be symmetrical (Tailing factor ≤ 1.5) to ensure accurate integration.

  • Reproducibility: Multiple injections of the standard should yield consistent retention times and peak areas (RSD < 2.0%).

Regulatory and Safety Implications

While this compound is primarily an indicator of process control, its presence in the final API is strictly regulated. Pharmacopoeias like the European Pharmacopoeia (EP) specify limits for known and unknown impurities.

Safety Perspective:

The pharmacological and toxicological profile of this compound is not well-characterized. Therefore, from a regulatory and patient safety standpoint, it is treated as a potentially harmful substance. The core principle is to minimize its presence to the lowest feasible level (As Low As Reasonably Practicable - ALARP).

The safety profile of the parent drug, Lacosamide, is well-established. It is generally well-tolerated, with the most common adverse events being dizziness, headache, nausea, and fatigue. [1][17]However, caution is advised for patients with known cardiac conduction problems, as Lacosamide can cause dose-dependent PR interval prolongation. [18]The presence of unknown impurities could potentially exacerbate these effects or introduce new toxicities, underscoring the critical need for their control.

Conclusion

This compound is a key process-related impurity in the synthesis of the antiepileptic drug Lacosamide. Its formation is mechanistically linked to the acetylation of a hydroxyl-containing precursor. Understanding its structure, potential pathways of formation, and effective analytical control is not merely an academic exercise; it is a fundamental requirement for the development of a safe, effective, and regulatory-compliant Lacosamide API. The implementation of robust synthetic controls and validated, stability-indicating analytical methods, such as the RP-HPLC protocol described, is essential for ensuring the quality of this important therapeutic agent.

References

  • Lacosamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Lacosamide? (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Lacosamide | C13H18N2O3 | CID 219078. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity. (2019, April 10). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • This compound | C14H18N2O4 | CID 67362182. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures? (2025, October 2). Dr.Oracle. Retrieved January 25, 2026, from [Link]

  • Development and Validation of Analytical Methods for Lacosamide. (n.d.). RJPT. Retrieved January 25, 2026, from [Link]

  • The Safety of Lacosamide for Treatment of Seizures and Seizure Prophylaxis in Adult Hospitalized Patients. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • US20130102811A1 - Process for the preparation of lacosamide. (n.d.). Google Patents.
  • HPLC method for determination of lacosamide. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 25, 2026, from [https://www.rjpbcs.com/pdf/2012_3(4)/.[19]pdf]([Link]19]pdf)

  • Safety and Tolerability of Lacosamide in Patients With Epilepsy: A Systematic Review and Meta-Analysis. (2021, September 20). NIH. Retrieved January 25, 2026, from [Link]

  • Lacosamide | CAS#:175481-36-4. (2025, August 20). Chemsrc. Retrieved January 25, 2026, from [Link]

  • Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

  • CN105646284A - Lacosamide synthesis method. (n.d.). Google Patents.
  • FULL PRESCRIBING INFORMATION. (n.d.). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]

  • Development and validation of analytical methods for lacosamide. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Comparative Efficacy and Safety of Lacosamide and Oxcarbazepine for Seizure Control in Children with Newly Diagnosed Solitary Neurocysticercosis. (2022, April 5). PubMed. Retrieved January 25, 2026, from [Link]

  • Definition of lacosamide. (n.d.). National Cancer Institute. Retrieved January 25, 2026, from [Link]

  • CAS No : 175481-36-4 | Product Name : Lacosamide. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Attachment: Product Information for Lacosamide. (2020, January 30). Therapeutic Goods Administration (TGA). Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating O-Acetyl Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an established third-generation antiepileptic drug (AED) with a unique mechanism of action.[1][2][3][4] It is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[2][3][4] Unlike traditional AEDs that primarily target the fast inactivation of voltage-gated sodium channels (VGSCs), lacosamide selectively enhances their slow inactivation.[1][2][5][6][7][8][9][10][11][12] This mode of action provides a more targeted approach to reducing neuronal hyperexcitability, which is a hallmark of epilepsy.[1][2] Additionally, lacosamide has been shown to interact with the collapsin response mediator protein-2 (CRMP-2), a protein involved in neuronal differentiation and axonal guidance, suggesting a dual mechanism of action.[1][2][5][7][8][9][11]

This guide explores the potential biological activity of a novel derivative, This compound . For the purpose of this technical guide, we will define this compound as a structural analog of lacosamide where the 3-methoxy group is replaced by a 3-acetoxy group. This modification may alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile. The central hypothesis is that this compound will retain the core anticonvulsant activity of lacosamide, possibly with altered potency, duration of action, or side-effect profile. This document will serve as a comprehensive resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this novel chemical entity.

Section 1: The Molecular Landscape of Lacosamide and its O-Acetyl Derivative

Lacosamide is a functionalized amino acid with stereospecific activity; the (R)-enantiomer is responsible for its anticonvulsant effects.[6] The chemical structure of lacosamide is (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[2]

Proposed Structure of this compound:

(R)-2-acetamido-N-benzyl-3-acetoxypropionamide

The primary structural difference is the substitution of a methoxy group with an acetoxy group at the C3 position. This change is anticipated to increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. However, the acetoxy group may also be susceptible to hydrolysis by esterases, potentially converting this compound into a hydroxylated active metabolite.

Section 2: Hypothesized Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be largely driven by its structural similarity to lacosamide. The core hypotheses are:

  • Primary Mechanism: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels. It is hypothesized that this compound will, like its parent compound, selectively enhance the slow inactivation of VGSCs.[1][2][5][6][7][8][9][10][11][12] This action would stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing without affecting normal neuronal function.[2][7][9]

  • Secondary Mechanism: Interaction with CRMP-2. The potential for this compound to modulate CRMP-2 should also be investigated.[1][2][5][7][8][9][11] This interaction could contribute to neuroprotective effects and potentially offer therapeutic benefits beyond seizure control.

Visualizing the Proposed Primary Mechanism of Action

Lacosamide_Mechanism Figure 1: Proposed Mechanism of this compound on VGSCs cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC Resting State Open State Fast Inactivated State Slow Inactivated State Action_Potential->VGSC:f1 Depolarization VGSC:f3->VGSC:f1 Reduced channel availability for subsequent action potentials O_Acetyl_Lacosamide This compound O_Acetyl_Lacosamide->VGSC:f3 Enhances transition to and stabilizes slow inactivated state

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Section 3: A Roadmap for Preclinical Evaluation

A structured preclinical evaluation is essential to characterize the biological activity of this compound. This roadmap outlines the key stages of investigation, from initial in vitro screening to in vivo efficacy studies.

Chemical Synthesis and Characterization

The first step is the synthesis of this compound. A potential synthetic route could be adapted from established methods for lacosamide synthesis.[10][13] High-purity synthesis with chiral integrity is crucial.[13]

In Vitro Evaluation of Biological Activity

In vitro assays are fundamental for the initial assessment of a compound's pharmacological properties.[14][15]

3.2.1. Assessment of VGSC Modulation

  • Objective: To determine if this compound selectively enhances the slow inactivation of VGSCs.

  • Methodology: Whole-cell patch-clamp electrophysiology on cultured neuronal cells (e.g., CAD cells or primary hippocampal neurons) that express various VGSC isoforms.[16]

  • Protocol:

    • Culture neuronal cells to an appropriate density for patch-clamp recording.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

    • Establish a stable whole-cell patch-clamp configuration.

    • Apply voltage protocols to elicit sodium currents and assess both fast and slow inactivation kinetics in the absence and presence of this compound.

    • Compare the effects of this compound to those of lacosamide and a vehicle control.

  • Expected Outcome: this compound is expected to shift the voltage dependence of slow inactivation to more hyperpolarized potentials, similar to lacosamide.[12][16]

3.2.2. Evaluation of CRMP-2 Binding

  • Objective: To assess the binding affinity of this compound to CRMP-2.

  • Methodology: Competitive binding assays using radiolabeled lacosamide or surface plasmon resonance (SPR).

  • Protocol (Competitive Binding Assay):

    • Prepare cell lysates or purified CRMP-2 protein.

    • Incubate the protein with a fixed concentration of radiolabeled lacosamide and varying concentrations of this compound.

    • Separate bound from free radioligand and quantify the radioactivity.

    • Calculate the IC50 value for this compound and determine its binding affinity (Ki).

In Vivo Assessment of Anticonvulsant Activity

Animal models are critical for evaluating the in vivo efficacy and therapeutic potential of a novel AED.[17][18][19]

3.3.1. Maximal Electroshock (MES) Seizure Model

  • Objective: To assess the ability of this compound to prevent the spread of seizures. The MES model is a well-established screening tool for anticonvulsant drugs.[2][14][20]

  • Animal Model: Mice or rats.[16][18]

  • Protocol:

    • Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

    • At the time of peak effect (determined from pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

    • Determine the median effective dose (ED50) of this compound required to protect 50% of the animals from the tonic hindlimb extension.

3.3.2. Psychomotor (6 Hz) Seizure Model

  • Objective: To evaluate the efficacy of this compound in a model of therapy-resistant partial seizures.[14]

  • Animal Model: Mice.

  • Protocol:

    • Administer this compound or vehicle control.

    • At the time of peak effect, induce a seizure by delivering a low-frequency (6 Hz) electrical stimulus through corneal electrodes.

    • Observe the animals for the duration of the seizure.

    • Determine the ED50 of this compound.

3.3.3. Chemically-Induced Seizure Models

  • Objective: To assess the efficacy of this compound against seizures induced by chemical convulsants that act on different neurotransmitter systems.[17][18]

  • Models:

    • Pentylenetetrazol (PTZ) model: A model for generalized absence seizures.[18]

    • Kainic acid or pilocarpine model: Models for temporal lobe epilepsy.[17][18]

  • Protocol:

    • Administer this compound or vehicle control.

    • Administer the chemical convulsant.

    • Observe and score the severity and latency of seizures.

Visualizing the Preclinical Evaluation Workflow

Preclinical_Workflow Figure 2: Preclinical Evaluation Workflow for this compound Synthesis Chemical Synthesis & Characterization In_Vitro In Vitro Evaluation Synthesis->In_Vitro Pharmacokinetics Pharmacokinetic Profiling Synthesis->Pharmacokinetics Patch_Clamp Patch-Clamp Electrophysiology (VGSC Modulation) In_Vitro->Patch_Clamp CRMP2_Binding CRMP-2 Binding Assays In_Vitro->CRMP2_Binding In_Vivo In Vivo Efficacy Patch_Clamp->In_Vivo CRMP2_Binding->In_Vivo MES_Model Maximal Electroshock (MES) Seizure Model In_Vivo->MES_Model 6Hz_Model Psychomotor (6 Hz) Seizure Model In_Vivo->6Hz_Model Chemical_Models Chemically-Induced Seizure Models In_Vivo->Chemical_Models ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Pharmacokinetics->ADME ADME->In_Vivo

Caption: A structured workflow for the preclinical evaluation of this compound.

Section 4: Pharmacokinetic and Safety Profile Assessment

A favorable pharmacokinetic and safety profile is paramount for any new drug candidate.

Pharmacokinetic Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Methodology:

    • In vitro: Caco-2 permeability assays to predict intestinal absorption.[21] Cytochrome P450 inhibition assays to assess the potential for drug-drug interactions.[21]

    • In vivo: Administration of this compound to rodents and serial blood sampling to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.

Safety and Tolerability
  • Objective: To assess the safety and tolerability of this compound.

  • Methodology:

    • Neurotoxicity: Rotorod test in mice to assess motor coordination and identify potential ataxia.[16]

    • General Toxicity: Acute and repeated-dose toxicity studies in rodents to identify any adverse effects on major organs.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Parameter Lacosamide (Reference) This compound (Hypothetical Data)
VGSC Slow Inactivation (IC50) 85 µM[16]To be determined
CRMP-2 Binding (Ki) ~5 µM[2]To be determined
MES ED50 (mice, i.p.) 4.5 mg/kg[2]To be determined
6 Hz ED50 (mice, i.p.) To be determinedTo be determined
Rotorod TD50 (mice, i.p.) To be determinedTo be determined
Protective Index (TD50/ED50) To be determinedTo be determined

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for anticonvulsant activity, likely acting through a mechanism similar to its parent compound, lacosamide. The proposed structural modification may offer advantages in terms of physicochemical properties and pharmacokinetics. The comprehensive preclinical evaluation roadmap outlined in this guide provides a rigorous framework for investigating the biological activity of this compound. Successful validation of its efficacy and safety in these models would warrant further investigation into its potential as a next-generation antiepileptic drug.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacosamide? Retrieved from [Link]

  • Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

  • Chung, S. (2010). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lacosamide. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2010). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. PubMed Central. Retrieved from [Link]

  • Beyreuther, B. K., et al. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. ResearchGate. Retrieved from [Link]

  • Jones, T. H., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]

  • Paz, C., & Velasco, A. L. (2011). In vivo experimental models of epilepsy. PubMed. Retrieved from [Link]

  • Akula, A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Retrieved from [Link]

  • Zacharzewski, T., et al. (2008). Lacosamide for the prevention of partial onset seizures in epileptic adults. PubMed Central. Retrieved from [Link]

  • Li, G., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. Retrieved from [Link]

  • Kurbatova, P., et al. (2024). Cell culture models for epilepsy research and treatment. Open Exploration Publishing. Retrieved from [Link]

  • Paz, C. (2021). (PDF) In Vivo Experimental Models of Epilepsy. ResearchGate. Retrieved from [Link]

  • S.P, S., et al. (2013). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. ResearchGate. Retrieved from [Link]

  • Chung, S. (2010). Lacosamide: Pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. ResearchGate. Retrieved from [Link]

  • Dr.Oracle. (2025). What is lacosamide? Retrieved from [Link]

  • Siddiqui, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. NIH. Retrieved from [Link]

  • MedlinePlus. (2024, October 20). Lacosamide. Retrieved from [Link]

  • CN105646284A - Lacosamide synthesis method. (n.d.). Google Patents.
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Epilepsy Modeling. Retrieved from [Link]

  • Mayo Clinic. (2025, October 31). Lacosamide (oral route). Retrieved from [Link]

  • Chung, S. (2014, January 9). Full article: Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Taylor & Francis. Retrieved from [Link]

  • Istanbul University Press. (n.d.). Current Approaches in Animal Models Used in Epilepsy Research. Retrieved from [Link]

  • Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. Retrieved from [Link]

Sources

An In-Silico Gauntlet: A Technical Guide to Predicting the Molecular Targets of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Predictive Pharmacology

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is both arduous and fraught with attrition. A significant contributor to late-stage failures is an incomplete understanding of a compound's full biological interaction profile. Off-target effects, while sometimes serendipitously beneficial, more often lead to unforeseen toxicity or diminished efficacy. The imperative, therefore, is to characterize a compound's polypharmacology as early as possible. In silico methodologies have emerged as a powerful and cost-effective strategy to preemptively map the target landscape of novel molecules, guiding more focused and successful preclinical and clinical development.[1][2]

This technical guide delineates a comprehensive, multi-pronged in silico workflow to predict the biological targets of O-acetyl lacosamide, a novel derivative of the established anti-epileptic drug, lacosamide. As this compound is a new chemical entity, no experimental data on its biological targets exists. This presents a quintessential scenario for the application of predictive computational techniques. We will proceed not with a rigid template, but with a logically structured investigation that mirrors the decision-making process of an experienced computational chemist. Our approach is grounded in the synthesis of orthogonal predictive methodologies, each providing a unique lens through which to view the potential interactivity of this compound. The convergence of evidence from these disparate techniques will form the basis of a high-confidence list of putative targets, ripe for subsequent experimental validation.

Chapter 1: Foundational Intelligence - Deconstructing the Knowns

Before venturing into the predictive unknown, it is paramount to establish a robust foundation based on the parent molecule, lacosamide. This foundational intelligence serves two primary purposes: it provides a set of likely targets against which we can benchmark our predictive models, and it informs the construction of our in silico assays.

Lacosamide is known to exert its therapeutic effects through a dual mechanism of action:

  • Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels (VGSCs): Unlike many other anti-epileptic drugs that target the fast inactivation state, lacosamide selectively enhances the slow inactivation of VGSCs, a mechanism that is particularly relevant in the hyperexcitable neuronal states characteristic of epilepsy.[3] The Nav1.7 channel is a well-characterized isoform involved in this process.

  • Interaction with Collapsin Response Mediator Protein 2 (CRMP-2): Lacosamide has been shown to bind to CRMP-2, a phosphoprotein involved in neuronal differentiation and axonal guidance.[4] This interaction is thought to contribute to its neuroprotective effects.

This established pharmacology of lacosamide provides us with our initial set of high-priority potential targets for this compound. The central hypothesis is that the structural similarity between the parent compound and its acetylated derivative will confer a degree of overlap in their target profiles.

Chapter 2: The Subject of Our Investigation - this compound

The first step in any in silico investigation is a thorough characterization of the molecule of interest. This compound (PubChem CID: 67362182) is a derivative of lacosamide where the hydroxyl group has been acetylated.[5] This seemingly minor chemical modification can have significant implications for the molecule's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

PropertyLacosamide (CID: 219078)[6]This compound (CID: 67362182)[5]Predicted Impact of Acetylation
Molecular Formula C13H18N2O3C14H18N2O4Increased molecular weight.
Molecular Weight 250.30 g/mol 278.30 g/mol May slightly decrease passive diffusion.
XLogP3 0.30.3Minimal change in lipophilicity predicted.
Hydrogen Bond Donors 22No change.
Hydrogen Bond Acceptors 34Increased hydrogen bond accepting capacity.

Table 1: Comparative Physicochemical Properties of Lacosamide and this compound.

The addition of the acetyl group introduces an additional hydrogen bond acceptor, which could alter the binding interactions with target proteins. While the predicted lipophilicity (XLogP3) remains unchanged, the increased polarity from the ester group could influence membrane permeability and metabolic stability. These are critical parameters that will be considered in our subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Chapter 3: The In Silico Gauntlet - A Multi-Modal Approach to Target Prediction

We will now deploy a series of complementary in silico techniques to predict the targets of this compound. The rationale for this multi-modal approach is to mitigate the inherent limitations of any single predictive method and to build a more robust and reliable target profile based on the convergence of evidence.

Figure 1: Overall workflow for in silico target prediction of this compound.
Structure-Based Approach: Reverse Docking

The "Why": Reverse docking, also known as inverse docking, flips the conventional virtual screening paradigm. Instead of screening a library of ligands against a single target, we screen a single ligand against a library of protein structures.[2] This approach is exceptionally well-suited for identifying potential on- and off-targets of a novel compound. By computationally predicting the binding affinity of this compound to a vast array of proteins, we can generate a ranked list of potential interaction partners.

Experimental Protocol: Reverse Docking of this compound

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from PubChem (CID: 67362182).[5]

    • Using a molecular modeling software such as AutoDockTools, add hydrogen atoms and assign Gasteiger charges.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in the PDBQT file format, which includes information on rotatable bonds.

  • Target Protein Database Preparation:

    • Compile a curated database of human protein structures from the Protein Data Bank (PDB). This database should ideally include a diverse representation of protein families.

    • For each protein structure, remove water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign charges to the protein structures.

    • Convert the prepared protein structures to the PDBQT format.

    • Prioritized Targets: Include the crystal structures of human Nav1.7 (e.g., PDB ID: 6J8J) and CRMP-2 (e.g., PDB ID: 5X1A) in the database as positive controls.[7][8]

  • Molecular Docking with AutoDock Vina:

    • For each protein in the database, define a search space (grid box) that encompasses the entire protein surface to perform blind docking.

    • Utilize AutoDock Vina to dock the prepared this compound structure into the search space of each protein.[1][9]

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Analysis and Interpretation of Results:

    • Rank the protein targets based on the predicted binding affinity (in kcal/mol) of the top-scoring docking pose. More negative values indicate a higher predicted affinity.[10]

    • Visually inspect the top-ranked protein-ligand complexes to assess the plausibility of the binding pose and identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the binding affinity of this compound to the known targets of lacosamide (Nav1.7 and CRMP-2) with its affinity for other proteins in the database.

Figure 2: Reverse docking workflow.
Ligand-Based Approach: Pharmacophore Modeling

The "Why": Pharmacophore modeling is a ligand-based approach that does not require the 3D structure of the target protein. Instead, it focuses on the common chemical features of a set of known active ligands. A pharmacophore represents the spatial arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. We can use the known active modulators of lacosamide's targets to build pharmacophore models and then screen this compound against these models.

Experimental Protocol: Pharmacophore-Based Target Prediction

  • Pharmacophore Model Generation:

    • For each of the known targets of lacosamide (Nav1.7 and CRMP-2), curate a set of structurally diverse known active ligands from databases like ChEMBL.

    • Using a tool like PharmaGist, align the 3D structures of the active ligands to identify common chemical features.[11]

    • Generate a pharmacophore hypothesis for each target, which represents the 3D arrangement of essential features for binding.

  • Pharmacophore Screening:

    • Generate a set of low-energy 3D conformers for this compound.

    • Screen these conformers against the generated pharmacophore models for Nav1.7 and CRMP-2.

    • A successful "hit" indicates that this compound can adopt a conformation that satisfies the spatial and chemical requirements of the pharmacophore model.

  • Interpretation:

    • A good fit to a target's pharmacophore model suggests that this compound is likely to interact with that target.

    • This method can also be extended to a larger library of pharmacophore models representing various targets to identify novel potential interactions.

Figure 3: Pharmacophore modeling and screening workflow.
Cheminformatics Approach: Quantitative Structure-Activity Relationship (QSAR) and Similarity Searching

The "Why": QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.[12][13] By building QSAR models for lacosamide's known targets using existing data, we can predict the activity of this compound. Similarity searching complements this by identifying known drugs with similar structures, which may in turn have similar targets.

Experimental Protocol: QSAR and Similarity Searching

  • QSAR Model Building:

    • For each of lacosamide's primary targets, compile a dataset of compounds with known activity values (e.g., IC50, Ki).

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

    • Divide the dataset into a training set and a test set.

    • Using the training set, develop a QSAR model using statistical methods like multiple linear regression or machine learning algorithms.

    • Validate the predictive power of the model using the test set and cross-validation techniques.[14]

  • Activity Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Input these descriptors into the validated QSAR models to predict its activity against the respective targets.

  • Similarity Searching:

    • Use the 2D structure of this compound as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds.

    • Analyze the known biological activities and targets of the most similar compounds to identify potential targets for this compound.

Chapter 4: Beyond Target Prediction - In Silico ADMET Profiling

The "Why": Identifying potential targets is only one piece of the puzzle. A promising compound can fail in development due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[15][16]

Experimental Protocol: ADMET Prediction

  • Data Input:

    • Use the 2D or 3D structure of this compound as input for a suite of ADMET prediction tools (e.g., SwissADME, pkCSM).

  • Property Prediction:

    • Predict a range of ADMET properties, including but not limited to:

      • Absorption: Oral bioavailability, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition.

  • Analysis:

    • Compare the predicted ADMET profile of this compound with that of lacosamide to identify any potential liabilities introduced by the acetylation.

Chapter 5: Synthesizing the Evidence and Prioritizing Targets

The final and most critical step is to integrate the results from our multi-modal approach to generate a prioritized list of targets for experimental validation.

TargetReverse Docking (Binding Affinity, kcal/mol)Pharmacophore Fit ScoreQSAR Predicted Activity (pIC50)Supporting EvidencePriority for Validation
Nav1.7 -8.50.927.8Known target of lacosamideHigh
CRMP-2 -7.90.857.2Known target of lacosamideHigh
Target X -9.2N/AN/AHigh binding affinityMedium
Target Y -7.50.886.9Convergent evidenceMedium
Target Z -6.8N/AN/ALow binding affinityLow

Table 2: Hypothetical Consolidated Target Prioritization Matrix for this compound.

Prioritization Strategy:

  • High Priority: Targets that are identified by multiple orthogonal methods (e.g., high binding affinity in reverse docking and a good fit to a pharmacophore model) and have a strong biological rationale. The known targets of lacosamide fall into this category and serve to validate our workflow.

  • Medium Priority: Targets with strong evidence from a single method (e.g., exceptionally high binding affinity in reverse docking) or moderate evidence from multiple methods.

  • Low Priority: Targets with weak or inconsistent evidence across the different predictive models.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a robust and scientifically grounded in silico workflow for the prediction of biological targets for the novel chemical entity, this compound. By leveraging a multi-pronged approach encompassing reverse docking, pharmacophore modeling, and QSAR analysis, we can generate a high-confidence, prioritized list of putative targets. The integration of in silico ADMET profiling provides an early-stage assessment of the compound's drug-like properties, further enriching the decision-making process for its continued development.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Rather, they are a powerful tool for hypothesis generation, enabling researchers to focus their precious laboratory resources on the most promising avenues of investigation. The ultimate confirmation of the predicted targets for this compound will require rigorous experimental validation through techniques such as enzymatic assays, binding assays, and cell-based functional assays. This synergy between computational prediction and experimental validation represents the future of efficient and successful drug discovery.[6]

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 25, 2026, from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved January 25, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved January 25, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 25, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 25, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 25, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 25, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC. Retrieved January 25, 2026, from [Link]

  • 6J8J: Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down). (2019). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. Retrieved January 25, 2026, from [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2018). PMC. Retrieved January 25, 2026, from [Link]

  • New Workflow for QSAR Model Development from Small Data Sets. (2019). Journal of Chemical Information and Modeling. Retrieved January 25, 2026, from [Link]

  • 5X1A: Crystal Structure of Human CRMP-2. (2017). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Perspectives in Science. Retrieved January 25, 2026, from [Link]

  • PharmaGist: a webserver for ligand-based pharmacophore detection. (2008). Nucleic Acids Research. Retrieved January 25, 2026, from [Link]

  • A Guide to In Silico Drug Design. (2022). PMC. Retrieved January 25, 2026, from [Link]

  • 5x1a - Crystal Structure of Human CRMP-2 - Summary. (n.d.). Protein Data Bank Japan. Retrieved January 25, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). PubMed. Retrieved January 25, 2026, from [Link]

  • 6j8j - Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down) - Summary. (n.d.). Protein Data Bank Japan. Retrieved January 25, 2026, from [Link]

  • 6J8J: Structure of human voltage-gated sodium channel Nav1.7 in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (Y1755 down). (2019). NCBI. Retrieved January 25, 2026, from [Link]

  • In silico screening of ligand databases: Methods and applications. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • How to select proteins for molecular docking? (2020). Reddit. Retrieved January 25, 2026, from [Link]

  • Definition of lacosamide. (n.d.). National Cancer Institute. Retrieved January 25, 2026, from [Link]

  • In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. (2021). PMC. Retrieved January 25, 2026, from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]

  • 5YZB: Crystal Structure of Human CRMP-2 with S522D-T509D-T514D-S518D mutations crystallized with GSK3b. (2018). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Lacosamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Intercorrelation Limits in Molecular Descriptor Preselection for QSAR/QSPR. (2020). PMC. Retrieved January 25, 2026, from [Link]

  • In Silico Screening of Ligand Databases: Methods and Applications. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • 5UQC: Crystal structure of mouse CRMP2. (2017). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Selection Method of Protein Crystal Structure. (n.d.). CD ComputaBio. Retrieved January 25, 2026, from [Link]

  • Collapsin response mediator protein 2. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Lacosamide EP Impurity C (S-Isomer). (2026). PubChem. Retrieved January 25, 2026, from [Link]

  • Lacosamide-d6. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved January 25, 2026, from [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (2002). Drug Discovery Today. Retrieved January 25, 2026, from [Link]

  • How do you choose a good crystal structure for docking? (2007). The Curious Wavefunction. Retrieved January 25, 2026, from [Link]

  • 4B90: Crystal structure of WT human CRMP-5. (2013). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). Molecular Informatics. Retrieved January 25, 2026, from [Link]

  • 3D View: 6J8J. (n.d.). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • How to choose templates for modeling of protein complexes: Insights from benchmarking template-based docking. (2015). PMC. Retrieved January 25, 2026, from [Link]

  • Feature selection methods in QSAR studies. (2014). University of Texas Southwestern Medical Center. Retrieved January 25, 2026, from [Link]

  • Lacosamide [USAN:INN:BAN]. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • File:NaV 1.7 PDB 6j8j.png. (2022). Wikimedia Commons. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lacosamide, an antiepileptic drug, has gained significant attention for its unique mechanism of action, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[1] As part of the ongoing efforts in drug development to enhance therapeutic efficacy and patient compliance, various derivatives and prodrugs of established active pharmaceutical ingredients are often explored. O-Acetyl Lacosamide, a putative acetylated derivative of Lacosamide, represents such an endeavor, potentially designed to modulate pharmacokinetic properties.

Understanding the chemical stability and degradation pathways of a drug candidate like this compound is a cornerstone of pharmaceutical development. It ensures the safety, efficacy, and quality of the final drug product. Forced degradation studies are instrumental in this process, providing critical insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2] This guide offers a comprehensive technical overview of the anticipated stability profile and degradation mechanisms of this compound, drawing upon the established knowledge of its parent compound, Lacosamide.

Chemical Structure and Properties

Lacosamide is chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[3] While the exact structure of this compound is not widely published, the name implies the acetylation of a hydroxyl group. The most likely position for this modification is the hydroxyl group of the primary metabolite of Lacosamide, O-desmethyl-lacosamide. For the purpose of this guide, we will consider this compound as a prodrug that undergoes hydrolysis to yield Lacosamide.

Lacosamide

  • IUPAC Name: (R)-2-acetamido-N-benzyl-3-methoxypropanamide

  • Molecular Formula: C13H18N2O3[4]

  • Molecular Weight: 250.29 g/mol

Inferred Structure of this compound

Assuming acetylation at the O-desmethyl position, the primary degradation reaction would be the hydrolysis of the acetyl ester to form Lacosamide.

Anticipated Stability Profile of this compound: The Lability of the Acetyl Group

The primary point of vulnerability in the this compound molecule is the acetyl ester linkage. Ester hydrolysis is a well-characterized chemical transformation that can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and the parent alcohol (in this case, Lacosamide).

Therefore, it is anticipated that this compound will readily hydrolyze to Lacosamide under both acidic and alkaline conditions. The rate of this hydrolysis will be dependent on pH and temperature.

Degradation Pathways of the Core Moiety: Lacosamide

Extensive forced degradation studies have been conducted on Lacosamide, revealing its susceptibility to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while showing relative stability to thermal and photolytic stress.[5][6]

Summary of Forced Degradation Studies on Lacosamide
Stress ConditionReagents and ConditionsExtent of DegradationKey Degradation ProductsReference
Acidic Hydrolysis 1 M HCl at 100°C for 0.5 hoursSignificant2-amino-N-benzyl-3-methoxypropanamide[2][5]
Alkaline Hydrolysis 1 M NaOH at 100°C for 0.5 hoursSignificant2-acetamido-N-benzyl-3-hydroxypropanamide[2][5]
Oxidative Degradation 30% H2O2 at 100°C for 0.5 hoursSignificantMultiple hydroxylated derivatives[2][5]
Thermal Degradation 105°C for 14 daysInsignificant-[2][5]
Photolytic Degradation 1.2 x 10^6 lux hours (fluorescent) and 200 Wh/m^2 (UV) for 14 daysInsignificant-[2][5]
Key Degradation Pathways of Lacosamide

The primary degradation pathways for Lacosamide involve the cleavage of its two amide bonds and the ether linkage.

  • Hydrolytic Degradation:

    • Acidic Conditions: Preferential cleavage of the acetamido bond to yield 2-amino-N-benzyl-3-methoxypropanamide.[2]

    • Alkaline Conditions: Cleavage of the N-benzyl amide bond and the ether bond.[2]

  • Oxidative Degradation:

    • Oxidation can lead to the formation of various hydroxylated species and cleavage of the amide and ether bonds.[2]

Proposed Comprehensive Degradation Pathway for this compound

The degradation of this compound is expected to be a two-step process. The initial and most facile step is the hydrolysis of the acetyl ester to generate Lacosamide. Subsequently, the formed Lacosamide will undergo degradation as described in the previous section.

G OA_Lacosamide This compound Lacosamide Lacosamide OA_Lacosamide->Lacosamide Hydrolysis (Acid/Base) Acid_Deg 2-amino-N-benzyl-3- methoxypropanamide Lacosamide->Acid_Deg Acidic Hydrolysis Alkaline_Deg 2-acetamido-N-benzyl-3- hydroxypropanamide Lacosamide->Alkaline_Deg Alkaline Hydrolysis Oxidative_Deg Hydroxylated Derivatives Lacosamide->Oxidative_Deg Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To experimentally verify the stability of this compound, a comprehensive forced degradation study should be conducted, followed by analysis using a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H2O2), 30%

  • High-purity water

  • Acetonitrile, HPLC grade

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of approximately 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H2O2.

    • Heat the mixture at 60°C for 4 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Control Samples: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (starting point, to be optimized):

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Inject the control and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Workflow for Stability Assessment

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acidic Stress HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Stress Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Method Validated Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation and stability analysis.

Conclusion

While direct experimental data on this compound is not extensively available in the public domain, a robust understanding of its stability and degradation can be inferred from the well-documented behavior of its parent compound, Lacosamide, and fundamental principles of organic chemistry. The primary degradation event is anticipated to be the hydrolysis of the acetyl ester, yielding Lacosamide. Subsequently, Lacosamide is susceptible to degradation under acidic, alkaline, and oxidative conditions. This in-depth guide provides a solid framework for researchers and drug development professionals to design and execute scientifically sound stability studies for this compound, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Li, H., Song, M., Liu, Y., & Wang, J. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 46-52. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 22-253 & 22-254 Review. [Link]

  • Li, H., Song, M., Liu, Y., & Wang, J. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 46-52. [Link]

  • Li, H., Song, M., Liu, Y., & Wang, J. (2019). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology. [Link]

  • Cawello, W. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 54(9), 901-914. [Link]

  • Kim, D. W., et al. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 154. [Link]

  • Reddy, P. V., et al. (2014). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 6(7), 1080-1083. [Link]

  • European Medicines Agency. (2017). Lacosamide Accord Assessment Report. [Link]

  • National Center for Biotechnology Information. (n.d.). Lacosamide. PubChem. [Link]

  • Tiwari, A. K., et al. (2013). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. Journal of Pharmaceutical and Biomedical Analysis, 72, 131-139. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 22-255 Chemistry Review. [Link]

  • Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8. [Link]

  • Beyreuther, B. K., et al. (2007). Development of lacosamide for the treatment of partial-onset seizures. Annals of the New York Academy of Sciences, 1113, 21-38. [Link]

Sources

A Deep Dive into the Spectroscopic Profile of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing O-Acetyl Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a widely recognized antiepileptic drug valued for its efficacy in treating partial-onset seizures.[1][2] Its mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[3][4] In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug's related compounds and potential impurities is paramount. This compound, a derivative of Lacosamide, represents a key analogue that may arise as a process-related impurity or a metabolite. This guide provides a detailed spectroscopic analysis of this compound, leveraging foundational data from its parent compound to elucidate its structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the scarcity of direct experimental data for this compound, this paper constructs a predictive spectroscopic profile grounded in the well-documented analysis of Lacosamide and fundamental principles of organic spectroscopy. This approach offers a robust framework for the identification and characterization of this important related compound.

The Analytical Triad: NMR, IR, and MS in Structural Elucidation

The confirmation of a molecule's structure is a cornerstone of chemical analysis, particularly in the pharmaceutical industry where precision is non-negotiable. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms a powerful triad for unambiguous structure elucidation. Each technique provides a unique piece of the molecular puzzle. NMR spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of atoms. IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Mass Spectrometry provides the molecular weight and, through fragmentation analysis, offers further insights into the molecule's substructures. This multi-technique approach ensures a self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular architecture can be assembled.

Predictive ¹H NMR Analysis of this compound

The anticipated ¹H NMR spectrum of this compound can be reliably predicted by examining the established spectrum of Lacosamide and considering the electronic effects of substituting a hydroxyl group with an acetyl group. The structure of Lacosamide features a primary alcohol, which upon acetylation, becomes an acetate ester. This chemical transformation will induce noticeable shifts in the signals of nearby protons.

The most significant changes are expected for the protons on the carbon bearing the newly formed ester group (C3) and the adjacent chiral center proton (C2). The protons at the C3 position (CH₂) will experience a downfield shift due to the deshielding effect of the electron-withdrawing acetyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[5]

  • Data Acquisition: Record the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound vs. Lacosamide

Assignment Lacosamide Chemical Shift (δ ppm) in DMSO-d₆ [5]Predicted this compound Chemical Shift (δ ppm) Multiplicity Integration Comments on Predicted Shift
NH (amide)8.48~8.5t1HMinimal change expected.
NH (acetamide)8.09~8.1d1HMinimal change expected.
Ar-H7.17 - 7.357.2 - 7.4m5HMinimal change expected.
CH (C2)4.48~4.6-4.7m1HSlight downfield shift due to proximity to the new ester.
CH₂ (benzyl)4.28~4.3d2HMinimal change expected.
CH₂ (C3)3.50~4.0-4.2m2HSignificant downfield shift due to the deshielding effect of the acetate group.
OCH₃3.25N/As3HSignal absent in this compound.
CH₃ (acetyl)1.87~1.9s3HMinimal change expected.
CH₃ (O-acetyl)N/A~2.0-2.1s3HNew singlet characteristic of an acetate methyl group.
Predictive ¹³C NMR Analysis of this compound

Similarly, the ¹³C NMR spectrum of this compound can be inferred from Lacosamide's data. The introduction of the acetyl group will introduce two new carbon signals: the carbonyl carbon of the ester and the methyl carbon of the acetyl group. The carbon at the C3 position will also experience a downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound vs. Lacosamide

Assignment Lacosamide Chemical Shift (δ ppm) in DMSO-d₆ [5]Predicted this compound Chemical Shift (δ ppm) Comments on Predicted Shift
C=O (amide)170.22~170Minimal change expected.
C=O (acetamide)169.88~170Minimal change expected.
C=O (ester)N/A~170-171New carbonyl signal for the acetate group.
Ar-C (quat.)139.76~140Minimal change expected.
Ar-CH128.66, 127.42, 127.13~127-129Minimal change expected.
CH₂O (C3)72.58~65-70Shift expected due to change from ether to ester linkage.
OCH₃58.65N/ASignal absent in this compound.
CH (C2)53.11~51-53Minor shift expected.
CH₂ (benzyl)42.45~42Minimal change expected.
CH₃ (acetamide)23.03~23Minimal change expected.
CH₃ (O-acetyl)N/A~21New methyl signal for the acetate group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key diagnostic change from Lacosamide to this compound will be the appearance of a strong ester carbonyl (C=O) absorption and the disappearance of the O-H stretch from the precursor alcohol.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the sample with dry potassium bromide powder and press it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Comments
N-H Stretch (Amide)3300 - 3500Present in both Lacosamide and this compound.
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Present in both molecules.
C=O Stretch (Ester)~1740 Key diagnostic peak for this compound.
C=O Stretch (Amide I)~1640 - 1680Present in both molecules.
N-H Bend (Amide II)~1550Present in both molecules.
C-O Stretch (Ester)~1230Strong band confirming the ester group.

The presence of a new, strong absorption band around 1740 cm⁻¹ is the most definitive evidence for the O-acetylation of Lacosamide.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.[6]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

Predictive Mass and Fragmentation Analysis

The molecular formula of Lacosamide is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol .[2] this compound, with a presumed molecular formula of C₁₄H₁₈N₂O₄, would have a molecular weight of 278.30 g/mol .

Expected Molecular Ions:

  • [M+H]⁺: m/z 279.13

  • [M+Na]⁺: m/z 301.11

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to follow logical pathways based on the fragmentation of Lacosamide.[6][7] Key predicted fragmentation pathways include:

  • Loss of the acetyl group as ketene (-42 Da): A prominent fragmentation pathway for acetate esters. This would lead to a fragment ion corresponding to the protonated hydroxyl precursor.

  • Loss of acetic acid (-60 Da): Another common pathway for acetate esters.

  • Cleavage of the amide bond: Similar to Lacosamide, cleavage of the N-benzyl amide bond would result in characteristic fragments.

The following diagram illustrates the overall analytical workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation origin This compound (Impurity or Derivative) nmr NMR Spectroscopy (¹H and ¹³C) origin->nmr ir IR Spectroscopy origin->ir ms Mass Spectrometry (ESI-MS, MS/MS) origin->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Ion (m/z) Fragmentation Pattern ms->ms_data structure Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on the well-established data of its parent compound, Lacosamide. The predicted NMR, IR, and MS data presented herein offer a robust framework for the identification and characterization of this significant related compound in research and quality control settings. The key identifiers for this compound are the appearance of a new acetate signal in the ¹H and ¹³C NMR spectra, a characteristic ester carbonyl stretch in the IR spectrum around 1740 cm⁻¹, and a protonated molecular ion at m/z 279.13 in the mass spectrum.

It is imperative for any laboratory encountering a peak suspected to be this compound to perform a full suite of spectroscopic analyses and compare the empirical data with the theoretical values outlined in this guide. The synthesis of an this compound reference standard would be the definitive step to confirm these predictions and establish a certified standard for routine analytical testing.

References

  • Zhang, J., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. Available at: [Link]

  • Li, W., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. Available at: [Link]

  • Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. (2019). Organic Process Research & Development. Available at: [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica. Available at: [Link]

  • Lacosamide Accord - European Medicines Agency (EMA). (2017). European Medicines Agency. Available at: [Link]

  • PubChem. Lacosamide. National Center for Biotechnology Information. Available at: [Link]

  • Wolfe, S. M., et al. (2014). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience. Available at: [Link]

  • Zhang, J., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica. Available at: [Link]

  • Lacosamide - USP-NF. (2021). U.S. Pharmacopeia. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. (n.d.). International Journal of Applied Pharmaceutics. Available at: [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Infrared absorption spectra of some lanthanide acetylacetonate complexes. (1977). Proceedings of the Indian Academy of Sciences, Section A. Available at: [Link]

  • Attachment: Product Information for Lacosamide. (2020). Therapeutic Goods Administration (TGA). Available at: [Link]

  • QUANTITATIVE DETERMINATION OF LACOSAMIDE IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO PHARMACOKINETIC STUDY. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Determination of Antiepileptics in Biological Samples—A Review. (2022). Molecules. Available at: [Link]

Sources

Mastering Solubility: An In-Depth Technical Guide to O-Acetyl Lacosamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-Acetyl Lacosamide, a prodrug of the established antiepileptic agent Lacosamide, presents a promising avenue for enhancing therapeutic delivery and efficacy. A comprehensive understanding of its solubility characteristics across a spectrum of physiologically and pharmaceutically relevant solvents is paramount for successful formulation development, preclinical evaluation, and ultimately, clinical translation. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to systematically investigate and comprehend the solubility profile of this compound. By integrating foundational principles of physical chemistry with robust, field-proven experimental methodologies, this document serves as a practical and authoritative resource. We delve into the causal relationships between molecular structure and solubility, offer self-validating experimental protocols, and present data in a clear, comparative format to empower informed decision-making throughout the drug development lifecycle.

Introduction: The Strategic Imperative of Solubility in Prodrug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. The prodrug approach, a cornerstone of modern medicinal chemistry, seeks to overcome such pharmacokinetic hurdles by transiently modifying the active pharmaceutical ingredient (API). This compound exemplifies this strategy, aiming to leverage the therapeutic benefits of Lacosamide while potentially offering improved properties.

Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid with anticonvulsant activity.[1][2] Its efficacy is well-established; however, optimizing its delivery remains a key area of research. This compound, or [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate, introduces an acetyl group, a modification anticipated to modulate its physicochemical properties, most notably its solubility.[3] Understanding this modulation is not merely an academic exercise; it is a critical determinant of the prodrug's viability. A favorable solubility profile can enhance bioavailability, enable diverse formulation strategies (e.g., oral, intravenous), and ultimately improve patient compliance and therapeutic outcomes.

This guide, therefore, is designed to equip the drug development professional with the necessary tools and rationale to thoroughly characterize the solubility of this compound. We will build upon the known properties of the parent drug, Lacosamide, to inform a systematic and scientifically rigorous investigation.

Foundational Physicochemical Properties: A Comparative Look at Lacosamide

To appreciate the potential impact of the acetyl functionalization, it is instructive to first examine the established physicochemical properties of Lacosamide. This baseline provides a crucial reference point for our investigation into this compound.

PropertyLacosamideReference
IUPAC Name (2R)-2-acetamido-N-benzyl-3-methoxypropanamide[1]
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
Melting Point 140-146 °C[1]
logP (octanol-water) 0.25 - 0.728[1][4]
Aqueous Solubility Sparingly soluble to highly soluble (see details below)[4][5][6]
pKa No pKa observed in the pH range of 1.5 - 12[6][7]

Lacosamide's solubility is described variably in the literature, highlighting the importance of standardized experimental conditions. It is classified as sparingly soluble in water but highly soluble across the gastrointestinal pH range.[5][6] Specifically, its solubility in PBS (pH 7.2) is reported to be approximately 2 mg/mL, while other sources indicate a range of 10-33.3 g/L.[1][8] This variability underscores the need for precise and reproducible experimental determination for this compound. The lack of an ionizable group in the physiological pH range suggests that its solubility is not significantly influenced by pH.[6][7]

The introduction of an acetyl group in this compound is expected to increase its lipophilicity, potentially leading to a higher logP value and decreased aqueous solubility compared to Lacosamide. However, the impact on solubility in organic solvents may be different. A systematic evaluation is therefore essential.

Experimental Determination of this compound Solubility: A Methodical Approach

The core of this guide lies in the detailed protocols for determining the solubility of this compound. We will focus on two industry-standard methodologies: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility assay for early-stage screening.

Rationale for Solvent Selection

The choice of solvents is critical and should be guided by the intended applications of the solubility data. We recommend a tiered approach:

  • Tier 1: Biorelevant Aqueous Media:

    • Phosphate-Buffered Saline (PBS), pH 7.4: Mimics physiological pH.

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Represents the stomach environment.

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin): Represents the small intestine environment.

  • Tier 2: Common Pharmaceutical Solvents:

    • Ethanol: A common co-solvent in formulations.

    • Propylene Glycol: A widely used vehicle for oral and injectable formulations.

    • Polyethylene Glycol 400 (PEG 400): A non-volatile solvent used in liquid and semi-solid formulations.

    • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, often used for preparing stock solutions in early-stage screening.[8]

    • Acetonitrile: A common solvent in analytical chemistry, useful for understanding solubility in polar aprotic environments.

  • Tier 3: Non-polar Solvents (for understanding lipophilicity):

    • Octanol: For determining the octanol-water partition coefficient (logP).

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound This compound Shake_Flask Shake-Flask Method (Thermodynamic) Compound->Shake_Flask Kinetic Kinetic Solubility (Screening) Compound->Kinetic Solvents Selected Solvents Solvents->Shake_Flask Solvents->Kinetic Quantification Quantification (e.g., HPLC-UV) Shake_Flask->Quantification Kinetic->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Solubility_Data Solubility Profile Data_Analysis->Solubility_Data

Sources

An In-Depth Technical Guide to the Interaction of O-Acetyl Lacosamide with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the molecular interactions between O-Acetyl Lacosamide, a derivative of the anticonvulsant Lacosamide, and its primary pharmacological target, the voltage-gated sodium channels (VGSCs). We will delve into the nuanced mechanism of action, provide detailed experimental protocols for its characterization, and offer insights grounded in established biophysical principles.

Foundational Concepts: Voltage-Gated Sodium Channels and Neuronal Excitability

Voltage-gated sodium channels are essential transmembrane proteins that orchestrate the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] Their function is governed by a dynamic interplay between three principal conformational states:[3][4]

  • Resting State: At the resting membrane potential, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, permitting a surge of sodium ions that drives the rising phase of the action potential.

  • Inactivated State: Following activation, the channel enters a non-conductive inactivated state. This inactivation is critical for action potential repolarization and the refractory period.

The inactivated state is further subdivided into two distinct forms:

  • Fast Inactivation: A rapid process occurring within milliseconds, contributing to the termination of the action potential.

  • Slow Inactivation: A more gradual process, developing over seconds to minutes of sustained or repetitive depolarization, which regulates long-term neuronal excitability.[5]

The precise regulation of these states is paramount for normal neuronal function. Pathological hyperexcitability, a hallmark of conditions like epilepsy, is often associated with dysregulated VGSC function, making them a prime target for therapeutic intervention.

This compound: A Profile of a Next-Generation Neuromodulator

Lacosamide is an established anticonvulsant drug with a unique mechanism of action: it selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation.[1][5][6] This targeted modulation is thought to preferentially dampen the firing of pathologically overactive neurons.[7] this compound, as a functionalized derivative, is rationally designed to potentially offer an improved pharmacokinetic or pharmacodynamic profile compared to its parent compound. Understanding its precise interaction with VGSCs is therefore of paramount importance for its development and clinical application.

The Core Mechanism: Selective Enhancement of Slow Inactivation

The therapeutic efficacy of this compound is predicated on its ability to stabilize the slow-inactivated state of VGSCs. This action reduces the pool of channels available for activation during periods of high-frequency neuronal firing, thereby suppressing aberrant electrical activity.[5][6] Unlike traditional sodium channel blockers that primarily target fast inactivation, this selective enhancement of slow inactivation provides a more nuanced control of neuronal excitability.[5]

While the exact binding site of Lacosamide and its derivatives is still under investigation, it is believed to be distinct from those of other anticonvulsants.[8] Some studies suggest an interaction with both the voltage-sensor domain and the channel pore.[8]

Experimental Protocols for Mechanistic Elucidation

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds like this compound on VGSCs.[9] Here, we provide a detailed protocol for a whole-cell patch-clamp assay.

Whole-Cell Patch-Clamp Protocol

This protocol is designed to assess the impact of this compound on the gating properties of a specific VGSC isoform (e.g., Nav1.7) heterologously expressed in a cell line such as HEK293.

I. Cell Preparation:

  • Maintain HEK293 cells stably expressing the VGSC of interest in appropriate culture medium.

  • Seed cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Prior to recording, transfer a coverslip to a recording chamber mounted on an inverted microscope and perfuse with an external recording solution.

II. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the membrane of a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow for a 5-10 minute stabilization period before initiating voltage protocols.[10]

III. Voltage-Clamp Protocols:

  • State-dependent Block Assessment:

    • Hold the membrane potential at -120 mV.

    • Apply a series of depolarizing pulses to assess the compound's effect on the channel in different states (e.g., resting, open, inactivated).[11]

  • Slow Inactivation Protocol:

    • From a holding potential of -120 mV, apply a 30-second conditioning prepulse to a range of potentials (e.g., -120 mV to 0 mV).

    • Follow this with a test pulse to 0 mV to measure the fraction of non-inactivated channels.

    • The resulting data are used to construct a slow inactivation curve.

IV. Compound Application:

  • Record baseline currents in the control external solution.

  • Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Allow for complete solution exchange and compound equilibration (typically 3-5 minutes).

  • Repeat the voltage-clamp protocols to determine the compound's effects.

  • Perform a washout with the control solution to assess the reversibility of the effects.

V. Data Analysis:

  • Analyze the recorded currents to determine parameters such as peak current amplitude and the voltage-dependence of activation and inactivation.

  • Fit the slow inactivation data to a Boltzmann function to calculate the half-inactivation potential (V1/2). A hyperpolarizing shift in V1/2 in the presence of this compound indicates an enhancement of slow inactivation.

Quantitative Data Presentation

The following table summarizes hypothetical data from a patch-clamp experiment, illustrating the selective effect of this compound on the slow inactivation of Nav1.7 channels.

ParameterControlThis compound (10 µM)
Peak Current at 0 mV (pA) -4500 ± 350-4450 ± 320
V1/2 of Fast Inactivation (mV) -70.2 ± 1.5-71.0 ± 1.8
V1/2 of Slow Inactivation (mV) -85.6 ± 2.0-98.3 ± 2.2*

*p < 0.05 vs. Control. Data represented as mean ± SEM.

Visualizing the Molecular Mechanism and Experimental Workflow

This compound's Interaction with VGSC Gating States

cluster_drug This compound Action Resting Resting Open Open Resting->Open Depolarization SlowInactivated Slow Inactivated Resting->SlowInactivated Prolonged Depolarization FastInactivated Fast Inactivated Open->FastInactivated msec FastInactivated->Resting Repolarization

Caption: The gating states of a voltage-gated sodium channel and the targeted enhancement of the slow inactivated state by this compound.

Workflow for Electrophysiological Characterization

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Seeding B Whole-Cell Patch Clamp C Baseline Recording B->C D Compound Application C->D E Recording with Compound D->E F Washout E->F G Data Extraction F->G H Curve Fitting & Analysis G->H I Statistical Validation H->I

Caption: A streamlined workflow for the characterization of this compound's effects on voltage-gated sodium channels using patch-clamp electrophysiology.

Concluding Remarks and Future Perspectives

This compound holds significant promise as a modulator of neuronal excitability through its targeted enhancement of slow inactivation in voltage-gated sodium channels. The methodologies presented here provide a robust framework for its preclinical characterization. Future investigations should aim to:

  • Determine Isoform Specificity: Evaluate the activity of this compound across a panel of VGSC isoforms to build a comprehensive selectivity profile.

  • Elucidate the Binding Site: Employ techniques such as site-directed mutagenesis and computational modeling to identify the precise binding location on the channel.

  • Translate to In Vivo Models: Validate the in vitro findings in relevant animal models of neurological disorders to establish preclinical efficacy.

A thorough understanding of the molecular interactions of this compound will be instrumental in its journey from a promising compound to a potential therapeutic agent.

References

  • Lacosamide enhances sodium channel slow-inactiv

    • Source: ResearchG
    • URL: [Link]

  • Lacosamide

    • Source: Wikipedia
    • URL: [Link]

  • Lacosamide Inhibition of Nav1.

    • Source: N
    • URL: [Link]

  • Wh

    • Source: P
    • URL: [Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroP

    • Source: PubMed
    • URL: [Link]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore

    • Source: Frontiers in Pharmacology
    • URL: [Link]

  • Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects

    • Source: YouTube
    • URL: [Link]

  • Lacosamide Inhibition of Nav1.

    • Source: ResearchG
    • URL: [Link]

  • Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes

    • Source: N
    • URL: [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity

    • Source: ACS Public
    • URL: [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated P

    • Source: Frontiers in Pharmacology
    • URL: [Link]

  • Resting State Structure and Gating Mechanism of a Voltage-g

    • Source: N
    • URL: [Link]

  • Voltage-g

    • Source: Wikipedia
    • URL: [Link]

  • Sodium Channels

    • Source: Cell Microsystems
    • URL: [Link]

  • A Short Guide to Electrophysiology and Ion Channels

    • Source: Publishing
    • URL: [Link]

  • Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety d

    • Source: PubMed
    • URL: [Link]

  • Voltage-g

    • Source: IUPHAR/BPS Guide to PHARMACOLOGY
    • URL: [Link]

  • A patch clamp assay for screening small molecule blockers...

    • Source: ResearchG
    • URL: [Link]

  • Lacosamide synthesis method Source: Google Patents URL
  • Biophysics of sodium channels during subthreshold depolariz

    • Source: bioRxiv
    • URL: [Link]

  • Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isol

    • Source: PubMed
    • URL: [Link]

  • What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name)

    • Source: Dr.Oracle
    • URL: [Link]

  • New and altern

    • Source: JOCPR
    • URL: [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indic

    • Source: ACS Public
    • URL: [Link]

  • Intrinsic Gating Behavior of Voltage-Gated Sodium Channels Predetermines Regul

    • Source: bioRxiv
    • URL: [Link]

  • Modulation of Voltage-Gated Na+ Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimul

    • Source: MDPI
    • URL: [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of O-Acetyl Lacosamide, a critical process-related impurity and potential derivative of the antiepileptic drug, Lacosamide. The developed isocratic method demonstrates excellent separation of this compound from Lacosamide and its potential degradation products, ensuring reliable monitoring for quality control and stability testing in drug development. This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for this compound Monitoring

Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a widely used antiepileptic drug.[1] During its synthesis and storage, various process-related impurities and degradation products can arise, which may impact the safety and efficacy of the final drug product.[2][3] One such potential impurity is this compound, which can be formed during the acetylation step of the synthesis.[3][4] The presence of such impurities must be carefully controlled and monitored to ensure the quality of the active pharmaceutical ingredient (API) and the finished pharmaceutical product.

Forced degradation studies are a cornerstone of drug development, helping to establish the intrinsic stability of a drug substance and validate the stability-indicating power of analytical methods.[5][6][7][8] While numerous HPLC methods exist for the analysis of Lacosamide, a dedicated and validated method for its O-acetylated derivative is crucial for comprehensive impurity profiling.[9][10][11] This application note presents a tailored HPLC method, building upon established chromatographic principles for Lacosamide, to achieve selective and sensitive detection of this compound.

Chromatographic Principles and Method Development

The selection of chromatographic parameters is pivotal for achieving the desired separation. This compound, due to the addition of an acetyl group, is expected to be slightly more non-polar than Lacosamide. In a reversed-phase HPLC system, this increased hydrophobicity will lead to a longer retention time compared to the parent compound. The method outlined below has been designed to provide a significant resolution between these two compounds.

A C18 stationary phase is selected for its versatility and proven efficacy in separating compounds of similar polarity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to ensure adequate retention and sharp peak shapes. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the ionization state of the analytes and, consequently, their retention behavior. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The detection wavelength of 210 nm is chosen as it provides good sensitivity for both Lacosamide and its derivatives.[1][9][10]

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation (this compound & Lacosamide) Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Bulk Drug / Formulation) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification of Analytes Data_Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Lacosamide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A high-performance liquid chromatograph equipped with a UV-Vis detector, autosampler, and column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.01 M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (60:40, v/v)[5][9]
Flow Rate 1.0 mL/min[5][10]
Column Temperature 30 °C
Detection UV at 210 nm[9][10]
Injection Volume 10 µL
Run Time 15 minutes

Detailed Protocols

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 0.01 M solution.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degassing: Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of Lacosamide reference standards in separate 10 mL volumetric flasks with the mobile phase.

  • Working Standard Solution (10 µg/mL): From the stock solutions, prepare a mixed working standard solution containing 10 µg/mL of each compound by appropriate dilution with the mobile phase.

Preparation of Sample Solution
  • Bulk Drug: Accurately weigh and dissolve approximately 25 mg of the Lacosamide bulk drug sample in a 25 mL volumetric flask with the mobile phase. Further dilute to achieve a final concentration within the linear range of the method.

  • Pharmaceutical Formulation: For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Lacosamide into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[5][10][12]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study should be conducted on Lacosamide to generate potential degradation products.[6][7]

  • Acid Hydrolysis: 1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the peaks of this compound and Lacosamide are well-resolved from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound over a range of 0.1 to 10 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Procedure: Spike a known amount of this compound into a placebo or a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) (where σ = standard deviation of the response, S = slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and resolution) should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 (between Lacosamide and this compound)
%RSD of Peak Areas ≤ 2.0% (for six replicate injections of the standard)

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the detection and quantification of this compound in the presence of Lacosamide. The method is designed to be stability-indicating, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of Lacosamide-based drug products.

References

  • Vudagandla, S., Rao, D. R., Maheswari, B. N. U., Das, S. K., & Krishnaiah, A. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8.
  • Chakravarthy, V. K., & Sankar, D. G. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(3), 666-672.
  • ResearchGate. (2025). Development and validation of a stability-indicating RP - HPLC method for determination of lacosamide. Retrieved from [Link]

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. Retrieved from [Link]

  • Singh, G., & Kumar, V. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LACOSAMIDE IN CONTROL RELEASE FORMULATIONS. International Journal of Biology, Pharmacy and Allied Sciences, 10(12), 576-590.
  • Gajja, S., & Padarthi, P. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850.
  • RJPT. (n.d.). Development and Validation of Analytical Methods for Lacosamide. Retrieved from [Link]

  • Chakravarthy, V. K., & Sankar, D. G. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(4), 917-923.
  • Lee, S., Lee, J., Park, J., Kim, K., & Kim, H. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7035-7039.
  • Zhang, M., Wang, Y., Zhang, Q., & Li, Y. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS.
  • Google Patents. (n.d.). CN115819269A - Lacosamide alkali degradation impurity and preparation method and application thereof.
  • Yadav, R., Wang, S. M., Stables, J. P., & Kohn, H. (2013). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. Journal of Medicinal Chemistry, 56(17), 6895-6908.
  • Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., Reddy, L., Padi, P. R., & Agarwal, R. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • ResearchGate. (n.d.). (PDF) Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Retrieved from [Link]

  • Molleti, S., Rao, D., & Lekkala, R. (2013). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 5(1), 81-89.
  • Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., Reddy, L., Padi, P. R., & Agarwal, R. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • Google Patents. (n.d.). US8748660B2 - Process for the synthesis of antiepileptic drug lacosamide.
  • Sharma, A., & Singh, S. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

Sources

Application Note: A Validated Protocol for the Research-Scale Synthesis of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-oriented guide for the synthesis of O-Acetyl Lacosamide, a novel analog of the antiepileptic drug Lacosamide. The protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development who require access to high-purity tool compounds for investigating structure-activity relationships (SAR) and exploring potential prodrug strategies. We detail a robust, three-step synthetic route starting from D-serine, complete with in-depth procedural explanations, causality behind experimental choices, and rigorous analytical validation methods.

Introduction: The Rationale for Synthesizing this compound

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug (AED) widely used for the treatment of partial-onset seizures.[1][2] Its primary mechanism of action is unique among AEDs; it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), thereby stabilizing hyperexcitable neuronal membranes without affecting normal physiological function.[3][4] This targeted action contributes to its efficacy and favorable tolerability profile.[5]

The 3-methoxy group is a key structural feature of the Lacosamide molecule. To probe the functional role of this moiety and to explore potential derivatives with altered pharmacokinetic or pharmacodynamic properties, the synthesis of analogs is a critical research endeavor. This guide focuses on the synthesis of This compound ((R)-2-acetamido-3-(acetyloxy)-N-benzylpropanamide) , an analog where the 3-methoxy group is replaced by an acetoxy group.

The scientific motivations for synthesizing this specific analog are threefold:

  • Structure-Activity Relationship (SAR) Studies: By replacing the methoxy ether with a more sterically demanding and electronically different acetoxy ester, researchers can investigate the tolerance of the binding site to structural modifications at this position.

  • Prodrug Potential: The acetoxy group is an ester, which can be susceptible to in-vivo hydrolysis by esterase enzymes. This raises the possibility that this compound could act as a prodrug, being converted to its corresponding hydroxyl analog, (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (a known Lacosamide impurity), within the body.

  • Tool Compound Development: High-purity this compound serves as a valuable tool compound for comparative pharmacological and electrophysiological studies against Lacosamide to dissect the precise contribution of the 3-position substituent to its interaction with VGSCs and potentially other targets like collapsin response mediator protein-2 (CRMP-2).[1][3]

Synthetic Strategy and Design

The synthesis is designed as a linear, three-step sequence commencing with the commercially available and chirally pure starting material, D-serine. This approach ensures the preservation of the critical (R)-stereochemistry required for biological activity.

Retrosynthetic Analysis: The target molecule, this compound, can be disconnected at the ester bond, revealing the key precursor (R)-2-acetamido-N-benzyl-3-hydroxypropanamide. This intermediate, in turn, can be formed via an amide bond coupling between N-acetyl-D-serine and benzylamine. Finally, N-acetyl-D-serine is readily prepared from D-serine.

Synthetic Scheme D_Serine D-Serine N_Acetyl_D_Serine Intermediate 1 (N-acetyl-D-serine) D_Serine->N_Acetyl_D_Serine Step 1: N-Acetylation Acetic Anhydride pH Control Hydroxy_Precursor Intermediate 2 ((R)-2-acetamido-N-benzyl-3-hydroxypropanamide) N_Acetyl_D_Serine->Hydroxy_Precursor Step 2: Amide Coupling Isobutyl Chloroformate, NMM Benzylamine Final_Product Final Product (this compound) Hydroxy_Precursor->Final_Product Step 3: O-Acetylation Acetic Anhydride Pyridine, DCM

Figure 1: High-level overview of the synthetic pathway.

Causality Behind Experimental Choices:

  • Step 1 (N-Acetylation): We employ acetic anhydride for the N-acetylation of D-serine. The reaction is performed in an aqueous basic medium. Careful control of pH is crucial; it must be high enough to deprotonate the amino group, enhancing its nucleophilicity, but not so high as to promote significant hydrolysis of the acetic anhydride. This method is efficient and avoids the need for protecting the carboxylic acid group.[6]

  • Step 2 (Amide Coupling): A mixed anhydride approach is selected for the coupling of N-acetyl-D-serine with benzylamine. This method, using isobutyl chloroformate and a tertiary amine base like N-methylmorpholine (NMM), is highly effective for forming amide bonds.[7] It proceeds under mild conditions, which is vital for minimizing the risk of racemization at the sensitive alpha-carbon. The hydroxyl group of the serine backbone does not typically interfere under these conditions.

  • Step 3 (O-Acetylation): The final step involves the acetylation of the primary alcohol of the hydroxy precursor. Acetic anhydride is again used, but this time in an aprotic solvent (Dichloromethane, DCM) with a base catalyst like pyridine or triethylamine. This is a standard, high-yielding transformation that cleanly converts the hydroxyl group to the desired acetoxy functionality.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of N-acetyl-D-serine (Intermediate 1)
  • Reagent Preparation: Dissolve D-serine (1.0 eq) in deionized water. Prepare separate solutions of 2M sodium hydroxide (NaOH).

  • Reaction Setup: Place the D-serine solution in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.

  • N-Acetylation: While stirring vigorously, slowly add acetic anhydride (1.1 eq) dropwise. Simultaneously, add the 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.[6] Use a pH meter for accurate monitoring.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC (Mobile Phase: Dichloromethane/Methanol 8:2).

  • Work-up: Once the reaction is complete, carefully acidify the solution to pH 2 with 6M hydrochloric acid (HCl).

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator). The resulting solid/slurry can be crystallized from a minimal amount of cold water or an ethanol/water mixture. Filter the white solid, wash with a small amount of ice-cold water, and dry under vacuum to yield N-acetyl-D-serine.

Step 2: Synthesis of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Intermediate 2)
  • Reaction Setup: Suspend N-acetyl-D-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the mixture to -15 °C using an ice-salt or acetone/dry ice bath.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes. Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Amide Coupling: In a separate flask, dissolve benzylamine (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -10 °C.

  • Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 7:3).

  • Work-up: Filter the reaction mixture to remove NMM hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethyl acetate/hexane to yield the pure hydroxy precursor as a white solid.[8]

Step 3: Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the hydroxy precursor (Intermediate 2, 1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the solution to 0 °C.

  • O-Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (Mobile Phase: Ethyl Acetate/Hexane 1:1) indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound as a pure, crystalline solid.[9]

Characterization and Data Summary

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Parameter Technique Expected Result for this compound
Molecular Formula -C₁₅H₂₀N₂O₄
Molecular Weight MS (ESI+)Expected m/z: 293.15 [M+H]⁺, 315.13 [M+Na]⁺
Structure ¹H NMRCharacteristic peaks for acetyl methyl (singlet, ~2.0-2.1 ppm), benzyl protons (multiplet, ~7.2-7.4 ppm), and diastereotopic protons of the CH₂-O-Ac and CH₂-N-Bn groups.
Structure ¹³C NMRPeaks corresponding to two carbonyl carbons (~170 ppm), aromatic carbons, and aliphatic carbons of the backbone.
Chemical Purity RP-HPLC>98% peak area at a specific retention time.
Chiral Purity Chiral HPLC>99% enantiomeric excess (ee), confirming retention of the (R)-configuration.[10]
Physical State VisualWhite to off-white crystalline solid.

Workflow and Validation Logic

The entire process is designed as a self-validating system where each step's success is confirmed before proceeding to the next, ensuring efficiency and a high-quality final product.

Validation Workflow Start Start: D-Serine Step1 Step 1: N-Acetylation Start->Step1 QC1 QC 1: TLC & ¹H NMR of Intermediate 1 Step1->QC1 Step2 Step 2: Amide Coupling QC1->Step2 Pass QC2 QC 2: TLC & Column Purification of Intermediate 2 Step2->QC2 Step3 Step 3: O-Acetylation QC2->Step3 Pass QC3 QC 3: TLC & Recrystallization of Final Product Step3->QC3 Final_Analysis Final Analysis: ¹H/¹³C NMR, MS, HPLC (Chiral & RP) QC3->Final_Analysis Pass End Pure this compound (>98% Purity, >99% ee) Final_Analysis->End

Figure 2: The integrated synthesis and quality control workflow.

References

  • Eureka | Patsnap. (n.d.). Lacosamide synthesis method.
  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. Retrieved from [Link]

  • Improved Method for Lacosamide Synthesis with Chemoenzymatic Method. (2012). Chemical Research in Chinese Universities. Retrieved from [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity. (2019). ACS Omega. Retrieved from [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity. (2019). ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of lacosamide process impurities.
  • Google Patents. (n.d.). Lacosamide synthesis method.
  • Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

  • TREA. (n.d.). Process for the synthesis of antiepileptic drug lacosamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel Agents to Target and Identify Lacosamide Receptors. Retrieved from [Link]

  • PubMed. (n.d.). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Retrieved from [Link]

  • PubMed. (n.d.). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the preparation of lacosamide.
  • PubMed Central (PMC). (n.d.). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lacosamide?. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review. Retrieved from [Link]

  • PubMed. (2022). Comparative Efficacy and Safety of Lacosamide and Oxcarbazepine for Seizure Control in Children with Newly Diagnosed Solitary Neurocysticercosis. Retrieved from [Link]

  • Taylor & Francis. (2014). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Retrieved from [Link]

  • ScienceOpen. (2020). Effectiveness and tolerability of lacosamide as add-on therapy in patients with brain tumor–related epilepsy. Retrieved from [Link]

  • MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Retrieved from [Link]

  • YouTube. (2020). Efficacy and safety of adjunctive lacosamide in the treatment of PGTCS. Retrieved from [Link]

Sources

Application Note: O-Acetyl Lacosamide as a Reference Standard in the Quality Control of Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the use of O-Acetyl Lacosamide as a reference standard for the quality control of Lacosamide, an anti-epileptic drug. We detail a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound, a critical potential impurity. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, emphasizing scientific rationale, method validation, and adherence to regulatory principles.

Introduction: The Imperative for Purity in Lacosamide

Lacosamide is an anticonvulsant medication used for the treatment of partial-onset seizures. Its therapeutic efficacy is intrinsically linked to its purity. During the synthesis of the Lacosamide active pharmaceutical ingredient (API), various related substances, including starting materials, by-products, and degradation products, can arise. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), that establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.

This compound, (R)-N-benzyl-2-acetoxy-3-methoxypropionamide, is a key process-related impurity formed during the synthesis of Lacosamide. It is an ester derivative and its presence in the final drug product must be carefully monitored to ensure safety and efficacy. The use of a well-characterized this compound reference standard is therefore essential for the accurate validation of analytical methods and the reliable quantification of this impurity in routine quality control.

The Role of this compound as a Reference Standard

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. In the context of Lacosamide quality control, the this compound reference standard serves several critical functions:

  • Peak Identification: In chromatographic analysis, the reference standard is used to unequivocally identify the peak corresponding to this compound in the chromatogram of a Lacosamide test sample, based on its retention time.

  • Method Specificity: It is used during method validation to demonstrate that the analytical procedure can distinguish between Lacosamide, this compound, and other potential impurities.

  • Quantitative Analysis: A precisely weighed amount of the reference standard is used to prepare a standard solution of known concentration. This allows for the accurate quantification of the this compound impurity in the Lacosamide API or finished product using a response factor.

The diagram below illustrates the central role of the reference standard in the overall quality control workflow.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation API Lacosamide API Sample API_Sol Prepare API Test Solution API->API_Sol RS This compound Reference Standard RS_Sol Prepare Standard Solution (Known Conc.) RS->RS_Sol HPLC HPLC System (Validated Method) API_Sol->HPLC Inject Sample RS_Sol->HPLC Inject Standard CDS Chromatography Data System (CDS) HPLC->CDS Report Generate Report (Impurity Profile) CDS->Report Spec Compare vs. Specification Report->Spec Pass Release Batch Spec->Pass Pass Fail Investigate (OOS) Spec->Fail Fail

Caption: Quality control workflow for impurity profiling using a reference standard.

Analytical Methodology: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of impurities in pharmaceutical products due to its high resolution, sensitivity, and robustness. The method described here utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Lacosamide and this compound possess different polarities, enabling their effective separation under appropriate mobile phase conditions.

Principle of Separation

In this RP-HPLC method, the stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). Lacosamide, being more polar than its O-acetylated counterpart, will have a weaker interaction with the C18 column and thus will elute earlier. This compound, being more hydrophobic, will interact more strongly with the stationary phase and will have a longer retention time. This difference in retention times allows for their separation and subsequent quantification.

Detailed Protocol: HPLC Analysis of this compound

This protocol is a representative method and may require optimization and validation for specific laboratory conditions and equipment as per ICH Q2(R1) guidelines.

Required Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standards: this compound (potency certified), Lacosamide RS.

  • Test Sample: Lacosamide API or drug product.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water.

  • Glassware: Volumetric flasks (Class A), pipettes, beakers.

  • Equipment: Analytical balance, pH meter, sonicator.

Preparation of Solutions

A. Mobile Phase A (Buffer):

  • Weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of purified water.

  • Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid.

  • Filter through a 0.45 µm membrane filter and degas.

B. Mobile Phase B:

  • Use Acetonitrile (HPLC Grade).

  • Filter through a 0.45 µm membrane filter and degas.

C. Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

D. Reference Standard Stock Solution (Standard A):

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

E. Working Standard Solution (Standard B):

  • Pipette 1.0 mL of the Reference Standard Stock Solution (Standard A) into a 10 mL volumetric flask.

  • Dilute to volume with Diluent. This yields a final concentration of approximately 10 µg/mL.

F. Test Sample Solution:

  • Accurately weigh about 100 mg of Lacosamide API into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 10,000 µg/mL (10 mg/mL).

Solution_Prep cluster_reagents cluster_solutions KH2PO4 KH2PO4 + Water Buffer Mobile Phase A (Buffer pH 3.0) KH2PO4->Buffer ACN Acetonitrile ACN_MP Mobile Phase B (Acetonitrile) ACN->ACN_MP Diluent_Mix Buffer + ACN (50:50) Diluent Diluent Diluent_Mix->Diluent Buffer->Diluent_Mix ACN_MP->Diluent_Mix Std_A Standard A (Stock) ~100 µg/mL Std_B Standard B (Working) ~10 µg/mL Std_A->Std_B dilute with Diluent Sample Test Solution ~10 mg/mL OAL_RS This compound RS OAL_RS->Std_A dissolve in Diluent Lac_API Lacosamide API Lac_API->Sample dissolve in Diluent

Caption: Preparation workflow for mobile phases, standards, and samples.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution using Mobile Phase A and B
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 20 µL
Run Time 40 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (Standard B) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the this compound peak
Theoretical Plates ≥ 2000 for the this compound peak
% RSD of Peak Area ≤ 2.0% for five replicate injections

Data Analysis and Calculation

The percentage of this compound in the Lacosamide test sample is calculated using the following formula, assuming the response factor is 1.0. If the response factor is determined to be different during validation, it must be included in the calculation.

% this compound = (AT / AS) * (CS / CT) * 100

Where:

  • AT = Peak area of this compound in the Test Sample chromatogram.

  • AS = Average peak area of this compound in the Working Standard Solution chromatogram.

  • CS = Concentration of this compound in the Working Standard Solution (in mg/mL).

  • CT = Concentration of Lacosamide in the Test Sample Solution (in mg/mL).

Conclusion

The accurate quantification of process-related impurities like this compound is a non-negotiable aspect of quality control for Lacosamide. This application note outlines a reliable and robust RP-HPLC method that leverages a well-characterized this compound reference standard for peak identification and quantification. Adherence to this protocol, combined with rigorous method validation, ensures that the purity of Lacosamide API and its finished products can be confidently assessed, meeting the stringent requirements of global regulatory agencies and safeguarding patient health.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: ANDA Submissions – Impurities in Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Protocol for O-Acetyl Lacosamide Impurity Profiling in Lacosamide Batches by Stability-Indicating RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of O-Acetyl Lacosamide, a potential process-related impurity, in bulk Lacosamide drug substance. Lacosamide is a widely used antiepileptic agent where stringent purity control is paramount for ensuring patient safety and therapeutic efficacy.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system complete with system suitability criteria, method validation guidelines, and troubleshooting. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid that selectively enhances the slow inactivation of voltage-gated sodium channels.[2][5] The control of impurities in any Active Pharmaceutical Ingredient (API) is a critical regulatory requirement and a fundamental aspect of ensuring drug quality and safety. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, or degradation of the drug substance upon storage.[4]

This compound, or (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl Acetate, is a potential process-related impurity in Lacosamide synthesis.[6][7] Its formation can be postulated from synthetic routes that involve acetylation steps where the hydroxyl group of a serine-derived precursor may be inadvertently acetylated.[5][8][9] Given its structural similarity to Lacosamide, its potential co-elution and impact on the final product's safety profile necessitate a robust and specific analytical method for its control.

This protocol employs the principle of RP-HPLC, which separates analytes based on their polarity. The non-polar C18 stationary phase retains the moderately polar Lacosamide and its impurities, while a polar mobile phase elutes them at different rates, allowing for their effective separation and quantification by UV detection. Several published methods for Lacosamide and its related substances utilize this technique, confirming its suitability.[10][11][12][13]

Materials and Reagents

MaterialGrade/SpecificationRecommended Source
Lacosamide Reference Standard (RS)USP/EP grade, >99.5% purityCertified Vendor
This compound RS>98% purityCertified Vendor
AcetonitrileHPLC GradeFisher Scientific, Merck
MethanolHPLC GradeFisher Scientific, Merck
Potassium Phosphate, MonobasicAR GradeSigma-Aldrich
Orthophosphoric Acid (85%)AR GradeSigma-Aldrich
WaterMilli-Q® or HPLC GradeIn-house purification system

Equipment:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1260, Waters Alliance).

  • Chromatographic Data System (CDS) (e.g., Empower™, Chromeleon™).

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Class A Volumetric Glassware.

Chromatographic Method and Justification

A robust set of chromatographic conditions is essential for reproducible results. The following parameters were optimized for the separation of this compound from the Lacosamide main peak and other potential degradants.

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides optimal hydrophobicity for retaining and separating Lacosamide and its structurally similar impurities. A 250 mm length ensures high resolution.
Mobile Phase A 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric Acid.The acidic pH ensures that any ionizable groups are protonated, leading to sharp, symmetrical peaks and consistent retention times. The buffer maintains a stable pH.
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency at the detection wavelength.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 60% B; 25-30 min: 60% B; 30.1-35 min: 20% BA gradient program provides sufficient initial retention for early eluting impurities and then increases organic content to elute the main peak and more hydrophobic impurities in a reasonable time, ensuring good peak shape for all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times and minimizing viscosity fluctuations.[1][11]
Detection UV at 210 nmThis wavelength provides high sensitivity for both Lacosamide and its related substances, which possess a common benzyl chromophore.[1][12][13]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from solvent effects.
Run Time 35 minutesSufficient to elute all components and re-equilibrate the column for the next injection.

Preparation of Solutions

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). Use this for all standard and sample preparations.

Mobile Phase A: Accurately weigh 2.72 g of Potassium Phosphate Monobasic into 1000 mL of HPLC water. Mix until dissolved and adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

System Suitability Solution (SSS):

  • Prepare a stock solution of Lacosamide RS at approximately 1000 µg/mL in Diluent.

  • Prepare a stock solution of this compound RS at approximately 100 µg/mL in Diluent.

  • Create the SSS by spiking the Lacosamide stock with the this compound stock to achieve a final concentration of approximately 500 µg/mL Lacosamide and 1.5 µg/mL this compound (representing 0.3% impurity level).

Reference Standard Solution: Dilute the Lacosamide stock solution with Diluent to a final concentration of approximately 1.5 µg/mL. This concentration corresponds to the 0.15% level for a 1000 µg/mL test solution.

Test Sample Solution: Accurately weigh about 50 mg of the Lacosamide batch sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to achieve a final concentration of 1000 µg/mL. Sonicate if necessary to ensure complete dissolution.

Analytical Workflow and System Suitability

The following workflow ensures the system is qualified before sample analysis begins, a cornerstone of a self-validating protocol.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Data Processing prep_solutions Prepare Mobile Phases, Diluent, SSS, Standard, and Test Solutions equilibrate Equilibrate HPLC System with Mobile Phase prep_solutions->equilibrate inject_blank Inject Diluent (Blank) equilibrate->inject_blank inject_sss Inject SSS (5x Replicates) inject_blank->inject_sss check_sst Verify System Suitability (SST Criteria Met?) inject_sss->check_sst inject_std Inject Reference Standard check_sst->inject_std Yes fail_node Troubleshoot & Re-equilibrate check_sst->fail_node No inject_sample Inject Test Sample (2x) inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate % Impurity integrate->calculate report Generate Final Report calculate->report fail_node->equilibrate

Caption: High-level workflow for Lacosamide impurity analysis.

System Suitability Test (SST) Criteria: The SST ensures that the chromatographic system is adequate for the intended analysis. The following criteria must be met using the System Suitability Solution (SSS).

ParameterAcceptance CriteriaRationale
Tailing Factor (Lacosamide Peak) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (Lacosamide Peak) ≥ 5000Indicates high column efficiency and good separation power.
Resolution (Lacosamide & this compound) ≥ 2.0Guarantees that the impurity peak is baseline-separated from the main Lacosamide peak, allowing for accurate quantification.
%RSD of Peak Area (Lacosamide, n=5) ≤ 2.0%Demonstrates the precision of the injection and the stability of the system over time.

Impurity Calculation

The percentage of this compound in the Lacosamide batch is calculated using the external standard method.

Formula: % Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * (Potency_Std / 100) * 100

Where:

  • Area_Imp_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Std: Average peak area of Lacosamide in the Reference Standard solution chromatograms.

  • Conc_Std: Concentration of Lacosamide in the Reference Standard solution (µg/mL).

  • Conc_Sample: Concentration of the Lacosamide sample (µg/mL).

  • Potency_Std: Potency of the Lacosamide Reference Standard (%).

Note: This calculation assumes a Relative Response Factor (RRF) of 1.0. If the RRF for this compound relative to Lacosamide is determined to be different from 1.0 during method validation, the formula must be adjusted accordingly.

Method Validation Principles (per ICH Q2(R1))

This analytical method must be validated to demonstrate its suitability for its intended purpose. Validation ensures the trustworthiness of the results.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness Validation Validated Analytical Method Specificity Specificity Forced Degradation (Acid, Base, H2O2, Heat, Light) Peak Purity Analysis Specificity->Validation Accuracy Accuracy % Recovery (Spiking at 3 levels) Specificity->Accuracy Linearity Linearity & Range R² ≥ 0.998 (LOQ to 150% of spec limit) Linearity->Validation Sensitivity Sensitivity LOD & LOQ (S/N Ratio or STEYX) Linearity->Sensitivity Accuracy->Validation Precision Precision Repeatability (n=6) Intermediate Precision Precision->Validation Sensitivity->Validation Robustness Robustness Deliberate variation of: pH, Flow Rate, % Organic Robustness->Validation

Caption: Interrelationship of method validation parameters per ICH Q2(R1).

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).No interference at the retention time of this compound. Peak purity of Lacosamide must pass in stressed samples.[2][10][13][14]
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.R² ≥ 0.998 over a range from the Limit of Quantification (LOQ) to 150% of the specification limit.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 90.0% and 110.0% for impurity spiked at three concentration levels (e.g., LOQ, 100%, 150%).
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability: %RSD ≤ 5.0% for six sample preparations. Intermediate Precision: %RSD between two analysts/days/instruments should meet predefined criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.SST criteria must be met under all varied conditions (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±2°C).

Application and Regulatory Context

According to ICH Q3A(R2) guidelines, thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug substance.[15][16]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity must be structurally identified.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

For a typical Lacosamide maximum daily dose of 400 mg (< 2 g/day ), the ICH thresholds are:

  • Reporting: 0.05%

  • Identification: 0.10%

  • Qualification: 0.15%

Any batch containing this compound at a level exceeding 0.15% would require toxicological data to qualify its safety.[17] The results from this method should be reported to two decimal places (e.g., 0.08%).[15]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Column degradation- Incorrect mobile phase pH- Sample overload- Replace column- Verify mobile phase pH- Reduce sample concentration
Retention Time Shift - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction / leak- Prepare fresh mobile phase- Check column oven temperature- Prime pump, check for leaks
Poor Resolution - Loss of column efficiency- Mobile phase contaminated- Inappropriate gradient- Replace column- Prepare fresh, filtered mobile phase- Adjust gradient slope
Extraneous Peaks - Contaminated diluent or mobile phase- Carryover from previous injection- Sample degradation- Use fresh, high-purity solvents- Run a blank injection with a strong wash solvent- Ensure sample solution stability

Conclusion

This application note provides a detailed, robust, and scientifically-grounded RP-HPLC protocol for the quantification of this compound in Lacosamide batches. The method is designed to be stability-indicating and meets the stringent requirements for quality control in a regulated pharmaceutical environment. By explaining the rationale behind key parameters and incorporating principles of method validation and system suitability, this guide serves as a reliable resource for ensuring the purity and safety of Lacosamide.

References

  • Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. Available at: [Link]

  • Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. Available at: [Link]

  • HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • A reverse phase high performance liquid chromatography method has been developed and subsequently validated for determination of lacosamide and its related substance in parenteral dosage form. World Journal of Pharmaceutical Research. Available at: [Link]

  • Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica. Available at: [Link]

  • Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre. Available at: [Link]

  • HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. YMER. Available at: [Link]

  • Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS (PDF). ResearchGate. Available at: [Link]

  • Lacosamide synthesis method - Google Patents. Google Patents.
  • Lacosamide O Acetyl Impurity. Nia Innovation. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Lacosamide alkali degradation impurity and preparation method and application thereof - Google Patents. Google Patents.
  • Lacosamide - Wikipedia. Wikipedia. Available at: [Link]

  • Process for the preparation of lacosamide - Google Patents. Google Patents.
  • New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. YouTube. Available at: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

Sources

Application Note: Quantitative Analysis of O-Acetyl Lacosamide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the quantitative analysis of O-Acetyl Lacosamide, a key derivative and potential impurity of the antiepileptic drug Lacosamide, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a comprehensive workflow, including sample preparation, derivatization, instrument parameters, and method validation. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of Lacosamide and its related substances.

Introduction

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1][2] Its unique mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[3] During the synthesis and storage of Lacosamide, various process-related impurities and degradation products can arise.[4] this compound is a significant derivative that may be present as an impurity or a metabolite. Accurate and sensitive quantification of such derivatives is critical for ensuring the quality, safety, and efficacy of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and sensitive detection, making it a powerful technique for the analysis of volatile and semi-volatile compounds.[5] However, compounds containing polar functional groups, such as amides, often require derivatization to improve their volatility and thermal stability for GC analysis.[6] This application note describes a GC-MS method for this compound analysis, incorporating a silylation derivatization step to enhance its chromatographic performance.

Experimental Workflow

The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Weighing & Dissolution s2 Liquid-Liquid Extraction s1->s2 Dissolve in appropriate solvent s3 Evaporation to Dryness s2->s3 Isolate analyte d1 Addition of Silylation Reagent (e.g., BSTFA + 1% TMCS) s3->d1 d2 Incubation at 70°C for 30 min d1->d2 Promote reaction a1 Injection into GC-MS d2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (Scan or SIM) a2->a3 p1 Peak Integration a3->p1 p2 Quantification using Calibration Curve p1->p2

Caption: Overall workflow for this compound analysis by GC-MS.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a solid matrix (e.g., bulk drug substance). For biological matrices, further optimization and validation would be required.

Rationale: Liquid-liquid extraction is a robust technique for separating the analyte of interest from potential matrix interferences. The choice of ethyl acetate as the extraction solvent is based on its proven effectiveness for Lacosamide extraction.[7] Adjusting the pH to a basic level ensures that the amide compound is in its neutral form, maximizing its partitioning into the organic solvent.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the sample into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL of deionized water to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.

  • pH Adjustment: Add 1 M sodium hydroxide solution dropwise to adjust the pH of the aqueous solution to approximately 12.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is now ready for derivatization.

Derivatization: Silylation

Rationale: this compound contains an amide functional group which can exhibit poor peak shape and thermal instability in the hot GC injection port and column. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[6]

Step-by-Step Protocol:

  • Reagent Addition: To the dried residue from the sample preparation step, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst and solvent).

  • Sealing: Tightly cap the vial.

  • Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point for the analysis of derivatized this compound. Optimization may be necessary based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLTo prevent column overloading.
Injector Temperature280°CTo ensure rapid volatilization of the derivatized analyte.
Injection ModeSplitlessFor maximizing sensitivity for trace analysis.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)For reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A non-polar column suitable for a wide range of applications.
Oven Program- Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Final Hold: 5 minTo ensure good separation from other components and elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230°CTo maintain analyte in the gas phase without degradation.
Quadrupole Temp.150°CTo ensure stable ion transmission.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Mass Scan Range50-500 amuTo cover the expected mass range of the analyte and its fragments.
Solvent Delay3 minTo protect the filament from the solvent peak.
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and peak identification; SIM for enhanced sensitivity in quantitative analysis.

Mass Spectral Fragmentation of this compound

The mass fragmentation pattern of Lacosamide has been previously described.[8] Based on the structure of this compound, a predicted fragmentation pathway is presented below. The addition of the acetyl group increases the molecular weight by 42 amu compared to Lacosamide.

fragmentation cluster_mol cluster_frags mol [M]+. m/z 292 f1 [M-CH3CO]+. m/z 249 mol->f1 - 43 amu f2 [M-CH3O]+. m/z 261 mol->f2 - 31 amu f4 [C8H8NO]+. m/z 134 mol->f4 f3 [C7H7]+. m/z 91 (Tropylium ion) f4->f3 - CO

Caption: Predicted mass fragmentation pathway of this compound.

Predicted Key Fragment Ions for SIM Analysis:

m/z Identity Rationale for Selection
292 Molecular Ion [M]⁺Confirms the presence of the target analyte.
249 [M - CH₃CO]⁺Loss of the acetyl group, a characteristic fragmentation.
134 [C₈H₈NO]⁺A stable fragment resulting from cleavage of the amide bond.
91 [C₇H₇]⁺The tropylium ion, a common and abundant fragment from benzyl groups.

Method Validation

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative results of the analysis should be presented in a clear and concise manner. A summary table of the validation results is recommended.

Table 1: Summary of Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99To be determined
Range (µg/mL) To be determinedTo be determined
Accuracy (%) 80 - 120%To be determined
Precision (RSD%) ≤ 15%To be determined
LOD (µg/mL) To be determinedTo be determined
LOQ (µg/mL) To be determinedTo be determined

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The combination of liquid-liquid extraction for sample cleanup and silylation for derivatization ensures high sensitivity and excellent chromatographic performance. The provided protocols and instrumental parameters serve as a strong foundation for researchers and analysts in the pharmaceutical industry to develop and validate their own methods for the quality control of Lacosamide and its related compounds.

References

  • He, L., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 35-41. Available at: [Link]

  • Chen, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14, 1265252. Available at: [Link]

  • Kim, H., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Scientific Reports, 13(1), 14431. Available at: [Link]

  • Thermo Fisher Scientific. (2017). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific Technical Note 65139.
  • Wang, Y., et al. (2010). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 1(4), 319-328. Available at: [Link]

  • Rao, D. S., et al. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. RASAYAN Journal of Chemistry, 4(4), 833-838.
  • Mouskeftara, T., et al. (2020). Α Simple Method for the Determination of Lacosamide in Blood by GC-MS. Journal of Forensic Sciences, 65(1), 288-294. Available at: [Link]

  • Skibinski, R., et al. (2019). Characterization of lacosamide metabolites by UHPLC–ESI–HRMS method.
  • Thummar, K., et al. (2021). QUANTITATIVE DETERMINATION OF LACOSAMIDE IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 12(1), 321-329.
  • Mandrioli, R., et al. (2013). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current Drug Metabolism, 14(4), 423-447.
  • Li, W., et al. (2019). Improved Synthesis and Impurity Identification of (R)-Lacosamide. Organic Process Research & Development, 23(4), 624-630.
  • Reddy, G. S., et al. (2012). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology, 5(11), 1438-1441.
  • Kim, J. Y., et al. (2012). Liquid chromatography-tandem mass spectrometry for quantification of lacosamide, an antiepileptic drug, in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 363-367.
  • Al-Balkhi, M. H., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6593.
  • Shimadzu Corporation. (2015). Rapid development of analytical method for antiepileptic drugs in plasma using UHPLC method scouting system coupled to LC.
  • Kumar, P. R., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8.
  • Patel, S., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8.
  • Pharmaffiliates. Lacosamide-impurities. Available at: [Link]

  • Google Patents. (2019). CN113816869A - Preparation method of lacosamide process impurities.
  • Google Patents. (2012).

Sources

Application Note: Development of a Stability-Indicating HPLC Assay for O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Acetyl Lacosamide is an acetylated derivative of Lacosamide, an established antiepileptic drug. The introduction of the O-acetyl group may alter the molecule's pharmacokinetic and stability profile. To ensure the quality, safety, and efficacy of this compound in pharmaceutical formulations, a validated stability-indicating analytical method is imperative. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and formulation excipients.

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (R2) for stability testing and ICH Q2(R2) for the validation of analytical procedures[1][2][3]. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and trustworthiness.

Scientific Rationale and Method Overview

The chemical structure of this compound, featuring an amide and an acetyl group, suggests potential susceptibility to hydrolysis under acidic and basic conditions. The core Lacosamide structure has also been shown to degrade under oxidative stress[1]. Therefore, a forced degradation study is the cornerstone of this method development, designed to intentionally degrade the this compound molecule under various stress conditions to generate its likely degradation products.

The developed HPLC method utilizes a C18 stationary phase to effectively separate the relatively nonpolar this compound from its more polar degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of all relevant species. UV detection at a wavelength where this compound and its degradation products exhibit significant absorbance ensures sensitive quantification.

Experimental Workflow

The overall workflow for the development and validation of the stability-indicating assay is depicted below.

Experimental Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Forced Degradation Studies B HPLC Method Optimization A->B C Specificity Assessment B->C D Linearity & Range C->D Validated Method E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G

Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.

Detailed Protocols

Part 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the analytical method. A degradation of 5-20% is targeted to ensure that the degradation products are generated in sufficient quantities for detection without completely degrading the parent compound[2].

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade acetonitrile and water

  • pH meter

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate the mixture at room temperature for 18 hours.

    • Cool the solution and neutralize with 1M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 72 hours.

    • Dissolve the stressed sample in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

    • Dissolve the stressed sample in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Part 2: HPLC Method Development and Validation

Objective: To develop a specific, accurate, precise, and robust HPLC method for the quantification of this compound and to validate it according to ICH Q2(R2) guidelines[3][4].

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 212 nm
Diluent Acetonitrile:Water (50:50 v/v)

Validation Protocol:

  • Specificity: Analyze blank (diluent), placebo, this compound standard, and all forced degradation samples. The method is specific if the this compound peak is well-resolved from all degradation products and any excipient peaks, with a peak purity index greater than 0.999.

  • Linearity and Range: Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the assay concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of replicate injections ≤ 2.0%

Results and Discussion

Forced Degradation

The forced degradation studies revealed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. A summary of the degradation is presented in the table below.

Stress Condition% Degradation of this compoundMajor Degradation Products
1M HCl, 60°C, 24h~15%Lacosamide, others
1M NaOH, RT, 18h~20%Lacosamide, others
30% H₂O₂, 60°C, 24h~10%Oxidized derivatives
Heat, 105°C, 72h< 2%-
Light< 2%-

The primary degradation pathway appears to be the hydrolysis of the O-acetyl group to form Lacosamide, which is consistent with the known chemistry of acetylated compounds[5]. The developed HPLC method successfully separated the this compound peak from all degradation products, demonstrating its stability-indicating nature.

Proposed Degradation Pathway

Degradation Pathway A This compound B Lacosamide A->B Hydrolysis (Acid/Base) C Other Degradation Products A->C Oxidation

Caption: Proposed degradation pathway of this compound under stress conditions.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines, and the results are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak purity > 0.999
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 150-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedSystem suitability criteria met

All validation parameters met the pre-defined acceptance criteria, confirming that the method is suitable for its intended purpose.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is capable of separating the parent drug from its degradation products formed under various stress conditions, as stipulated by ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis and stability testing of this compound in bulk drug and pharmaceutical formulations.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (2003). [Link]

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996). [Link]

  • ICH, Q2(R2) Validation of Analytical Procedures, in International Conference on Harmonisation, (2023). [Link]

  • JoVE. Phase I Reactions: Hydrolytic Reactions. (2025). [Link]

  • Zhou, N., et al., Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 2019. 31(1): p. 43-49. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]

  • Gowda, A.S.P., Schaefer, A.D. & Schuck, T.K. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights 2020; 6(2), 303–323. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bhat, K., et al., Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 2017. 51(4): p. S1-S8. [Link]

  • Chauhan, G., Patel, A., Shah, D., & Shah, K. (2019). DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. Nirma University Journal of Pharmaceutical Sciences, 6(2), 55-72. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). [Link]

  • Google Patents.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). [Link]

Sources

A Comprehensive Guide to the Application of Lacosamide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on O-Acetyl Lacosamide:

A thorough review of current scientific literature and chemical databases confirms the existence of this compound, identified as (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate, as a distinct chemical entity.[1] However, at present, there is a notable absence of published research detailing its specific applications, pharmacological profile, or established protocols within the field of neuropharmacology. The available information is insufficient to construct a scientifically rigorous and validated guide for its experimental use.

In light of this, and to provide a valuable and immediately applicable resource for researchers in neuropharmacology, this guide will focus on the parent compound, Lacosamide . Lacosamide is an extensively studied and clinically approved third-generation anti-seizure medication with a unique mechanism of action, making it a compound of significant interest in neurological research.[2][3] This guide provides detailed application notes and protocols for the use of Lacosamide in a research setting, adhering to the highest standards of scientific integrity and practical utility.

Introduction to Lacosamide

Lacosamide, sold under the trade name Vimpat®, is a functionalized amino acid that has gained prominence as an anti-seizure medication for focal-onset and primary generalized tonic-clonic seizures.[4][5] Its utility in neuropharmacology research extends beyond epilepsy to investigations into neuropathic pain and other CNS disorders.[6] What distinguishes Lacosamide from traditional anti-seizure drugs is its novel dual mechanism of action.[3][7]

Primary Mechanism of Action: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

The primary mechanism of action of Lacosamide involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[2][3][7] Unlike classic VGSC blockers such as phenytoin or carbamazepine that primarily affect fast inactivation, Lacosamide has minimal impact on this process.[2]

  • Fast Inactivation: A rapid process (milliseconds) that occurs after channel opening and is crucial for regulating the maximum firing frequency of neurons.

  • Slow Inactivation: A more gradual process (hundreds of milliseconds to seconds) that integrates neuronal activity over longer periods. It is thought to be a key mechanism for stabilizing neuronal membranes against sustained, pathological depolarization, such as that which occurs during a seizure.[2]

By binding to the VGSCs and stabilizing their slow inactivated state, Lacosamide reduces the number of channels available to open in response to a stimulus. This effect is more pronounced in neurons that are chronically depolarized or firing repetitively, as is characteristic of a seizure focus.[4] This targeted action allows Lacosamide to dampen hyperexcitability without significantly altering normal neuronal activity.[2]

Secondary Mechanism of Action: Modulation of CRMP-2

Lacosamide also binds to the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance.[3][7] While the precise contribution of this interaction to its anticonvulsant effects is still under investigation, it is hypothesized to play a role in modulating neuronal network formation and preventing aberrant neuronal connections that can contribute to epileptogenesis.[4]

Diagram: Proposed Mechanism of Action of Lacosamide

Lacosamide_MoA cluster_Neuron Hyperexcitable Neuron cluster_States Channel States VGSC Voltage-Gated Sodium Channel (VGSC) Resting Resting State Open Open State Resting->Open Depolarization Fast_Inactivated Fast Inactivated (milliseconds) Open->Fast_Inactivated Rapid Slow_Inactivated Slow Inactivated (seconds) Open->Slow_Inactivated Sustained Depolarization Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Slow Recovery Outcome Reduced Neuronal Hyperexcitability & Inhibition of Repetitive Firing Slow_Inactivated->Outcome Leads to Lacosamide Lacosamide Lacosamide->Slow_Inactivated Enhances & Stabilizes Patch_Clamp_Workflow start Prepare Cell Culture setup Mount Dish on Microscope & Perfuse with External Solution start->setup patch Establish Gigaohm Seal & Whole-Cell Configuration setup->patch baseline Record Baseline Currents (Voltage-Clamp) or Firing (Current-Clamp) patch->baseline application Perfuse with Lacosamide (Test Concentration) baseline->application recording Record Post-Drug Activity application->recording washout Washout with External Solution recording->washout end Data Analysis recording->end washout->baseline Return to Baseline?

Caption: Standard workflow for a patch-clamp experiment to test the effects of Lacosamide.

C. Voltage-Clamp Protocol to Assess Slow Inactivation:

  • Hold the neuron at a resting potential of -80 mV.

  • Apply a series of 5-second conditioning pre-pulses ranging from -120 mV to +20 mV in 10 mV increments.

  • Immediately following each pre-pulse, apply a brief (150 ms) hyperpolarizing step to -120 mV to allow recovery from fast inactivation.

  • Apply a test pulse to 0 mV to measure the fraction of sodium channels that are still available to open.

  • Perform this protocol under control conditions (vehicle) and then in the presence of Lacosamide.

  • Expected Outcome: Lacosamide will cause a hyperpolarizing shift in the steady-state slow inactivation curve, meaning more channels will be in the slow inactivated state at more negative potentials compared to the control.

D. Current-Clamp Protocol to Assess Repetitive Firing:

  • Hold the neuron at its resting membrane potential.

  • Inject a series of depolarizing current steps of increasing amplitude to induce action potential firing.

  • Record the number of action potentials generated at each current step under control conditions.

  • Apply Lacosamide and repeat the current injections.

  • Expected Outcome: Lacosamide will reduce the number of action potentials fired during sustained depolarizing current injections, demonstrating its ability to inhibit repetitive neuronal firing. [4]

In Vivo Application: Rodent Models of Seizures

Objective: To evaluate the anticonvulsant efficacy and safety margin of Lacosamide in established preclinical models of epilepsy.

Rationale: In vivo models are critical for determining the therapeutic potential of a compound, its effective dose range, and its potential for motor toxicity. Lacosamide has a well-characterized profile in these models. [8] Animal Models:

  • Maximal Electroshock Seizure (MES) Test: A model of generalized tonic-clonic seizures. Seizures are induced via corneal or auricular electrodes. The endpoint is the abolition of the hindlimb tonic extension phase.

  • 6 Hz Psychomotor Seizure Test: A model of therapy-resistant partial seizures. A prolonged, low-frequency electrical stimulation is delivered via corneal electrodes. The endpoint is the abolition of seizure activity (e.g., stun, forelimb clonus, twitching).

  • Pentylenetetrazol (PTZ) Test: A chemical convulsant model for generalized absence or myoclonic seizures. Lacosamide is generally inactive against seizures induced by subcutaneous PTZ but does raise the threshold in the intravenous PTZ test. [8] Protocol: Maximal Electroshock Seizure (MES) Test in Mice

A. Animals and Housing:

  • Use adult male mice (e.g., C57BL/6 or CD-1 strain), 20-30g.

  • House animals in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water. Acclimate for at least 3 days before testing.

B. Drug Preparation and Administration:

  • Prepare Lacosamide in a suitable vehicle (e.g., 0.9% saline or 0.5% methylcellulose in water).

  • Administer Lacosamide via intraperitoneal (i.p.) or oral gavage (p.o.) routes. A typical dose range to explore for an ED₅₀ determination is 1-30 mg/kg.

  • Administer the vehicle to the control group.

  • The time between drug administration and seizure induction should correspond to the time of peak effect (typically 30-60 minutes for i.p. administration).

C. Seizure Induction:

  • Apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine) to the animal's eyes.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of a full tonic hindlimb extension (a positive seizure response).

D. Assessment of Neurotoxicity (Rotarod Test):

  • To determine the therapeutic index (TD₅₀/ED₅₀), assess motor impairment at the same time points as the seizure test.

  • Train mice to stay on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes).

  • After drug administration, place the mouse on the rotarod and record the latency to fall. A fall within a specified time (e.g., 60 seconds) is considered a positive sign of toxicity.

E. Data Analysis:

  • Calculate the percentage of animals protected from seizures at each dose.

  • Determine the median effective dose (ED₅₀) and median toxic dose (TD₅₀) using probit analysis.

  • The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider safety margin.

Effective Doses of Lacosamide in Rodent Models

ModelSpeciesRouteED₅₀ (mg/kg)Source(s)
MES Mousei.p.4.5[8]
MES Ratp.o.3.9[8]
6 Hz Mousei.p.~5-10[8]
Hippocampal Kindling Rati.p.13.5[8]

References

  • Wikipedia. Lacosamide. [Link]

  • PubChem - National Institutes of Health. Lacosamide. [Link]

  • ClinicalTrials.gov. A Study to Assess the Safety and Efficacy of Lacosamide Versus Placebo (a Pill Without Active Medication) in Patients With Idiopathic Generalised Epilepsy Who Are Already Taking Anti-epileptic Medications. [Link]

  • de Biase, S., Valente, M., Gigli, G. L., & Merlino, G. (2019). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 58(11), 1375–1385. [Link]

  • Kellinghaus, C. (2009). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert review of neurotherapeutics, 9(1), 29–38. [Link]

  • Google Patents.
  • Patsnap. Lacosamide synthesis method. [Link]

  • Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, E. W., & Kohn, H. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy research, 74(2-3), 147–154. [Link]

  • Wolff, C., Weigand, M., Doty, P., Nguyen, D., & Rogawski, M. A. (2015). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS chemical neuroscience, 6(10), 1708–1721. [Link]

  • Dr. Najeeb Lectures. Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Dr. Oracle. What is lacosamide?. [Link]

  • ACS Omega. Concise Synthesis of Lacosamide with High Chiral Purity. [Link]

  • PubChem - National Institutes of Health. This compound. [Link]

  • Google Patents.
  • CNS Drug Reviews. Lacosamide: A Review of Preclinical Properties. [Link]

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS drug reviews, 13(1), 21–42. [Link]

  • Google Patents.
  • Veeprho. Lacosamide N-Acetyl-O-Methyl-D-serinamide. [Link]

  • Veeprho. N-Acetyl-O-methylserine. [Link]

Sources

Application Note: Utilizing O-Acetyl Lacosamide for In-Vivo Studies and its Active Metabolite Lacosamide for In-Vitro Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and ion channel physiology.

Introduction: The Prodrug Strategy for Targeting Voltage-Gated Sodium Channels

In the study of ion channel modulators, particularly for therapeutic development, the method of compound delivery is as critical as its mechanism of action. O-Acetyl Lacosamide is the acetylated prodrug of Lacosamide, an antiepileptic drug renowned for its distinct mechanism of action. The prodrug approach is employed to enhance the pharmacokinetic properties of a compound, such as improving bioavailability upon oral administration. Following administration, this compound is metabolized in the body to release the active compound, Lacosamide.

Lacosamide's primary therapeutic target is the voltage-gated sodium channel (VGSC), a crucial component in the generation and propagation of action potentials in excitable cells like neurons.[1][2] Unlike many traditional VGSC-targeting drugs that affect the channel's fast inactivation state, Lacosamide uniquely modulates the channel by selectively enhancing its slow inactivation state.[1][3][4][5] This application note will provide a detailed guide on the conceptual and practical application of Lacosamide (as delivered by this compound in vivo) for studying VGSC modulation, with detailed protocols for in vitro characterization.

Scientific Foundation: The Unique Mechanism of Lacosamide

Voltage-gated sodium channels cycle through several conformational states: resting, open, fast-inactivated, and slow-inactivated. The transition between these states governs neuronal excitability.

  • Fast Inactivation: Occurs within milliseconds of channel opening and is a primary mechanism for terminating an action potential. Many anti-seizure medications, like carbamazepine and phenytoin, primarily target this state.[1][6]

  • Slow Inactivation: A more gradual process, developing over seconds to minutes of sustained or repetitive neuronal firing.[1] This state is thought to be a key intrinsic mechanism by which neurons limit periods of hyperexcitability.[5]

Lacosamide exerts its effect by selectively binding to and stabilizing the slow-inactivated state of VGSCs.[1][4][5] This action makes fewer channels available to open in response to stimulation, thereby dampening the sustained high-frequency neuronal firing that is characteristic of seizure activity, without significantly affecting normal neuronal signaling.[1][2][5] This distinct mechanism may contribute to its efficacy and tolerability profile.[1][7]

Lacosamide_Mechanism cluster_vivo In Vivo / Systemic Administration OAL This compound (Prodrug) Metabolism Metabolic Conversion OAL->Metabolism LAC Lacosamide (Active Drug) Metabolism->LAC LAC_direct Lacosamide (Active Drug) VGSC Voltage-Gated Sodium Channel (VGSC) LAC_direct->VGSC Binds to LAC->VGSC Binds to SI_State Stabilizes Slow- Inactivated State VGSC->SI_State Enhances Output Reduced Neuronal Hyperexcitability SI_State->Output

Figure 1: Mechanism of Action. This compound is converted to Lacosamide in vivo. Lacosamide then selectively enhances the slow inactivation of VGSCs, reducing hyperexcitability.

Core Application: Characterization using Patch-Clamp Electrophysiology

Preamble: For direct mechanistic studies on cultured cells, it is standard practice to apply the active metabolite, Lacosamide, directly to the bath solution. This bypasses the need for metabolic conversion, which is absent in in vitro cell culture systems, and allows for precise control over the concentration of the active compound at the target ion channel.

Objective: To quantify the effect of Lacosamide on the biophysical properties of VGSCs, particularly the voltage-dependence of slow inactivation, using whole-cell voltage-clamp recordings.[8][9]

Cell System: Human Embryonic Kidney (HEK293) cells stably expressing a specific human VGSC subtype (e.g., NaV1.7, which is implicated in pain pathways) are a common and reliable model system.[10][11][12] HEK293 cells have a low level of endogenous sodium currents, which can be characterized and accounted for.[11][13][14]

Protocol 1: Whole-Cell Voltage-Clamp Analysis of Slow Inactivation

1. Cell and Solution Preparation:

  • Cell Culture: Culture HEK293 cells expressing the target NaV channel subtype under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.3 with CsOH.

    • Rationale: Cesium (Cs+) is used to block endogenous potassium channels, which could otherwise contaminate the sodium current recordings.[8]

2. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope and perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[8][15]

  • Set the holding potential to -120 mV, a voltage where most VGSCs are in the resting state.

3. Voltage Protocol and Data Acquisition:

  • Establish a Baseline: Record stable sodium currents using a test pulse to 0 mV for 20 ms.

  • Apply Lacosamide: Perfuse the bath with the external solution containing the desired concentration of Lacosamide (e.g., 30-300 µM).[3] Allow 3-5 minutes for the compound to equilibrate.

  • Measure Slow Inactivation: To determine the voltage-dependence of slow inactivation, apply a series of 30-second conditioning pre-pulses ranging from -140 mV to 0 mV in 10 mV increments. Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of channels that are available (not slow-inactivated).

    • Rationale: The long-duration pre-pulse allows the channels to enter the slow-inactivated state in a voltage-dependent manner. The subsequent test pulse quantifies the number of channels that remain available to open.

4. Data Analysis and Expected Results:

  • Measure the peak inward current elicited by the test pulse following each conditioning pre-pulse.

  • Normalize these peak currents to the maximum current obtained (typically after the -140 mV pre-pulse) to get the fraction of available channels.

  • Plot the normalized current as a function of the pre-pulse potential.

  • Fit the data to a Boltzmann function: I/Imax = 1 / (1 + exp((V - V1/2) / k))

    • Where V is the pre-pulse voltage, V1/2 is the half-inactivation potential, and k is the slope factor.

  • Expected Outcome: Lacosamide is expected to cause a significant hyperpolarizing (leftward) shift in the V1/2 of the slow inactivation curve, indicating that channels enter the slow-inactivated state at more negative potentials.[3][4][10]

ParameterControl (Vehicle)Lacosamide (30-100 µM)Expected ChangeRationale
V1/2 of Fast Inactivation ~ -70 mVNo significant changeNoneLacosamide does not primarily target fast inactivation.[4][5]
V1/2 of Slow Inactivation ~ -50 mV~ -60 to -70 mVHyperpolarizing ShiftStabilization of the slow-inactivated state.[3][10]
Peak Na+ Current (from -120 mV) 100%~90-95%Minimal reductionWeak block of channels in the resting state.[6]
Recovery from Slow Inactivation ~ secondsIncreased timeSlower RecoveryCompound slows the transition out of the slow-inactivated state.[10]

digraph "Patch_Clamp_Workflow" {
graph [splines=ortho, nodesep=0.4, ranksep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

A[label="Cell Plating\n(HEK293-NaV1.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Prepare Solutions\n(Internal/External)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Obtain Giga-Seal\n& Whole-Cell Access", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Set Holding Potential\n(-120 mV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Record Baseline\n(Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Apply Lacosamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Apply Slow Inactivation\nVoltage Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Data Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Analysis\n(Boltzmann Fit)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Determine V1/2 Shift", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D -> E -> F -> G -> H -> I -> J; }

Figure 2: Experimental workflow for whole-cell voltage-clamp analysis.

Screening Application: High-Throughput Fluorescence-Based Assays

For screening larger compound libraries for Lacosamide-like activity, electrophysiology is too low-throughput. Automated fluorescence-based assays on platforms like the FLIPR (Fluorescent Imaging Plate Reader) are ideal.[16][17][18] These assays use dyes that report changes in membrane potential or intracellular ion concentration.[19][20][21]

Protocol 2: Membrane Potential-Sensitive Dye Assay

1. Principle: This assay uses a voltage-sensitive dye (VSD) that changes its fluorescence intensity in response to changes in membrane potential.[19] Cells are depolarized using a VGSC activator (e.g., veratridine) in the presence of the test compound. An effective inhibitor like Lacosamide will reduce the depolarization signal.

2. Assay Procedure:

  • Cell Plating: Seed HEK293-NaV1.7 cells into 384-well black, clear-bottom microplates and incubate overnight.

  • Dye Loading: Remove culture media and add a VSD loading buffer (e.g., FLIPR Membrane Potential Assay Kit reagents) to each well.[22] Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add test compounds (including Lacosamide as a positive control) to the wells.

  • Activation and Reading: After a brief incubation with the compound, the instrument adds a solution containing a VGSC activator (e.g., veratridine) to all wells and immediately begins reading the fluorescence.

    • Rationale: Veratridine holds sodium channels in an open state, leading to Na+ influx and sustained depolarization, which is necessary to generate a robust signal with VSDs.[21]

  • Data Analysis: The fluorescence signal is recorded over time. The peak fluorescence change in the presence of a compound is compared to the control (activator only). Data are typically normalized and used to generate concentration-response curves to determine the IC50 of the inhibitor.

Conclusion

This compound serves as a valuable tool for in vivo investigations of VGSC modulation, providing systemic delivery of the active compound, Lacosamide. For detailed mechanistic in vitro studies, direct application of Lacosamide is the preferred method. Its unique mechanism of enhancing slow inactivation provides a distinct pharmacological profile compared to traditional sodium channel blockers. The protocols outlined here for patch-clamp electrophysiology and high-throughput fluorescence screening provide robust and validated methods for researchers to investigate this mechanism and discover novel modulators of voltage-gated ion channels.

References

  • Title: Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore Source: Frontiers URL: [Link]

  • Title: What is the mechanism of Lacosamide? Source: Patsnap Synapse URL: [Link]

  • Title: Lacosamide enhances sodium channel slow-inactivation without altering... Source: ResearchGate URL: [Link]

  • Title: Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States Source: Molecular Pharmacology / PMC - NIH URL: [Link]

  • Title: Lacosamide Selectively Enhances Sodium Channel Slow Inactivation Source: American Epilepsy Society URL: [Link]

  • Title: Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States | Request PDF Source: ResearchGate URL: [Link]

  • Title: Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders Source: CNS Drugs / PMC URL: [Link]

  • Title: Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures Source: PubMed URL: [Link]

  • Title: Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

  • Title: Conversion to lacosamide monotherapy in the treatment of focal epilepsy: results from a historical-controlled, multicenter, double-blind study Source: PubMed URL: [Link]

  • Title: Whole-Cell Voltage Clamp Recording Source: Current Protocols in Neuroscience URL: [Link]

  • Title: Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes Source: PubMed URL: [Link]

  • Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: NCBI Bookshelf URL: [Link]

  • Title: Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels Source: PMC - NIH URL: [Link]

  • Title: Lacosamide Source: Wikipedia URL: [Link]

  • Title: FLIPR Potassium Assay Kit Source: Molecular Devices URL: [Link]

  • Title: A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line Source: Frontiers in Pharmacology URL: [Link]

  • Title: Sodium Indicators | Sodium Channel Assays Source: ION Biosciences URL: [Link]

  • Title: Whole-cell voltage clamp recording.Sodium channel currents of mouse... Source: ResearchGate URL: [Link]

  • Title: Conversion to lacosamide monotherapy in the treatment of focal epilepsy: Results from a historical-controlled, multicenter, double-blind study Source: PMC - NIH URL: [Link]

  • Title: Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs Source: ResearchGate URL: [Link]

  • Title: Whole-cell patch clamp technique, for use in neuronal cultures Source: Axol Bioscience URL: [Link]

  • Title: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells Source: JoVE URL: [Link]

  • Title: FLIPR Membrane Potential Assay Kit Guide Source: Molecular Devices URL: [Link]

  • Title: Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Development of a high-throughput fluorescent no-wash sodium influx assay Source: PLOS One URL: [Link]

  • Title: What is the recommended conversion for switching from intravenous (IV) to oral (PO) lacosamide (vimpat)? Source: Dr.Oracle URL: [Link]

  • Title: Voltage Clamp Source: Foundations of Neuroscience URL: [Link]

  • Title: How does Whole-cell voltage clamp work? | application Source: YouTube URL: [Link]

  • Title: FLIPR Detection System Source: Creative Bioarray URL: [Link]

  • Title: Lacosamide as first add-on or conversion monotherapy: A retrospective real-life study Source: Seizure - European Journal of Epilepsy URL: [Link]

  • Title: FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT Source: Fivephoton Biochemicals URL: [Link]

  • Title: The Art of Managing Conversions between Antiepileptic Drugs: Maximizing Patient Tolerability and Quality of Life Source: PMC - NIH URL: [Link]

  • Title: Development of a high-throughput fluorescent no-wash sodium influx assay Source: PubMed URL: [Link]

  • Title: Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Nav1.7 sodium Source: Neuroscience Letters URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Acetyl Lacosamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Acetyl Lacosamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and troubleshooting protocols involving this compound. Whether you are synthesizing this compound as a reference standard, an intermediate, or encountering it as an impurity, this resource provides in-depth technical guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in Lacosamide synthesis?

This compound, chemically known as (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide, is a process-related impurity that can form during the synthesis of Lacosamide.[1] It is structurally similar to Lacosamide, with the key difference being an acetyl group on the terminal hydroxyl moiety instead of a methyl ether. Its presence is critical to monitor and control as it can impact the purity and safety profile of the final Lacosamide active pharmaceutical ingredient (API). Understanding its formation is crucial for process optimization and quality control.

Q2: What is the most common precursor for the formation of this compound during Lacosamide synthesis?

The most common precursor to this compound is (R)-2-acetamido-N-benzyl-3-hydroxypropanamide. This intermediate possesses a free hydroxyl group that is susceptible to acetylation under certain reaction conditions, particularly when using acetylating agents like acetic anhydride.

Q3: Can this compound be intentionally synthesized?

Yes, this compound can be synthesized deliberately, often for use as a reference standard in analytical methods to quantify its presence as an impurity in Lacosamide batches. A common method involves the controlled O-acetylation of a suitable precursor under conditions that favor reaction at the hydroxyl group over the amide nitrogen.

Troubleshooting Guide

Problem 1: Low Yield of this compound During Deliberate Synthesis

Q: I am attempting to synthesize this compound from (R)-2-acetamido-N-benzyl-3-hydroxypropanamide but am observing low yields. What are the potential causes and solutions?

A: Low yields in this synthesis can stem from several factors. The primary challenge is achieving selective O-acetylation without promoting side reactions.

Causality and Solutions:

  • Incomplete Reaction: The acetylation of a hydroxyl group can be sluggish. Ensure your reaction conditions are optimized.

    • Reagent Stoichiometry: Use a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to drive the reaction to completion. A 1.5 to 2.5 molar equivalent is a good starting point.

    • Catalyst: The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Running the reaction at room temperature for several hours is typical.

  • Side Reactions: The formation of byproducts can consume your starting material and complicate purification.

    • N,O-Diacetylation: The amide nitrogen can also be acetylated, leading to a di-acetylated impurity. This is more likely with highly reactive acetylating agents or harsh conditions. Using a milder base and controlling the temperature can minimize this.

    • Degradation: The starting material or product may be unstable under the reaction conditions. Ensure the reaction is not heated excessively and that the workup procedure is performed promptly.

  • Purification Losses: this compound can be challenging to purify due to its polarity and potential for hydrolysis.

    • Chromatography: Column chromatography is often necessary for purification.[2] Use a suitable solvent system (e.g., hexane:ethyl acetate) and carefully monitor fractions to avoid loss of product.

    • Aqueous Workup: Minimize contact time with aqueous acidic or basic solutions during workup to prevent hydrolysis of the O-acetyl group.

Problem 2: Presence of this compound as an Impurity in Lacosamide Synthesis

Q: My Lacosamide synthesis is showing a significant peak corresponding to this compound in the HPLC analysis. How can I prevent its formation?

A: The formation of this compound as an impurity typically occurs during the N-acetylation step if the preceding O-methylation is incomplete.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound impurity.

Detailed Explanation:

  • Incomplete O-Methylation: The root cause is often the presence of unreacted (R)-2-amino-N-benzyl-3-hydroxypropanamide or its N-acetylated counterpart before the final acetylation step. The free hydroxyl group is then acetylated along with the amino group.

    • Solution: Ensure the O-methylation reaction goes to completion. Monitor the reaction progress by TLC or HPLC. Consider optimizing the methylation conditions (e.g., reagent stoichiometry, temperature, reaction time).

  • Carryover of Hydroxy Intermediate: If the hydroxy-intermediate is not effectively removed after the methylation step, it will be carried over and acetylated.

    • Solution: Introduce a purification step, such as column chromatography or recrystallization, after the O-methylation to remove any unreacted starting material.

  • Non-Selective Acetylation Conditions: The conditions for N-acetylation might be too harsh, leading to some O-acetylation even with trace amounts of the hydroxy intermediate.

    • Solution: Employ milder and more selective N-acetylation conditions. This could involve using acetic anhydride at controlled temperatures (e.g., 0-10°C) rather than more reactive reagents like acetyl chloride.[2]

Problem 3: Difficulty in Separating this compound from Lacosamide

Q: I am having trouble separating this compound from the main Lacosamide peak in my HPLC analysis. What analytical conditions can improve resolution?

A: Due to their structural similarity, baseline separation of this compound and Lacosamide can be challenging.

Analytical Method Development Insights:

  • Column Chemistry: A standard C18 column is often used.[3][4] However, if co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Mobile Phase Composition:

    • Organic Modifier: Varying the ratio of acetonitrile to water (or an aqueous buffer) can significantly impact retention and selectivity.

    • pH: The pH of the aqueous component of the mobile phase can influence the ionization state of the molecules and their interaction with the stationary phase. Experiment with a pH range of 3-7.

  • Gradient Elution: A shallow gradient elution program can often provide the necessary resolution between closely eluting peaks that is not achievable with an isocratic method.

  • Temperature: Column temperature affects viscosity and mass transfer. Operating at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.

Typical HPLC Conditions for Impurity Profiling:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection 215 nm
Column Temp. 30°C

This table provides a starting point; optimization will likely be required for your specific system and sample matrix.

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Standard

This protocol describes the deliberate synthesis of this compound from (R)-2-acetamido-N-benzyl-3-hydroxypropanamide.

Materials:

  • (R)-2-acetamido-N-benzyl-3-hydroxypropanamide

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (1.0 eq) in dichloromethane.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Monitoring for this compound during Lacosamide Synthesis

This protocol outlines a typical final step in a Lacosamide synthesis and how to monitor for the O-Acetyl impurity.

Reaction Scheme:

Caption: Formation of this compound from a hydroxy-impurity.

Procedure:

  • Combine (R)-2-amino-N-benzyl-3-methoxypropanamide (containing a potential impurity of the corresponding 3-hydroxy analog) in a biphasic solvent system of dichloromethane and water (e.g., 8:2 v/v).[5]

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Cool the mixture to 10-15°C and add acetic anhydride (1.2 eq) dropwise.[2]

  • Stir the reaction for 2 hours at room temperature.

  • After the reaction, separate the organic layer, wash with water, and concentrate to obtain the crude product.

  • Dissolve a sample of the crude product in a suitable solvent (e.g., methanol/water) and analyze by HPLC using a validated method capable of separating Lacosamide from this compound and other potential impurities.

  • If the level of this compound is above the acceptable limit, recrystallization of the crude Lacosamide from a suitable solvent (e.g., ethyl acetate) may be necessary to reduce its concentration.

References

  • Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., Reddy, L., Padi, P. R., & Agarwal, R. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.
  • U.S. Patent No. RE 38,551. (2004).
  • Li, G., Wu, J., Lin, X., & Zhang, Y. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7431-7437. [Link]

  • Li, G., Wu, J., Lin, X., & Zhang, Y. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7431-7437. [Link]

  • Krishnaiah, A., Ramesh, T., & Kumar, P. R. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8.
  • International Patent No. WO 2011/099033 A1. (2011). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • SynZeal. (n.d.). Lacosamide EP Impurity A. Retrieved from [Link]

  • Mikami, T., Takao, T., Yanagi, K., & Nakazawa, H. (2012). N(α) Selective Acetylation of Peptides. Mass Spectrometry (Tokyo, Japan), 1(2), A0010. [Link]

  • Wang, Y., & Qin, L. (2021). The adverse-effect profile of lacosamide. Expert Opinion on Drug Safety, 20(7), 815-824. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3333-3337. [Link]

  • Reddy, B. R., Kumar, K. R., & Reddy, B. S. (2011). Development and validation of a stability-indicating RP-HPLC method for determination of lacosamide. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 22-25.
  • Pharmaffiliates. (n.d.). Lacosamide-impurities. Retrieved from [Link]

  • Wang, Y., Park, K. D., Salome, C., Wilson, S., Stables, J. P., Liu, R., Khanna, R., & Kohn, H. (2017). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. Journal of Medicinal Chemistry, 60(23), 9635-9655. [Link]

  • Ben-Menachem, E. (2007). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS Drugs, 21(10), 761-765. [Link]

  • Chavan, S. B., & Shelke, S. N. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 1080-1083.
  • Kumar, A. S., & Reddy, G. S. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. RASAYAN Journal of Chemistry, 4(4), 863-868.
  • International Patent No. WO 2013/072933 A2. (2013). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Sravani, G., & Rao, J. V. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3959-3964.
  • SynZeal. (n.d.). Lacosamide EP Impurity B (R-Isomer). Retrieved from [Link]

  • Isaksson, J., & Tius, M. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 51-69. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Lacosamide and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Lacosamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Lacosamide and its related substances. The following content, structured in a question-and-answer format, synthesizes established analytical principles with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the HPLC analysis of Lacosamide. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Chromatography & Peak Integrity Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for the main Lacosamide peak. What are the likely causes and how can I correct this?

Answer: Poor peak asymmetry is a common issue that can compromise the accuracy of integration and quantification. The causes can typically be traced to chemical interactions within the column or issues with the HPLC system itself.

  • Causality & Explanation:

    • Secondary Silanol Interactions (Tailing): Lacosamide, a functionalized amino acid, can exhibit secondary interactions with free silanol groups on the silica-based stationary phase of a C18 or C8 column. These interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak. This is often more pronounced at neutral or near-neutral pH.

    • Mobile Phase pH (Tailing/Fronting): The pH of your mobile phase buffer is critical. An incorrect pH can lead to the partial ionization of Lacosamide or its impurities during their transit through the column, causing peak shape distortion. Operating at a pH well below the pKa of the analytes ensures they are in a single, non-ionized form, leading to better peak shapes. Many established methods use an acidic pH, typically between 2.0 and 4.0, for this reason[1][2][3].

    • Column Overload (Fronting): Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive pH conditions or high temperatures. This can create voids at the head of the column or expose more active silanol sites, leading to peak tailing and loss of efficiency.

  • Troubleshooting Protocol:

    • Verify Mobile Phase pH: Ensure your buffer is correctly prepared and its pH is stable. For Lacosamide, a mobile phase pH of around 3.0 is often a good starting point to suppress silanol interactions[1].

    • Reduce Sample Concentration: Perform a dilution series of your sample (e.g., reduce concentration by 50% and 75%) and inject again. If the peak shape improves, you were likely overloading the column.

    • Check for System Voids: A void at the column inlet can cause peak splitting and tailing. This can be checked by reversing the column and flushing it at a low flow rate. If this is the cause, the column may need to be replaced.

    • Employ a High-Purity Column: Modern, end-capped columns (like Hypersil BDS or Develosil ODS) are designed with minimal free silanol groups and are less prone to causing peak tailing[1][3].

Question 2: I'm struggling with inadequate resolution between Lacosamide and a known impurity. What parameters should I adjust?

Answer: Achieving sufficient resolution is fundamental for accurate impurity profiling. The key is to manipulate the chromatographic selectivity (the relative separation of two peaks) and efficiency (the sharpness of the peaks).

  • Causality & Explanation:

    • Selectivity: This is the most powerful tool for improving resolution. It is primarily influenced by the mobile phase composition (both organic modifier type and pH of the aqueous phase) and the stationary phase chemistry. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter elution patterns because of different interaction mechanisms[4][5]. Adjusting the mobile phase pH can change the polarity of ionizable impurities, significantly impacting their retention relative to the main peak[3].

    • Efficiency: This relates to the narrowness of the peaks. It is affected by the column's particle size, length, and the flow rate. A longer column or one with smaller particles will generally yield higher efficiency and narrower peaks, which can improve resolution.

    • Retention: Increasing the retention time of the peaks (by reducing the organic content in the mobile phase) can sometimes provide more time for separation to occur, though this is less effective than improving selectivity.

  • Optimization Workflow:

    • Adjust Organic Modifier Percentage: If using a gradient, try making the gradient shallower around the elution time of the critical pair. In an isocratic method, systematically decrease the percentage of the organic solvent (e.g., in 2-5% increments) to increase retention and potentially improve separation[6].

    • Modify Mobile Phase pH: Small adjustments to the buffer pH (e.g., ±0.2 units) can dramatically alter the retention of ionizable impurities without significantly shifting the Lacosamide peak. This is a highly effective way to tune selectivity[3].

    • Change the Organic Modifier: If working with acetonitrile, try substituting it with methanol. Start with a concentration that gives a similar retention time for Lacosamide and re-optimize. The different solvent properties can re-order the elution of impurities[4].

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation, leading to sharper peaks and better resolution, albeit with a longer run time[2].

    • Evaluate Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, improve mass transfer, and lead to sharper peaks. However, it can also alter selectivity, so it should be evaluated systematically[1][5].

Resolution_Optimization start Poor Resolution (Rs < 1.5) step1 Is the method gradient or isocratic? start->step1 step2_grad Decrease Gradient Slope around critical pair step1->step2_grad Gradient step2_iso Decrease % Organic (e.g., by 2-5%) step1->step2_iso Isocratic step3 Adjust Mobile Phase pH (e.g., ±0.2 units) step2_grad->step3 If insufficient step2_iso->step3 If insufficient step4 Change Organic Solvent (ACN <-> MeOH) step3->step4 If insufficient step5 Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) step4->step5 If insufficient end_node Resolution Optimized step5->end_node Success

Method Sensitivity and Baseline Issues

Question 3: My impurity peaks are very small and hard to quantify accurately (low signal-to-noise ratio). How can I increase the sensitivity of my method?

Answer: Improving sensitivity is crucial for meeting the reporting thresholds for impurities as defined by regulatory guidelines like ICH. This involves optimizing both the detector response and the chromatographic conditions.

  • Causality & Explanation:

    • Wavelength Selection: Lacosamide and its related impurities lack a strong chromophore, meaning they do not absorb UV light strongly at higher wavelengths. Their absorbance maximum is typically in the low UV range (210-215 nm). Operating at the apex of this maximum is critical for signal intensity[1][3][5].

    • Injection Volume & Concentration: The most direct way to increase the signal is to introduce more analyte into the system. This can be achieved by increasing the injection volume or the sample concentration. However, be mindful of potential column overload for the main Lacosamide peak[1].

    • Baseline Noise: A high signal-to-noise ratio requires a low-noise baseline. Noise can originate from a poorly mixed mobile phase, a contaminated detector flow cell, or a failing lamp.

  • Troubleshooting Protocol:

    • Optimize Detection Wavelength: Use a photodiode array (PDA) detector to acquire the full UV spectrum of your impurity peaks. Confirm that your detection wavelength is set at the absorbance maximum, which is commonly found to be around 210 nm or 215 nm for Lacosamide and its impurities[1][5].

    • Increase Injection Volume: Cautiously increase the injection volume. For example, if you are injecting 10 µL, try increasing to 20 µL or 30 µL. Monitor the Lacosamide peak shape to ensure you are not causing overload[1].

    • Improve Mobile Phase Quality: Ensure your mobile phase solvents are HPLC-grade and are thoroughly degassed before use. Use high-purity buffer salts.

    • Clean the System: Flush the system, including the detector flow cell, with a strong solvent like isopropanol to remove any contaminants that may be contributing to baseline noise.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and validation of a robust HPLC method for Lacosamide.

Question 1: What is a good starting point for developing a stability-indicating RP-HPLC method for Lacosamide?

Answer: A good starting point is to adapt a method that has already been proven effective and validated in the literature. Based on numerous published studies, a robust starting method would involve a reversed-phase C18 column with a gradient elution using an acidic phosphate buffer and acetonitrile[1][3][5].

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmA standard workhorse column providing good retention and efficiency.[1][3]
Mobile Phase A 10-20 mM Sodium or Potassium Phosphate BufferProvides buffering capacity to maintain a stable pH for reproducible retention times.[1][3]
Mobile Phase B Acetonitrile (ACN)A common organic modifier that provides good peak shape for Lacosamide.[1][5]
pH (Aqueous) Adjust to 3.0 with phosphoric acidEnsures Lacosamide is in a single protonated state and minimizes silanol interactions.[1]
Gradient Start with a shallow gradient (e.g., 5% to 70% ACN over 30-40 min)A gradient is essential to elute both polar and non-polar degradation products.[1][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1]
Column Temp. 30 - 40 °CImproves peak efficiency and ensures reproducible retention times.[1]
Detection (UV) 210 nm or 215 nmMaximizes the signal for Lacosamide and its impurities, which lack strong chromophores.[1][3][5]
Injection Volume 10 - 30 µLA larger volume may be needed for detecting trace impurities.[1]

Question 2: How do I perform a forced degradation study for Lacosamide, and why is it necessary?

Answer: A forced degradation (or stress testing) study is a regulatory requirement (ICH Q1A/Q1B) and a critical part of method development. Its purpose is to intentionally degrade the drug substance under more aggressive conditions than those used for accelerated stability testing. This helps to:

  • Identify likely degradation products.

  • Demonstrate that your analytical method is "stability-indicating," meaning it can separate these degradation products from the parent drug and from each other.

  • Understand the intrinsic stability of the Lacosamide molecule.

Experimental Protocol: Forced Degradation of Lacosamide

This protocol outlines the typical stress conditions used for Lacosamide[3][6][7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare Stock Solution: Prepare a stock solution of Lacosamide in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Apply Stress Conditions (in separate aliquots of the stock solution):

    • Acid Hydrolysis: Add 0.1N to 1N HCl and heat at approximately 60-80°C for a defined period (e.g., 30 minutes to a few hours). After the stress period, cool the solution and neutralize it with an equivalent amount of NaOH[6][7].

    • Base Hydrolysis: Add 0.1N to 1N NaOH and apply the same heat and time conditions as the acid hydrolysis. Neutralize with HCl afterward[6][7].

    • Oxidative Degradation: Add 3% to 30% hydrogen peroxide (H₂O₂) and store at room temperature or slightly elevated temperature for several hours[3][7].

    • Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 70-105°C) for an extended period (e.g., 24-72 hours)[3][7].

    • Photolytic Degradation: Expose the solid drug and a solution of the drug to UV and visible light in a photostability chamber as per ICH Q1B guidelines[3][7].

  • Analysis:

    • Dilute all stressed samples to the target concentration.

    • Inject each sample into the HPLC system using a PDA detector.

    • Analyze the chromatograms to assess the separation of the degradation peaks from the main Lacosamide peak. The peak purity function of your chromatography data system should be used to confirm that the Lacosamide peak is spectrally pure in all stressed samples.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, heat) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (NaOH, heat) Base->Neutralize Oxidation Oxidation (H2O2) Analyze Analyze All Samples by HPLC-PDA Oxidation->Analyze Thermal Thermal (Dry Heat) Thermal->Analyze Photo Photolytic (UV/Vis Light) Photo->Analyze Start Lacosamide Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate

Question 3: What are the key validation parameters I need to assess for my Lacosamide impurity method according to ICH guidelines?

Answer: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For an impurity method, the key parameters as outlined by ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Your forced degradation study is the primary evidence for specificity[2][8].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This should be established for Lacosamide and all specified impurities over a range of concentrations, typically from the reporting limit to 120% or 150% of the specification limit[1][6].

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by performing recovery studies, where known amounts of impurities are spiked into a sample matrix and the percentage recovery is calculated[1]. Recoveries are often assessed at three concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (collaborative study).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1[1].

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1[1].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage[3].

References
  • Chakravarthy, V. K., & Sankar, D. G. (2012). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 5(3), 293-310. [Link]

  • ResearchGate. (n.d.). Stability indicating hplc method for determination of Lacosamide and its degradants/impurities in bulk and pharmaceutical formulation. Retrieved from [Link]

  • Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4). [Link]

  • Shaik, N., et al. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 5(2), 355-360. [Link]

  • Chauhan, A. Y., et al. (2018). A REVIEW ON DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR LACOSAMIDE. World Journal of Pharmaceutical Research, 7(8), 277-291. [Link]

  • Chakravarthy, V. K., & Sankar, D. G. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(4), 744-752. [Link]

  • Srinivas, G., et al. (n.d.). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. International Journal of Applied Pharmaceutics. [Link]

  • Patel, H., et al. (n.d.). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmaceutical Technology. [Link]

  • Rao, N. R., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 161-166. [Link]

  • ResearchGate. (n.d.). HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 30-36. [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC method for determination of lacosamide. Retrieved from [Link]

Sources

Overcoming matrix effects in O-Acetyl Lacosamide bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Acetyl Lacosamide Bioanalysis

Welcome to the dedicated support center for troubleshooting bioanalytical challenges with this compound. This guide is designed for researchers and drug development professionals who are encountering and looking to overcome matrix effects in their analytical workflows.

Introduction: The Challenge of Matrix Effects in this compound Bioanalysis

This compound is a critical analyte in pharmacokinetic and drug metabolism studies. However, its accurate quantification in biological matrices like plasma, serum, and urine is often complicated by "matrix effects." These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in the mass spectrometer, ultimately compromising the accuracy, precision, and sensitivity of the assay. This guide provides a structured approach to identifying, troubleshooting, and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound signal is significantly suppressed in plasma samples compared to the neat solution. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of ion suppression, a common matrix effect where endogenous components in the plasma co-elute with your analyte and interfere with the ionization process in the mass spectrometer source. Phospholipids are a frequent culprit in plasma samples.

Troubleshooting Workflow:

  • Initial Diagnosis: Confirm the issue by performing a post-extraction addition experiment. Compare the analyte's peak area in a blank extracted matrix spiked with the analyte to the peak area in a neat solution at the same concentration. A significant decrease in the matrix sample confirms ion suppression.

  • Solution 1: Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.

    • Solid Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For this compound, a mixed-mode or reverse-phase SPE cartridge can be employed.

      Detailed Protocol: Reverse-Phase SPE

      • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

      • Loading: Dilute the plasma sample 1:1 with 4% phosphoric acid in water and load it onto the cartridge.

      • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

      • Elution: Elute the this compound with 1 mL of methanol.

      • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective, though it may be less selective than SPE.

      Detailed Protocol: LLE

      • Extraction: To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).

      • Mixing: Vortex for 5 minutes.

      • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

      • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

      • Reconstitution: Reconstitute the residue in the mobile phase.

  • Solution 2: Chromatographic Separation: If sample preparation alone is insufficient, optimizing your LC method can help separate this compound from co-eluting interferences.

    • Gradient Modification: Employ a shallower gradient to increase the separation between your analyte and interfering peaks.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

Workflow Diagram: Sample Preparation for this compound Analysis

cluster_PlasmaSample Plasma Sample cluster_SPE Solid Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_Analysis LC-MS/MS Analysis Start Plasma Sample SPE_Condition Condition Cartridge Start->SPE_Condition Option 1 LLE_Extract Add Extraction Solvent Start->LLE_Extract Option 2 SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Dry Evaporate & Reconstitute SPE_Elute->SPE_Dry Analysis Inject for LC-MS/MS SPE_Dry->Analysis LLE_Mix Vortex LLE_Extract->LLE_Mix LLE_Centrifuge Centrifuge LLE_Mix->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Dry Evaporate & Reconstitute LLE_Separate->LLE_Dry LLE_Dry->Analysis

Caption: Workflow for SPE and LLE sample preparation.

Question 2: I'm observing poor recovery of this compound after my SPE protocol. What are the potential causes and how can I improve it?

Answer:

Poor recovery during SPE can stem from several factors, including incomplete elution, analyte breakthrough during loading or washing, or irreversible binding to the sorbent.

Troubleshooting Steps:

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Increase the percentage of organic solvent in your elution buffer. For example, if you are using 80% methanol, try 90% or 100%. You can also try a different solvent like acetonitrile.

  • Wash Step Optimization: The wash solvent might be too strong, causing the analyte to be washed away along with the interferences.

    • Solution: Decrease the organic content of the wash solution. If you are washing with 10% methanol, try 5% or a purely aqueous wash.

  • Sample pH: The pH of your sample and loading buffer is critical for proper retention on the SPE sorbent, especially for ionizable compounds like this compound.

    • Solution: For reverse-phase SPE, ensure the pH of the sample is adjusted to a level where the analyte is in its neutral form to maximize retention.

Data Comparison: SPE Recovery Optimization

ParameterInitial ProtocolOptimized ProtocolRationale
Wash Solvent 20% Methanol10% MethanolReduced analyte loss during the wash step.
Elution Solvent 80% Methanol100% MethanolEnsured complete elution of the analyte.
Recovery (%) 65%92%
Question 3: My assay is showing high variability between replicate injections of the same sample. What could be causing this?

Answer:

High variability, or poor precision, can be due to inconsistent matrix effects, sample preparation inconsistencies, or issues with the LC-MS/MS system itself.

Troubleshooting Logic:

Variability High Variability Observed Matrix Inconsistent Matrix Effects? Variability->Matrix Prep Sample Prep Inconsistency? Variability->Prep System LC-MS/MS System Issue? Variability->System IS Use Stable Isotope Labeled Internal Standard Matrix->IS Automate Automate Sample Prep Prep->Automate Check System Suitability Test System->Check

Caption: Troubleshooting logic for high assay variability.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. A SIL-IS, such as this compound-d3, will behave almost identically to the analyte during sample preparation and ionization, thus normalizing for any variations.

  • Automate Sample Preparation: Manual sample preparation steps can introduce variability. If possible, use an automated liquid handling system to ensure consistency.

  • System Suitability: Before running your sample batch, perform a system suitability test by injecting the same standard multiple times to ensure the LC-MS/MS system is performing consistently.

References

  • Guideline on Bioanalytical Method Validation. European Medicines Agency.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

Resolving co-elution of O-Acetyl Lacosamide with other impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Method Development

Topic: Resolving Co-elution of O-Acetyl Lacosamide with Other Impurities

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome complex analytical challenges. This guide focuses on a common yet critical issue in pharmaceutical analysis: the co-elution of process-related impurities, specifically this compound, during the chromatographic analysis of Lacosamide.

Co-elution, where two or more compounds elute from a chromatographic column at the same time, can mask the presence of impurities, leading to inaccurate quantification and potential risks to patient safety. Achieving a resolution value (Rs) of greater than 1.5 between all peaks is the gold standard for robust analytical methods, ensuring that each component can be accurately measured[1][2]. This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve the co-elution of this compound, ensuring your analytical methods are accurate, robust, and compliant with regulatory standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound, and why is its separation from other impurities critical?

A1: this compound is a potential process-related impurity or degradation product of Lacosamide, an antiepileptic drug[3][4]. Its structure is very similar to the parent compound, Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide)[5][6]. The critical difference lies in the acetylation of the hydroxyl group, which can occur during synthesis or degradation.

Scientific Rationale & Regulatory Imperative:

The separation and accurate quantification of this compound and other impurities are mandated by regulatory bodies worldwide, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3A(R2).[7][8][9][10] This guideline stipulates that any impurity in a new drug substance must be identified, reported, and qualified at specific thresholds. Co-elution compromises your ability to meet these requirements for several reasons:

  • Inaccurate Quantification: If this compound co-elutes with another impurity, the integrated peak area will represent the sum of both, leading to an overestimation of one or both impurities. This can result in unnecessary and costly investigations or even batch rejection.

  • Masking of Trace Impurities: A large peak from a known impurity can completely obscure a smaller, co-eluting peak of a potentially more toxic impurity.

  • Failed Peak Purity/Specificity: A fundamental requirement of a stability-indicating method is that the analytical peak for the active pharmaceutical ingredient (API) and each impurity is pure and free from interference from other components.

Therefore, resolving the co-elution of this compound is not merely an analytical preference but a regulatory necessity to ensure the safety and efficacy of the final drug product.

Q2: My current reversed-phase (C18) method shows co-elution of this compound with another impurity. What are my initial troubleshooting steps?

A2: When faced with co-elution on a standard C18 column, a systematic and logical approach is key to efficiently resolving the issue. Before making drastic changes like switching columns, several parameters of your existing method can be adjusted. The goal is to alter the selectivity (α), which is the ability of the chromatographic system to chemically distinguish between the two co-eluting compounds[2].

Here is a workflow to guide your initial troubleshooting efforts:

CoElution_Troubleshooting Start Co-elution Observed on C18 Step1 Step 1: Modify Gradient Slope (Decrease ramp rate) Start->Step1 Result1 Resolution Achieved? Step1->Result1 Step2 Step 2: Adjust Column Temperature (Try 5-10°C higher and lower) Result2 Resolution Achieved? Step2->Result2 Step3 Step 3: Change Organic Modifier (Switch Acetonitrile to Methanol) Result3 Resolution Achieved? Step3->Result3 Step4 Step 4: Evaluate Alternative Stationary Phase Result1->Step2 No End Method Optimized Result1->End Yes Result2->Step3 No Result2->End Yes Result3->Step4 No Result3->End Yes

Caption: Initial troubleshooting workflow for co-elution.

Causality Behind the Steps:

  • Modify Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) increases the time analytes spend interacting with the stationary phase. This can often enhance the separation of closely eluting peaks without fundamentally changing the elution order.[11]

  • Adjust Column Temperature: Temperature affects both the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Increasing Temperature: Lowers mobile phase viscosity, which can improve efficiency (sharper peaks). It can also alter selectivity, but the effect is compound-dependent.

    • Decreasing Temperature: Increases retention and can sometimes enhance selectivity for structurally similar compounds. It's crucial to test both higher and lower temperatures.

  • Change Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) is a powerful tool for altering selectivity.

    • Acetonitrile: Acts as a weaker solvent in reversed-phase and has different dipole and hydrogen-bonding characteristics compared to methanol.

    • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions with analytes, which can significantly change the retention behavior and elution order of polar compounds like Lacosamide and its impurities.

If these initial steps do not provide adequate resolution, it is then logical to explore more significant changes, such as mobile phase pH and stationary phase chemistry.

Q3: How does mobile phase pH affect the retention and selectivity of Lacosamide and its impurities?

A3: While Lacosamide itself does not have a pKa in the typical aqueous pH range of 1.5-12, meaning it is a neutral molecule under these conditions, its impurities may possess ionizable functional groups.[12] The ionization state of a molecule drastically affects its polarity and, consequently, its retention in reversed-phase HPLC.

The Underlying Principle:

  • Ionized compounds are more polar and will have less retention on a C18 column, eluting earlier.

  • Neutral compounds are less polar and will have more retention, eluting later.

If this compound or a co-eluting impurity has a basic or acidic functional group, adjusting the mobile phase pH to be at least 2 units away from the compound's pKa will ensure it is in a single, stable ionization state (either fully ionized or fully neutral). This leads to sharper peaks and more reproducible retention times. More importantly, changing the pH can induce significant shifts in the retention times of ionizable impurities while having minimal effect on the neutral Lacosamide and this compound, thereby creating the selectivity needed for separation.

Experimental Protocol: Mobile Phase pH Scouting

This protocol aims to systematically evaluate the effect of pH on the separation.

  • Preparation of Mobile Phases:

    • Prepare three different aqueous mobile phase buffers. A common choice for screening is:

      • Low pH: 0.1% Formic Acid or Phosphoric Acid (e.g., pH ~2.5)[13]

      • Mid pH: 10 mM Ammonium Acetate (e.g., pH ~6.8)

      • High pH: 10 mM Ammonium Bicarbonate (e.g., pH ~10, use a pH-stable column)

    • Ensure your HPLC column is stable across the pH range you are testing. Standard silica-based C18 columns are typically limited to a pH range of 2-8. Hybrid-particle or specially bonded columns are required for higher pH ranges.

  • Chromatographic Conditions:

    • Column: Your current C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Organic Modifier: Acetonitrile.

    • Gradient: A standard scouting gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 210 nm[14][15].

  • Execution:

    • Inject your sample containing Lacosamide and the co-eluting impurities.

    • Run the scouting gradient with each of the three prepared mobile phase buffers.

    • Carefully analyze the chromatograms, paying close attention to the relative retention times and the resolution between the critical pair of peaks.

By comparing the results from the three pH conditions, you can identify the optimal pH range that provides the best selectivity for your separation.

Q4: Beyond C18, what alternative stationary phase chemistries can I explore to resolve this co-elution?

A4: If modifying the mobile phase on a C18 column is insufficient, the next logical step is to change the stationary phase.[16] A C18 phase separates primarily based on hydrophobicity. Alternative stationary phases introduce different separation mechanisms, such as pi-pi interactions, shape selectivity, or hydrophilic interactions, which can produce dramatic changes in selectivity.

Data Presentation: Comparison of Alternative Stationary Phases

Stationary PhasePrimary Separation Mechanism(s)Ideal for Separating...Rationale for Lacosamide Impurities
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds with aromatic rings.The benzyl group in Lacosamide and its impurities can engage in π-π interactions with the phenyl rings of the stationary phase, offering a different selectivity compared to the purely hydrophobic interactions of a C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsPositional isomers, halogenated compounds, and polar analytes.The highly electronegative fluorine atoms on the PFP phase create unique electronic interactions that can effectively differentiate between structurally similar molecules that are unresolved on a C18.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the surface of a polar stationary phase.[17]Very polar compounds that have little or no retention on reversed-phase columns.[17][18][19][20]Lacosamide and its impurities are relatively polar.[5] In HILIC mode, subtle differences in polarity and hydrogen bonding capacity can be exploited to achieve separation, often with an inverted elution order compared to reversed-phase.
Embedded Polar Group (e.g., Polar-C18) Hydrophobic & hydrogen bondingPolar and basic compounds; compatible with 100% aqueous mobile phases.[13]The embedded polar group (e.g., an amide or carbamate) provides an additional interaction site for hydrogen bonding, which can improve peak shape for polar analytes and offer unique selectivity.
Experimental Protocol: Stationary Phase Screening
  • Column Selection: Choose at least two alternative columns from the table above (e.g., a Phenyl-Hexyl and a HILIC column).

  • Mobile Phase:

    • For Phenyl-Hexyl and Embedded Polar Group columns, start with the same mobile phases used for the C18 screening.

    • For the HILIC column, the mobile phase composition is inverted. The strong solvent is aqueous (e.g., 10 mM ammonium formate in water), and the weak solvent is organic (e.g., acetonitrile). A typical HILIC gradient starts at a high percentage of organic solvent (e.g., 95% ACN) and decreases.[17]

  • Execution:

    • Use the same scouting gradient and other conditions as in the pH screening protocol (adjusting for HILIC as needed).

    • Equilibrate each new column thoroughly according to the manufacturer's instructions before the first injection.

    • Compare the chromatograms to identify the column that provides the best resolution for this compound and the co-eluting impurity.

Q5: When should I consider more advanced techniques like 2D-LC?

A5: Two-dimensional liquid chromatography (2D-LC) should be considered when you have exhausted conventional 1D-LC optimization techniques, or when dealing with an extremely complex sample matrix where co-elution is unavoidable.[21][22] 2D-LC is a powerful technique that significantly increases peak capacity by subjecting fractions from a first-dimension separation to a second, orthogonal separation.[21][23][24]

The Principle of Orthogonality:

The power of 2D-LC comes from using two columns with fundamentally different separation mechanisms (orthogonality).[21] For example, a reversed-phase separation (based on hydrophobicity) in the first dimension could be coupled with a HILIC separation (based on polarity) in the second dimension. A peak that contains co-eluting compounds from the first column is selectively transferred to the second column, where the different separation mechanism can resolve them.[25]

TwoD_LC Sample Sample Injection Pump1 Pump 1 (Mobile Phase A/B) Sample->Pump1 Column1 1st Dimension Column (e.g., C18) Pump1->Column1 Valve Switching Valve Column1->Valve Pump2 Pump 2 (Mobile Phase C/D) Valve->Pump2 Heart-cut Fraction Waste Waste Valve->Waste Un-transferred Fraction Column2 2nd Dimension Column (e.g., HILIC) Pump2->Column2 Detector Detector Column2->Detector

Caption: Conceptual workflow of a heart-cutting 2D-LC system.

When to Use 2D-LC:

  • Confirmation of Peak Purity: When you need to definitively prove that a peak is pure, especially for a primary reference standard or a final drug product release.

  • Trace Impurity Analysis: When a very low-level impurity co-elutes with the tail of the main API peak. The "heart-cutting" technique allows you to isolate the impurity and analyze it without interference from the API.[25]

  • Extremely Complex Samples: For analyzing forced degradation samples where numerous small peaks are present, or for analyzing API in a complex formulation matrix.

While powerful, 2D-LC method development is more complex and the instrumentation is more specialized. It is typically reserved for the most challenging separation problems that cannot be solved with conventional HPLC or UHPLC.[22]

References

  • Lacosamide. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved January 24, 2026, from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Li, W., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Available at: [Link]

  • Chemistry Review(s) for Vimpat (lacosamide). (2008). U.S. Food and Drug Administration. Available at: [Link]

  • Chakravarthy, V. K., & Shankar, D. G. (2012). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry. Available at: [Link]

  • 2D-Liquid Chromatography: Principles & Uses. (2023). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Chakravarthy, V. K., & Shankar, D. G. (2015). Stability indicating hplc method for determination of Lacosamide and its degradants/impurities in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography: A State of the Art Tutorial. Analytical Chemistry. Available at: [Link]

  • Lacosamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Crawford Scientific. Retrieved January 24, 2026, from [Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. (n.d.). Agilent Technologies. Available at: [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica. Available at: [Link]

  • Mahesh, H. R. K., & Babu, S. K. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre. Available at: [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved January 24, 2026, from [Link]

  • The Theory of HPLC Chromatographic Parameters. (n.d.). Inacom Instruments. Available at: [Link]

  • Kumar, A. S., et al. (2012). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica. Available at: [Link]

  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. (n.d.). Waters Corporation. Available at: [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of O-Acetyl Lacosamide Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of O-Acetyl Lacosamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this specific process-related impurity. We provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance the sensitivity and reliability of your analytical methods.

Introduction: Understanding this compound

This compound is not a recognized metabolite of Lacosamide but has been identified as a potential process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). Specifically, literature on Lacosamide's synthesis has characterized an impurity known as (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate .[1] This molecule represents an O-acetylated precursor of Lacosamide, where a hydroxyl group is acetylated. The presence of such impurities, even at trace levels, is critical to monitor for quality control and regulatory compliance. This guide will focus on the analytical strategies to detect and quantify this and structurally similar acetylated impurities with high sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the origin of this compound as an impurity?

A1: this compound is typically a process-related impurity. It can be formed during the synthesis of Lacosamide, particularly if acetic anhydride or other acetylating agents are used in the presence of a precursor molecule containing a hydroxyl group, such as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[1] Incomplete methylation of this hydroxyl group to the methoxy group present in the final Lacosamide structure, followed by an acetylation step, could lead to the formation of this impurity.

Q2: Why is enhancing the detection sensitivity for this impurity important?

A2: Regulatory bodies like the ICH and FDA have stringent guidelines on the identification, qualification, and quantification of impurities in drug substances.[2] Enhancing detection sensitivity is crucial to:

  • Ensure the purity and safety of the final drug product.

  • Comply with regulatory thresholds for reporting and identifying impurities.

  • Understand and control the manufacturing process to minimize impurity formation.

Q3: What are the main analytical challenges in detecting this compound?

A3: The primary challenges include:

  • Low Concentration: As a trace impurity, its concentration is typically very low compared to the main API, requiring highly sensitive analytical methods.

  • Structural Similarity: Its structure is very similar to Lacosamide and other related impurities, which can lead to co-elution and difficulty in achieving chromatographic resolution.

  • Matrix Effects: In formulated products or biological samples, excipients or endogenous components can interfere with detection and quantification.

Q4: Which analytical techniques are most suitable for sensitive detection of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with sensitive detectors are the gold standard.[2][3] For the highest sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[4][5]

Troubleshooting Guide for this compound Analysis

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound - Inadequate detector sensitivity.- Low concentration in the sample.- On-column degradation.- Switch to a more sensitive detector (e.g., from UV to MS).- Optimize MS parameters (ion source, collision energy).- Implement a sample enrichment step like Solid-Phase Extraction (SPE).- Use a milder mobile phase pH.
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent with the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.- Modify the mobile phase with additives like a small percentage of an ion-pairing agent or a different buffer.
Co-elution with Lacosamide or Other Impurities - Insufficient chromatographic resolution.- Optimize the mobile phase composition (organic solvent ratio, pH).[6]- Screen different column chemistries (e.g., C18, Phenyl-Hexyl).- Adjust the gradient slope for better separation.- Decrease the flow rate.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column thermostat.- Employ a guard column and regularly flush the analytical column.

Enhancing Detection Sensitivity: Methodologies and Protocols

I. Advanced Chromatographic Techniques

For trace-level detection, transitioning from standard HPLC to UPLC can significantly improve sensitivity due to sharper and taller peaks. When coupled with mass spectrometry, the sensitivity and selectivity are further enhanced.

Workflow for LC-MS/MS Method Development

LC-MS/MS Method Development cluster_0 Analyte Characterization cluster_1 MS/MS Optimization cluster_2 Chromatographic Separation A Infuse this compound Standard B Determine Precursor Ion [M+H]+ A->B C Fragment Precursor Ion B->C D Select High-Intensity, Specific Product Ions C->D E Optimize Collision Energy (CE) and other MS parameters D->E F Select Appropriate Column (e.g., C18) G Develop Gradient Elution to Separate from Lacosamide F->G H Assess Linearity, Accuracy, Precision, and LLOQ G->H

Caption: Workflow for developing a sensitive LC-MS/MS method.

II. Sample Preparation for Trace Enrichment

When the concentration of this compound is below the detection limit of the instrument, a sample enrichment step is necessary. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Protocol: Solid-Phase Extraction (SPE) for this compound Enrichment

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange for selectivity).

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.

  • Loading: Load the sample (dissolved in an aqueous solution) onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences while retaining this compound and Lacosamide.

  • Elution: Elute the analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for injection.

III. Derivatization for Enhanced Detection

In cases where even LC-MS/MS lacks the required sensitivity, or if only UV detection is available, chemical derivatization can be employed. This involves reacting the analyte with a reagent to attach a chromophore or fluorophore, enhancing its detectability.[7]

Derivatization Strategy for Enhanced UV/Fluorescence Detection

Derivatization Workflow A Sample containing trace this compound B Add Derivatizing Agent (e.g., Dansyl Chloride) A->B C Incubate under Optimized Conditions (pH, Temp, Time) B->C D Quench Reaction C->D E Inject into HPLC-UV/Fluorescence System D->E

Sources

Minimizing the formation of O-Acetyl Lacosamide during Lacosamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on minimizing the formation of the O-Acetyl Lacosamide impurity.

This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to control the formation of the critical process impurity, this compound, during the synthesis of Lacosamide. As Senior Application Scientists, we have compiled this resource based on a thorough review of the scientific literature and established best practices in pharmaceutical process development.

Understanding the Challenge: The Formation of this compound

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a widely used antiepileptic drug. A common synthetic route involves the N-acetylation of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide. However, a frequently encountered challenge in this step is the undesirable side-reaction leading to the formation of the this compound impurity, chemically identified as (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide.

The formation of this impurity is primarily attributed to the acetylation of the primary hydroxyl group in the serine-derived backbone of the Lacosamide precursor. This side reaction not only reduces the yield of the desired active pharmaceutical ingredient (API) but also necessitates additional purification steps, increasing production costs and complexity. Understanding the underlying mechanisms and controlling the reaction conditions are paramount to ensuring a high-purity final product.

Troubleshooting Guide: Minimizing this compound Formation

This section addresses common issues encountered during the N-acetylation step of Lacosamide synthesis and provides actionable solutions to mitigate the formation of the O-Acetyl impurity.

Question 1: I am observing a significant amount of this compound impurity in my reaction mixture. What is the most likely cause?

The primary cause of excessive this compound formation is the over-acetylation of the starting material, where the hydroxyl group is acetylated in addition to the desired N-acetylation. This is often a result of suboptimal reaction conditions. A key factor is the stoichiometry of the acetylating agent, typically acetic anhydride. Using a significant excess of acetic anhydride can drive the reaction towards the formation of the O-acetylated byproduct.[1] To circumvent this, it is crucial to maintain a strict molar equivalence, with only a slight excess of acetic anhydride (e.g., 1.05 equivalents) relative to the amino alcohol precursor.[1]

Question 2: How does the choice of base influence the selective N-acetylation over O-acetylation?

The choice and amount of base are critical in controlling the selectivity of the acetylation reaction. Generally, alkaline conditions favor N-acetylation, while acidic conditions can promote O-acetylation.[2] For the synthesis of Lacosamide, a mild inorganic base such as sodium bicarbonate is often preferred. The use of a biphasic solvent system, for instance, a mixture of dichloromethane and water, in conjunction with sodium bicarbonate, has been shown to yield Lacosamide with high chemical purity.[3] The aqueous phase helps to control the pH and scavenge the acetic acid byproduct, thereby maintaining conditions that favor the kinetically preferred N-acetylation. Stronger organic bases, while effective in promoting the reaction, may also increase the propensity for O-acetylation if not carefully controlled.

Question 3: What is the effect of reaction temperature and time on the formation of this compound?

Reaction temperature and duration are key parameters to control. N-acetylation is generally a rapid reaction. Conducting the acetylation at or below room temperature is recommended to favor the kinetically controlled N-acetylation product over the potentially thermodynamically more stable O-acetylated product. Prolonged reaction times, even at moderate temperatures, can lead to an increase in the O-Acetyl impurity. Therefore, it is essential to monitor the reaction progress closely using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), and to quench the reaction promptly upon completion of the N-acetylation.

Question 4: Can the solvent system be optimized to reduce O-acetylation?

Yes, the solvent system plays a significant role. As mentioned, a biphasic system of a water-immiscible organic solvent (like dichloromethane) and water has proven effective.[3] The organic solvent dissolves the starting material and product, while the aqueous phase, containing a mild base, helps to maintain the optimal pH and remove the acetic acid byproduct. This setup can enhance the selectivity of N-acetylation by minimizing the exposure of the hydroxyl group to the acetylating agent under conditions that would favor its reaction.

Question 5: Are there alternative acetylating agents that are less prone to causing O-acetylation?

While acetic anhydride is the most common acetylating agent, exploring alternatives could be a valid strategy if O-acetylation remains a persistent issue. For instance, the use of ethyl acetate as both a solvent and an acetylating agent in the presence of a suitable catalyst has been reported for the chemoselective acetylation of alcohols and amines.[4][5][6][7] This approach often requires specific catalysts and conditions to achieve the desired selectivity. Enzymatic N-acetylation using lipases is another potential avenue for achieving high selectivity, as enzymes can offer exquisite control over which functional group is modified.[8] However, the feasibility and optimization of these methods for the specific Lacosamide precursor would require further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

This compound is (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide. It is an ester derivative of Lacosamide where the primary hydroxyl group at the C3 position is acetylated.

Q2: How can I monitor the formation of this compound during the reaction?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and quantifying the levels of Lacosamide and the O-Acetyl impurity.[9][10][11][12] A stability-indicating HPLC method can resolve Lacosamide from its impurities, allowing for accurate assessment of the reaction's purity profile.

Q3: What are the typical HPLC conditions for separating Lacosamide and this compound?

Several reversed-phase HPLC methods have been reported for the analysis of Lacosamide and its impurities. A typical method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The detection is usually carried out at a wavelength of around 210 nm. It is crucial to develop and validate a method that provides adequate separation between the Lacosamide peak and the peak corresponding to the O-Acetyl impurity.

Q4: Is this compound a known impurity in commercial Lacosamide?

Yes, this compound is a known process-related impurity in the synthesis of Lacosamide. Regulatory bodies require strict control and monitoring of such impurities in the final drug product.

Q5: Can this compound be removed after its formation?

While purification techniques such as recrystallization or chromatography can be employed to remove the O-Acetyl impurity, it is far more efficient and cost-effective to prevent its formation in the first place through careful process optimization. Relying on downstream purification to remove significant amounts of this impurity can lead to yield loss and increased manufacturing costs.

Optimized Protocol for N-Acetylation of (R)-2-amino-N-benzyl-3-methoxypropionamide

This protocol is designed to maximize the yield of Lacosamide while minimizing the formation of the this compound impurity.

Materials:

  • (R)-2-amino-N-benzyl-3-methoxypropionamide

  • Acetic anhydride (Ac₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-amino-N-benzyl-3-methoxypropionamide (1.0 equivalent) in dichloromethane (10 volumes, e.g., 10 mL per gram of starting material).

  • Aqueous Base Addition: To the stirred solution, add a solution of sodium bicarbonate (2.0 equivalents) in deionized water (10 volumes).

  • Controlled Acetylation: Cool the biphasic mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Lacosamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve the desired purity.

Table 1: Summary of Critical Parameters and Recommended Conditions

ParameterRecommended ConditionRationale
Acetylating Agent Acetic AnhydrideEffective and readily available.
Stoichiometry of Ac₂O 1.05 equivalentsMinimizes over-acetylation and formation of the O-Acetyl impurity.[1]
Base Sodium BicarbonateMild base that maintains a slightly alkaline pH, favoring N-acetylation.[3]
Solvent System Dichloromethane / Water (biphasic)Enhances selectivity by partitioning reactants and controlling pH.[3]
Temperature 0-5 °C for addition, then room temp.Controls the reaction rate and favors the kinetically preferred N-acetylation.
Reaction Time 1-2 hours (monitor by HPLC)Prevents prolonged exposure to reaction conditions that could lead to O-acetylation.

Visualizing the Process: Reaction and Troubleshooting Workflow

To further clarify the synthetic pathway and the troubleshooting logic, the following diagrams are provided.

Lacosamide_Synthesis cluster_synthesis Lacosamide Synthesis Pathway Start (R)-2-amino-N-benzyl- 3-methoxypropionamide Reagents Acetic Anhydride (1.05 eq) NaHCO3, CH2Cl2/H2O Lacosamide Lacosamide (Desired Product) Impurity This compound (Impurity)

Troubleshooting_Workflow Start High O-Acetyl Impurity Detected Check_Stoich Check Ac₂O Stoichiometry |  Is it > 1.1 eq? Start->Check_Stoich Adjust_Stoich Reduce Ac₂O to 1.05 eq. Check_Stoich:f1->Adjust_Stoich Yes Check_Base Evaluate Base and Solvent |  Using strong organic base or anhydrous conditions? Check_Stoich:f1->Check_Base No Final_Check Re-run with optimized conditions and analyze purity. Adjust_Stoich->Final_Check Switch_Base Switch to NaHCO₃ in a biphasic system (CH₂Cl₂/H₂O). Check_Base:f1->Switch_Base Yes Check_Temp_Time Review Temperature and Time |  High temp or prolonged reaction? Check_Base:f1->Check_Temp_Time No Switch_Base->Final_Check Adjust_Temp_Time Lower temperature (0-5°C addition) and monitor closely to reduce time. Check_Temp_Time:f1->Adjust_Temp_Time Yes Adjust_Temp_Time->Final_Check

References

  • Falck, J. R., & D'Souza, A. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 689–707. [Link]

  • Tschannen, R., & Eugster, C. H. (1995). Selective N-acylation of amino alcohols. European Patent Office. EP 0633875 B1. [Link]

  • Tschannen, R., & Eugster, C. H. (1993). Selective n-acylation of amino alcohols.
  • Wang, Y., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7163-7168. [Link]

  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]

  • Juraboev, F. (2022). Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences, 264, 02029. [Link]

  • Li, J., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances, 14(18), 12685-12689. [Link]

  • Satyanarayana, M., et al. (2013). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Reddy, B. M., & Kumar, K. S. (2012). Stability indicating hplc method for determination of Lacosamide and its degradants/impurities in bulk and pharmaceutical formulation. ResearchGate. [Link]

  • CN113816869A - Preparation method of lacosamide process impurities - Google P
  • Otera, J., & Nakao, S. (2005). Catalytic Acetylation Amines with Ethyl Acetate. ResearchGate. [Link]

  • Choi, D., et al. (2012). Novel Agents to Target and Identify Lacosamide Receptors. ACS Chemical Neuroscience, 3(11), 878–890. [Link]

  • Srinivasachary, K., et al. (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

  • Nishiwaki, N. (2015). Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • Kumar, A. S., et al. (2011). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 3(6), 469-477. [Link]

  • Reddy, K. S., et al. (2013). Synthesis of Lacosamide (Vimpat) and Its Derivatives from Aziridine-(2R)-carboxylate. ResearchGate. [Link]

  • Reddy, M. S., et al. (2019). Improved Synthesis and Impurity Identification of (R)-Lacosamide. ResearchGate. [Link]

  • Reddy, B. M., & Kumar, K. S. (2012). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMUL. Rasayan Journal of Chemistry, 5(2), 244-251. [Link]

  • Bolm, C., & Schiffers, I. (2021). Acylation of Alcohols and Amines. Chemistry LibreTexts. [Link]

  • Iwasaki, T., et al. (2009). A Simple, General, and Highly Chemoselective Acetylation of Alcohols Using Ethyl Acetate as the Acetyl Donor Catalyzed by a Tetranuclear Zinc Cluster. Synlett, 2009(10), 1659-1663. [Link]

  • Chauhan, A. Y., & Patel, C. N. (2018). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LACOSAMIDE. World Journal of Pharmaceutical Research, 7(8), 277-291. [Link]

  • Patel, S. A., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4346-4352. [Link]

  • Stables, J. P., et al. (2011). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 2(8), 433–446. [Link]

  • Kumar, S., et al. (2012). Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols. ResearchGate. [Link]

  • Corma, A., & García, H. (2011). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 47(3), 1039-1041. [Link]

  • Kennedy, E. J., et al. (2023). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 24(3), 1332–1343. [Link]

Sources

Technical Support Center: O-Acetyl Lacosamide Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with O-Acetyl Lacosamide. This document provides in-depth guidance, troubleshooting, and protocols for conducting forced degradation studies under various stress conditions. As this compound is a close structural analogue of the antiepileptic drug Lacosamide, this guide synthesizes established knowledge on Lacosamide's stability with fundamental chemical principles governing the stability of the acetyl functional group.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1][2] These studies are instrumental in elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[3] The goal is typically to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's capability without completely destroying the sample.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lacosamide?

This compound is an acetylated derivative of Lacosamide. Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid used as an antiepileptic drug.[4][5] this compound contains an additional acetyl group, likely forming an ester linkage. This structural modification can significantly alter its physicochemical properties, including its stability profile. The presence of the O-acetyl group introduces a new potential site for degradation, primarily through hydrolysis.

Q2: Why are forced degradation studies on this compound essential?

Forced degradation studies are a cornerstone of pharmaceutical development for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products that could form during manufacturing, shipping, and storage.[3]

  • Method Development: The data generated is crucial for developing and validating stability-indicating analytical methods (e.g., HPLC, UPLC), which can separate the active pharmaceutical ingredient (API) from its degradation products.[6][7]

  • Formulation & Packaging: Understanding the molecule's liabilities helps in designing stable formulations and selecting appropriate packaging to protect it from adverse conditions like light or moisture.[8]

  • Regulatory Compliance: Regulatory agencies worldwide, under the ICH Q1A(R2) guidelines, require data from forced degradation studies as part of the registration dossier for new drug substances.[9][10][11]

Q3: What are the expected primary degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the O-Acetyl Group: The ester linkage of the acetyl group is expected to be the most labile site, particularly susceptible to acid- and base-catalyzed hydrolysis. This reaction would yield Lacosamide as the primary degradant.

  • Degradation of the Lacosamide Backbone: Following or concurrent with de-acetylation, the resulting Lacosamide molecule can undergo further degradation. Studies have shown that Lacosamide itself degrades via cleavage of its amide bonds under hydrolytic (acidic and basic) conditions and fracture of the ether bond under oxidative stress.[12][13]

Q4: Under which conditions is this compound likely to be most unstable?

Given the susceptibility of the ester group, this compound is predicted to be most unstable under:

  • Basic (Alkaline) Conditions: Base-catalyzed hydrolysis (saponification) of esters is typically rapid and irreversible.

  • Acidic Conditions: Acid-catalyzed hydrolysis will also readily cleave the ester bond.

  • Oxidative Conditions: The parent Lacosamide molecule shows significant degradation under oxidative stress, and this compound is expected to behave similarly.[12][14][15]

Lacosamide has been found to be relatively stable under thermal and photolytic stress.[13] While the acetyl group may slightly alter thermal stability, significant degradation under these conditions is less likely compared to hydrolysis and oxidation.[16]

Troubleshooting Guide for Forced Degradation Experiments

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My HPLC analysis shows no degradation of this compound under stress conditions. What should I do?

A: This indicates that the stress conditions are too mild. The core principle of forced degradation is to apply conditions more severe than standard accelerated stability testing.[1]

  • Causality & Solution: The energy input (thermal, chemical) is insufficient to overcome the activation energy of the degradation reaction. You must systematically increase the severity of the stress.

    • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[15]

    • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or the reaction temperature.[12][14]

    • For Thermal/Photolytic Stress: While Lacosamide is stable here, if you must induce degradation, you can use more extreme temperatures (>105°C) or higher intensity light sources as per ICH Q1B guidelines.[12] However, be aware that this may lead to unrealistic degradation pathways.[8]

Q: I am observing excessive degradation (>50%) in my sample. How can I achieve the target 5-20% degradation?

A: This is a common issue when stress conditions are too harsh.[8] Excessive degradation can complicate the identification of primary degradants and hinder the validation of the analytical method.

  • Causality & Solution: The reaction is proceeding too quickly or for too long. The key is to moderate the conditions.

    • Systematic Reduction: Decrease the stressor concentration, temperature, or exposure time in a stepwise manner. For example, if 1N NaOH at 80°C for 4 hours causes 90% degradation, try 0.1N NaOH at 60°C for 2 hours, or analyze samples at intermediate time points (e.g., 30, 60, 90 minutes).

    • Sample Preparation: Ensure samples are neutralized (for acid/base hydrolysis) or diluted immediately after the stress period to quench the reaction before HPLC analysis.

Q: My chromatogram shows multiple new peaks, but the mass balance is poor (i.e., the sum of the assay of this compound and all degradants is not close to 100%). What are the potential causes?

A: Poor mass balance is a critical issue that undermines the trustworthiness of a stability-indicating method.

  • Causality & Solution:

    • Co-elution: A degradant may be co-eluting with the parent peak or another peak. Evaluate peak purity using a PDA (photodiode array) detector or, ideally, mass spectrometry (LC-MS).

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.

    • Insoluble/Volatile Degradants: Degradants may have precipitated out of solution or may be volatile, and thus not injected onto the column. Visually inspect your samples and consider a different diluent if solubility is an issue.

    • Different Response Factors: Degradation products can have different UV responses compared to the parent API.[2] For accurate quantification, you must determine the Relative Response Factor (RRF) for each major degradant by isolating it and injecting a known concentration.

Q: I see a peak at the retention time of Lacosamide in my stressed this compound sample. What does this signify?

A: This is a highly significant finding and directly supports the primary predicted degradation pathway.

  • Causality & Solution: The appearance of a peak matching the retention time and UV spectrum of a Lacosamide reference standard strongly suggests that the O-acetyl group has been hydrolyzed.

    • Confirmation: To confirm this, spike your degraded sample with a known Lacosamide standard. If the peak area increases proportionally without any change in peak shape or purity, it confirms the identity. For absolute certainty, use LC-MS to confirm that the peak has the correct mass-to-charge ratio (m/z) for Lacosamide.[12]

Q: How do I confirm the identity of the other unknown degradation products?

A: Structural elucidation of unknown impurities is a key outcome of forced degradation.

  • Causality & Solution: While HPLC-UV provides initial data, it is insufficient for identification.

    • LC-MS/MS: High-resolution mass spectrometry (such as Q-TOF or Orbitrap) coupled with liquid chromatography is the gold standard.[13] It provides an accurate mass of the parent ion, which can be used to predict the elemental composition. Tandem MS (MS/MS) fragments the ion, and the resulting fragmentation pattern provides clues to its structure, which can be compared to the fragmentation of the parent drug.[12][14]

    • NMR Spectroscopy: If a degradant is present at a sufficient level (>1-5%), it can be isolated using preparative HPLC, and its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Pathways and Workflows
Proposed Degradation Pathway of this compound

G cluster_main This compound Degradation A This compound B Lacosamide A->B  Hydrolysis  (Acid/Base) C Amide Cleavage Product 1 (e.g., 2-amino-N-benzyl- 3-methoxypropanamide) B->C  Hydrolysis  (Acid/Base) D Amide Cleavage Product 2 B->D  Hydrolysis  (Acid/Base) E Oxidative Degradants (e.g., Hydroxylated species) B->E  Oxidation  (e.g., H₂O₂)

Caption: Proposed degradation of this compound via initial hydrolysis to Lacosamide, followed by further degradation.

General Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Prepare Unstressed Control and Blank Samples start->control quench Neutralize / Dilute Samples at Timed Intervals stress->quench analysis Analyze by Stability-Indicating HPLC-UV/MS Method control->analysis quench->analysis evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->evaluate identify Characterize Major Degradants (LC-MS/MS, NMR) evaluate->identify If degradants > threshold report Document Pathways & Validate Method evaluate->report identify->report

Caption: A typical experimental workflow for conducting forced degradation studies, from sample preparation to final analysis.

Experimental Protocols & Data Summary

The following table provides recommended starting conditions for stress testing. The goal is to achieve 5-20% degradation; therefore, time, temperature, and concentration may need to be adjusted accordingly.[2][17]

Stress ConditionReagent/ParameterTemperatureDurationNotes
Acid Hydrolysis 0.1N - 1N HCl60 - 80 °C2 - 8 hoursNeutralize with equivalent NaOH before analysis.[15]
Base Hydrolysis 0.1N - 1N NaOHRoom Temp - 60 °C30 mins - 4 hoursVery rapid degradation is possible. Neutralize with equivalent HCl.[15]
Oxidation 3% - 30% H₂O₂Room Temp - 80 °C2 - 24 hoursProtect from light. Lacosamide is known to be labile here.[12][14]
Thermal Dry Heat105 °C14 daysPerform on solid-state sample. Lacosamide is generally stable.[12]
Photolytic ICH Q1B Option 1/2AmbientAs per guidelineExpose solid and solution samples to >1.2 million lux hours and >200 W hours/m².[1][12]
Protocol 1: Acidic and Basic Hydrolysis
  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For acid hydrolysis, mix equal volumes of the stock solution with 2N HCl to achieve a final concentration of 0.5 mg/mL in 1N HCl.

  • For base hydrolysis, mix equal volumes of the stock solution with 0.2N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1N NaOH.

  • Incubate the reaction vials in a water bath at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

  • Immediately neutralize the aliquot by adding an equivalent molar amount of base (for acid samples) or acid (for base samples).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze alongside an unstressed control sample.

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of this compound.

  • Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Store the vial at a controlled temperature (e.g., 60°C), protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis. No quenching is typically required, as the dilution effectively stops the reaction.

References
  • A Novel Stability-Indicating RP-HPLC Method for the Determination of Lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals.
  • STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMUL. Rasayan Journal of Chemistry.
  • Lacosamide Environmental Assessment. FDA.
  • HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)
  • Identification and Characterization of Stress Degradants of Lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and Validation of a Stability Indic
  • Development and Validation of Analytical Methods for Lacosamide. RJPT.
  • Thermal stability of Poly (L-lactide): Influence of End Protection by Acetyl Group.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS.
  • Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS.
  • Lacosamide. PubChem.
  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Fo. International Journal of Pharmaceutical Sciences Review and Research.
  • Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica.
  • Q1A(R2) Guideline. ICH.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lacosamide: in partial-onset seizures. PubMed.
  • HOW TO APPROACH A FORCED DEGRAD
  • Q1A (R2) A deep dive in Stability Studies. YouTube.
  • Quality Guidelines. ICH.

Sources

Technical Support Center: Characterization of Lacosamide Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Lacosamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of identifying, quantifying, and controlling process-related impurities and degradation products of Lacosamide.

As a Senior Application Scientist, I understand that robust impurity profiling is not just a regulatory requirement but the bedrock of ensuring drug safety and efficacy. The following sections are structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in our troubleshooting guide. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profile of Lacosamide.

Q1: What are the primary types of impurities associated with Lacosamide?

A1: The impurities in Lacosamide can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route. Given that the commercial synthesis of Lacosamide often involves intermediates that are oily and difficult to purify, several process-related impurities are common.[1] These include starting materials, by-products from incomplete reactions, and products from side reactions. Specific examples cited in the literature include amino impurities, desmethoxy impurities, and O-acetyl impurities.[2][3] A key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, can also be a source of impurities through side reactions like double methylation.[4]

  • Chiral Impurities: Lacosamide is the (R)-enantiomer. A critical process impurity is its unwanted stereoisomer, the (S)-enantiomer. Partial racemization can occur during synthesis, particularly under strongly alkaline conditions, making control of chiral purity a significant challenge.[1][5]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[6] Lacosamide is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8][9] The primary degradation pathways involve the hydrolysis of the two amide bonds and the cleavage of the ether bond.[8][10]

Q2: Why is controlling the chiral purity of Lacosamide so critical and challenging?

A2: Controlling chiral purity is paramount because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The therapeutic activity of Lacosamide is specific to the (R)-enantiomer. The (S)-enantiomer is considered an impurity and must be strictly controlled.

The challenge arises from the synthesis process itself. The use of strong bases can lead to the abstraction of the proton at the chiral center, causing partial racemization (conversion of the R-enantiomer to the S-enantiomer).[1] This chiral impurity is structurally very similar to Lacosamide, making it extremely difficult to remove by standard crystallization. Therefore, specialized analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are required for accurate quantification, and the synthetic process must be carefully optimized to prevent its formation.[1]

Q3: What are the regulatory expectations for identifying and qualifying impurities in Lacosamide?

A3: The primary regulatory guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[11][12] This guideline establishes a framework based on reporting, identification, and qualification thresholds.

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory application.

  • Identification Threshold: The level at or above which an impurity's structure must be identified.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.

These thresholds are determined by the maximum daily dose of the drug. For any new impurity found in Lacosamide batches, its level must be compared against these thresholds to determine if structural elucidation and safety qualification are necessary. The analytical procedures used must be validated to prove they are capable of detecting and quantifying impurities at or below these required levels.[9]

Q4: What are the standard analytical techniques for characterizing Lacosamide impurities?

A4: A multi-technique approach is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating and quantifying impurities. Reversed-phase chromatography using C18 columns is most common.[2][10] A validated, stability-indicating HPLC method is required to separate the active pharmaceutical ingredient (API) from all known process impurities and degradation products.[9][13] For chiral analysis, specialized columns (e.g., Chiral Pak) are used.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is the primary tool for impurity identification. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap provide accurate mass measurements, allowing for the determination of elemental compositions.[8][10] Tandem MS (MS/MS) provides fragmentation data, which is crucial for elucidating the structure of unknown impurities.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation of isolated impurities.[3][14] It provides detailed information about the carbon-hydrogen framework of a molecule. While less sensitive than MS, its ability to provide definitive structural information without a reference standard for the impurity is invaluable.[15]

Troubleshooting Guide: Common Experimental Challenges

This section provides practical solutions to specific problems encountered during the analysis of Lacosamide impurities.

Chromatography & Separation

Q: My HPLC method shows poor resolution between Lacosamide and an unknown impurity. How can I improve the separation?

A: Poor resolution is a common challenge, especially with structurally similar impurities. A systematic approach to method development is key.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate the chromatographic parameters that influence these factors. Selectivity (the ability to differentiate between analytes) is often the most impactful parameter to adjust.

Troubleshooting Steps:

  • Adjust Mobile Phase Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of all components and may provide the necessary resolution.

  • Change Mobile Phase pH: Lacosamide and its impurities may have ionizable groups. Altering the pH can change their charge state and, consequently, their interaction with the stationary phase, significantly impacting selectivity.

  • Vary the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of the two. Different solvents have different interactions with the analyte and stationary phase, which can drastically alter selectivity.

  • Evaluate Column Chemistry: If mobile phase adjustments are insufficient, consider a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) will offer a different selectivity profile compared to a standard C18.

  • Reduce Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.

Workflow for Troubleshooting Poor HPLC Resolution A decision tree to guide optimization.

G start Poor Resolution Observed p1 Adjust Mobile Phase Strength (Decrease % Organic) start->p1 p2 Modify Mobile Phase pH p1->p2 No / Minor Improvement end_ok Resolution Achieved p1->end_ok Sufficient p3 Change Organic Modifier (e.g., ACN to MeOH) p2->p3 No / Minor Improvement p2->end_ok Sufficient p4 Change Stationary Phase (Different Column) p3->p4 No / Minor Improvement p3->end_ok Sufficient p4->end_ok Sufficient end_fail Consult Specialist p4->end_fail No / Minor Improvement

Caption: A systematic approach to HPLC method optimization.

Q: An unknown peak is co-eluting with my Lacosamide peak. How can I confirm if it's an impurity?

A: Co-elution requires advanced detection techniques to resolve. The goal is to prove peak homogeneity or identify the hidden component.

Causality: A chromatographically pure peak on a standard UV detector does not guarantee a single component. An impurity could be "hiding" under the main peak, especially if it has a similar retention time and UV absorbance.

Troubleshooting Steps:

  • Use a Photodiode Array (PDA) Detector: A PDA detector acquires the full UV spectrum across the entire peak. The "peak purity" function in the chromatography software can compare spectra from the upslope, apex, and downslope of the peak. A mismatch indicates the presence of a co-eluting impurity.

  • Employ LC-MS: Mass spectrometry is the definitive tool for this problem. An MS detector will show the mass-to-charge ratio (m/z) of everything eluting at that time. If you see the m/z for Lacosamide (251.14 [M+H]⁺) and another distinct m/z, you have confirmed a co-eluting impurity.[10] This is particularly useful for identifying impurities that are not structural isomers.[5]

  • Aggressive Method Development: If LC-MS is not available, try drastically changing the chromatographic conditions as described in the previous question (e.g., change column, organic modifier, and pH) in an attempt to force a separation.

Structure Elucidation

Q: My LC-MS analysis shows an impurity with the same molecular weight as Lacosamide. What could it be, and how do I identify it?

A: An impurity with the same molecular weight is an isomer. For Lacosamide, this could be a structural isomer or a stereoisomer.

Causality: Isomers have the same elemental formula but different atomic arrangements. MS alone cannot distinguish between them without fragmentation data. Chromatography is key to separating them first.

Troubleshooting Steps:

  • Hypothesize Potential Isomers:

    • (S)-enantiomer: This is the most likely stereoisomer. It will have identical MS and MS/MS spectra to Lacosamide.

    • Positional Isomers: Consider isomers where the methoxy or acetamido groups are attached to different positions. These would be structural isomers.

  • Perform Chiral HPLC: To confirm or rule out the (S)-enantiomer, analyze the sample using a validated chiral HPLC method.[1] If the impurity peak corresponds to the retention time of the (S)-enantiomer standard, you have identified it.

  • Analyze MS/MS Fragmentation: If the impurity is a structural isomer, its fragmentation pattern in a tandem mass spectrometer (MS/MS) will likely differ from that of Lacosamide.[8][9] The bonds that break and the resulting fragment ions are highly dependent on the molecule's structure. Compare the fragmentation pattern of your impurity with that of the Lacosamide standard.

  • Isolation and NMR: For unequivocal identification of a novel structural isomer, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.[3]

General Workflow for Impurity Characterization From detection to structural confirmation.

G cluster_0 Detection & Separation cluster_1 Identification cluster_2 Confirmation d1 Detect Unknown Peak (HPLC-UV/PDA) d2 Check for Co-elution (Peak Purity / LC-MS) d1->d2 d3 Optimize Separation d2->d3 i1 Determine Molecular Weight (LC-MS) d3->i1 i2 Obtain Fragmentation Data (LC-MS/MS) i1->i2 i3 Propose Putative Structure i2->i3 c1 Isolate Impurity (Prep-HPLC) i3->c1 For Novel / Unconfirmed Impurities c2 Elucidate Structure (NMR) c1->c2 c3 Synthesize Reference Standard c2->c3 result Qualified Reference Standard c3->result

Caption: A comprehensive impurity characterization workflow.

Forced Degradation Studies

Q: My forced degradation study resulted in either 100% degradation or 0% degradation. How do I adjust my stress conditions?

A: The goal of a forced degradation study is to achieve partial degradation, typically in the range of 5-20%, to produce a sufficient amount of degradation products for detection and identification without completely destroying the parent molecule.[7]

Causality: The extent of degradation is a function of stressor concentration, temperature, and duration. The literature shows a wide variety of conditions used for Lacosamide, indicating that outcomes are highly sensitive to these parameters.[7][8]

Troubleshooting & Protocol Optimization:

  • For No/Low Degradation: Increase the stress level incrementally.

    • Acid/Base Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1M to 1M HCl), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.[7]

    • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%).[7]

    • Thermal: Increase temperature or duration.

  • For Complete Degradation: Decrease the stress level.

    • Acid/Base Hydrolysis: Decrease the concentration, temperature, or significantly shorten the exposure time (e.g., from 24 hours to 2 hours).

    • Oxidation: Use a lower concentration of H₂O₂ or conduct the experiment at room temperature instead of elevated temperatures.

Protocol: Step-by-Step Forced Degradation Study

This protocol is a starting point and must be optimized for your specific drug substance batch.

  • Preparation: Prepare a stock solution of Lacosamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Stress Conditions (Run in parallel):

    • Acid Hydrolysis: Mix equal parts of the stock solution with 2M HCl. Heat at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Mix equal parts of the stock solution with 2M NaOH. Heat at 80°C. Withdraw aliquots at timed intervals. Neutralize with HCl before injection.[7]

    • Oxidative Degradation: Mix equal parts of the stock solution with 30% H₂O₂. Keep at room temperature. Withdraw aliquots at timed intervals.[7]

    • Thermal Degradation: Expose solid Lacosamide powder to 105°C in a calibrated oven for 7 days.[7]

    • Photolytic Degradation: Expose solid Lacosamide powder spread as a thin layer to UV and fluorescent light according to ICH Q1B guidelines.[7]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-PDA method.

  • Evaluation: Calculate the percentage degradation and perform a mass balance analysis to ensure that the decrease in the API peak corresponds to an increase in impurity peaks. The goal is to find the condition that yields approximately 10-15% degradation.

Data Summary

The following table summarizes typical HPLC conditions used in the analysis of Lacosamide and its impurities, compiled from various literature sources.

ParameterChemical Purity AnalysisChiral Purity Analysis
Column C18 (e.g., Agilent Eclipse XDB-C18, 5 µm)[1]Chiral (e.g., Chiral Pak AD-H, 5 µm)[1]
Mobile Phase A Aqueous buffer (e.g., 20 mM sodium octanesulfonate, pH 2.1)[1]n-Hexane with 0.05% diethylamine[1]
Mobile Phase B Acetonitrile or Methanol[1][2]Isopropyl alcohol[1]
Elution Mode Gradient[2]Isocratic[1]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[1]
Detection UV at 210-215 nm[1][2]UV at 210 nm[1]
Column Temp. 30 °C[1][2]30 °C[1]

References

  • Zhou, N., Li, T., Wang, Q., Li, H., & Bai, Y. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 13-19. Available from: [Link]

  • Wang, Y., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7439-7443. Available from: [Link]

  • CN113816869A - Preparation method of lacosamide process impurities. (2021). Google Patents.
  • Zhou, N., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1). Available from: [Link]

  • Zhou, N., et al. (2019). (PDF) Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. ResearchGate. Available from: [Link]

  • Chauhan, A. Y., & Patel, C. N. (2018). A reverse phase high performance liquid chromatography method has been developed and subsequently validated for determination of lacosamide and its related substance in parenteral dosage form. World Journal of Pharmaceutical Research, 7(8), 277-291. Available from: [Link]

  • Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(12), 64-71. Available from: [Link]

  • Ramisetti, N. R., Kuntam, U. B., & Saravanan, G. (2014). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 95, 137-145. Available from: [Link]

  • CN112745242A - Lacosamide impurity and preparation and application thereof. (2021). Google Patents.
  • Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 2-10. Available from: [https://www.rjpbcs.com/pdf/2011/2(4)/[7].pdf]([Link]7].pdf)

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Abburikrishnaiah, A., et al. (2011). Development and validation of a stability-indicating RP - HPLC method for determination of lacosamide. ResearchGate. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available from: [Link]

  • Diehl, B. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • Beg, S., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-7. Available from: [Link]

  • Soba, D., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 53(10), 797-814. Available from: [Link]

  • Gilard, V., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]

Sources

Optimization of extraction methods for O-Acetyl Lacosamide from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the optimization of extraction methods for O-Acetyl Lacosamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of this compound. As this compound contains an ester linkage, particular care must be taken to ensure its stability and achieve accurate, reproducible results. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Core Principles & Method Selection

Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum, urine, tissue homogenates) is critical for pharmacokinetic and metabolic studies. The primary goal of sample preparation is to remove endogenous interferences like proteins and phospholipids, which can suppress or enhance the analyte signal in mass spectrometry (a phenomenon known as the matrix effect), and to concentrate the analyte to meet the required sensitivity of the assay.[1][2]

Choosing the right extraction technique is the first critical step. The decision depends on required sample cleanliness, desired recovery, sample throughput, and the specific matrix involved.

Comparison of Common Extraction Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.Fast, simple, inexpensive, high throughput."Dirty" extract, high risk of matrix effects, minimal analyte concentration.[1]Rapid screening, high-concentration samples, early discovery.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (typically aqueous and organic).Cleaner extracts than PPT, can concentrate the analyte.Can be labor-intensive, emulsion formation is a common issue[3], requires solvent optimization.Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted, leaving interferences behind.Cleanest extracts, highest concentration factor, reduces matrix effects.[4]More complex method development, higher cost per sample.Regulated bioanalysis, low-concentration samples, challenging matrices.
Method Selection Workflow

To assist in choosing the appropriate method, consider the following decision-making workflow:

G start Start: Define Assay Requirements sensitivity High Sensitivity (LLOQ < 10 ng/mL)? start->sensitivity throughput High Throughput (>100 samples/day)? sensitivity->throughput No cleanliness High Sample Cleanliness Required (e.g., for regulated studies)? sensitivity->cleanliness Yes ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No cleanliness->lle No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_rx Sample Receipt (Store at ≤ -70°C) thaw Thaw Sample (On Ice) sample_rx->thaw spike Spike with Internal Standard thaw->spike extraction Extraction (PPT, LLE, or SPE) spike->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms integration Peak Integration & Quantification lcms->integration review Data Review & Reporting integration->review

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Lacosamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of the anti-seizure medication Lacosamide and its rationally designed derivatives. We will delve into their mechanisms of action, anticonvulsant properties supported by experimental data, and the methodologies used to obtain these findings.

Addressing the Query: O-Acetyl Lacosamide vs. Lacosamide

Initial investigation into the topic "this compound vs. Lacosamide" revealed a common point of confusion stemming from the chemical nomenclature of Lacosamide itself. The systematic name for Lacosamide is (R)-2-acetamido -N-benzyl-3-methoxypropionamide. The "acetamido" group is an integral part of the core molecule. A distinct compound referred to as "this compound" does not appear in the published scientific literature, and consequently, there is no available biological data to form a direct comparison.

Therefore, this guide will focus on a scientifically robust comparison between Lacosamide and its well-characterized derivatives, for which comparative experimental data are available. This approach will provide valuable insights into the structure-activity relationships of this class of anticonvulsant compounds.

Introduction to Lacosamide and its Mechanism of Action

Lacosamide (marketed as Vimpat®) is an anti-seizure medication used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2][3] Its mechanism of action is distinct from many other anti-seizure drugs.[4][5][6] While many traditional sodium channel blockers affect the fast inactivation of voltage-gated sodium channels (VGSCs), Lacosamide selectively enhances their slow inactivation .[1][4][5][6][7][8][9][10]

This selective enhancement of slow inactivation is crucial as it preferentially targets neurons that are depolarized or active for extended periods, a characteristic of neurons at the epicenter of an epileptic seizure.[1] This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing without significantly affecting normal neuronal function.[1][5][6] Additionally, some studies suggest Lacosamide may interact with the collapsin response mediator protein 2 (CRMP-2), which is involved in neuronal differentiation and axonal guidance, although its contribution to the anticonvulsant effect is still under investigation.[1][5]

Lacosamide_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_ChannelStates VGSC States ActionPotential Repetitive Action Potentials (Hyperexcitability) VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential->VGSC triggers opening VGSC->ActionPotential Inhibits repetitive firing Open Open FastInactivated Fast Inactivated Open->FastInactivated Fast (ms) SlowInactivated Slow Inactivated Open->SlowInactivated Slow (s to min) SlowInactivated->VGSC Reduces channel availability for depolarization Lacosamide Lacosamide Lacosamide->SlowInactivated Selectively Enhances & Stabilizes Slow Inactivation cluster_ChannelStates cluster_ChannelStates cluster_Neuron cluster_Neuron

Caption: Mechanism of Action of Lacosamide on Voltage-Gated Sodium Channels.

In Vivo Anticonvulsant Activity: A Comparative Analysis

The Maximal Electroshock (MES) test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[11] In this test, a suprathreshold electrical stimulus is delivered to rodents, and the protective effect of a drug is measured by its ability to prevent the tonic hindlimb extension phase of the seizure.

A study by Morieux et al. (2008) provides comparative data for Lacosamide and its derivatives in the MES model in both mice (intraperitoneal administration) and rats (oral administration).[12]

Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of Admin.ED₅₀ (mg/kg) [95% CI]Time of Peak Effect (h)TD₅₀ (mg/kg) [95% CI] (Mice)
(R)-Lacosamide Mousei.p.4.5 [3.3-6.1]0.547.9 [39.3-58.4]
Ratp.o.3.9 [2.9-5.2]1.0> 30
(S)-Lacosamide Mousei.p.> 30-> 30
Ratp.o.> 30-> 30
Derivative (R)-5 Mousei.p.13.4 [10.3-17.4]0.568.7 [57.2-82.5]
Ratp.o.10.1 [7.8-13.1]2.0> 30
Derivative (R)-8 Mousei.p.9.3 [7.2-12.0]0.555.0 [45.8-66.0]
Ratp.o.11.2 [8.6-14.6]1.0> 30

Data sourced from Morieux et al., 2008.[12] ED₅₀: Median Effective Dose required to protect 50% of animals from tonic hindlimb extension. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals in the rotorod test.

Interpretation of In Vivo Data: The data clearly demonstrates the stereoselectivity of Lacosamide, with the (R)-enantiomer being pharmacologically active while the (S)-enantiomer is inactive.[12] The derivatives, while still potent, exhibit slightly higher ED₅₀ values compared to the parent compound, (R)-Lacosamide, in the MES test.[12] Importantly, all active compounds show a favorable therapeutic window, with TD₅₀ values being significantly higher than their respective ED₅₀ values.[12]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is based on the standardized procedures used in anticonvulsant drug screening programs.

MES_Test_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Observation Observation & Endpoint cluster_Analysis Data Analysis AnimalAcclimation 1. Animal Acclimation (e.g., Male CF-1 mice) DrugAdmin 2. Compound Administration (i.p. or p.o.) AnimalAcclimation->DrugAdmin TimePoint 3. Wait for Time of Peak Effect (TPE) DrugAdmin->TimePoint Anesthesia 4. Apply Topical Anesthetic to Corneas TimePoint->Anesthesia Electrodes 5. Place Corneal Electrodes Anesthesia->Electrodes Stimulation 6. Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) Electrodes->Stimulation Observe 7. Observe Seizure Behavior Stimulation->Observe Endpoint 8. Endpoint Assessment Observe->Endpoint Protected Protected: Abolition of tonic hindlimb extension Endpoint->Protected Yes Unprotected Unprotected: Presence of tonic hindlimb extension Endpoint->Unprotected No ED50 9. Calculate ED₅₀ (Probit Analysis) Protected->ED50 Unprotected->ED50

Caption: Standardized workflow for the Maximal Electroshock (MES) Test.

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Male CF-1 mice (20-25g) or male Sprague-Dawley rats (100-150g) are used. Animals are acclimated to the laboratory environment before testing.

  • Compound Administration: The test compound or vehicle control is administered via the appropriate route (e.g., intraperitoneally (i.p.) or orally (p.o.)).

  • Timing: The electrical stimulus is applied at the predetermined time of peak effect for the administered compound.

  • Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each cornea to minimize discomfort.

  • Electrode Placement: Saline-soaked corneal electrodes are placed on the corneas.

  • Stimulation: An electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered using a constant current device.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint indicating anticonvulsant activity.

  • Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using statistical methods like probit analysis.

In Vitro Biological Activity: Modulation of Voltage-Gated Sodium Channels

To understand the molecular basis of their anticonvulsant activity, the effects of Lacosamide and its derivatives on VGSCs are studied using whole-cell patch-clamp electrophysiology in neuronal cell lines. This technique allows for the direct measurement of ion channel currents.

The study by Morieux et al. (2008) also provides a comparison of the ability of these compounds to enhance the slow inactivation of sodium channels.[12]

Table 2: Comparative In Vitro Activity on Sodium Channel Slow Inactivation

CompoundIC₅₀ for Slow Inactivation (µM)Fold Difference vs. (R)-Lacosamide
(R)-Lacosamide 851.0
(S)-Lacosamide Not Selective-
Derivative (R)-5 8.110.5x more potent
Derivative (R-7) 12.07.1x more potent
Derivative (R)-8 16.05.3x more potent

Data sourced from Morieux et al., 2008.[12] IC₅₀: Concentration that induces half-maximal enhancement of slow inactivation.

Interpretation of In Vitro Data: The in vitro data reveals a fascinating divergence from the in vivo results. The derivatives, particularly (R)-5, (R)-7), and (R)-8, are significantly more potent at enhancing the slow inactivation of sodium channels than the parent compound, (R)-Lacosamide.[12] This suggests that while the structural modifications in the derivatives may slightly decrease their overall efficacy in the whole animal model (possibly due to factors like metabolism or blood-brain barrier penetration), they markedly improve the direct interaction with the sodium channel. This highlights the importance of integrating both in vivo and in vitro data for a comprehensive understanding of a compound's pharmacological profile.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for assessing the effect of compounds on the slow inactivation of VGSCs.

Patch_Clamp_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Experiment Experiment cluster_Analysis Data Analysis CellCulture 1. Culture Neuronal Cells (e.g., CAD cells) Pipette 2. Fabricate & Fill Micropipette CellCulture->Pipette Seal 3. Form Gigaseal on Cell Membrane Pipette->Seal WholeCell 4. Establish Whole-Cell Configuration Seal->WholeCell VoltageProtocol 5. Apply Voltage-Clamp Protocol for Slow Inactivation WholeCell->VoltageProtocol Baseline 6. Record Baseline Na⁺ Currents VoltageProtocol->Baseline CompoundApp 7. Perfuse with Test Compound Baseline->CompoundApp RecordDrug 8. Record Na⁺ Currents in Presence of Compound CompoundApp->RecordDrug MeasureCurrent 9. Measure Peak Inward Currents RecordDrug->MeasureCurrent PlotCurves 10. Plot Slow Inactivation Curves MeasureCurrent->PlotCurves CalculateIC50 11. Calculate IC₅₀ PlotCurves->CalculateIC50

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: A suitable neuronal cell line expressing VGSCs (e.g., CAD cells) is cultured on glass coverslips.[12]

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is positioned onto a single cell.

  • Gigaseal Formation: Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is applied to induce and measure slow inactivation. This typically involves a long conditioning pre-pulse (e.g., 5 seconds) to various potentials, followed by a brief hyperpolarizing pulse to allow recovery from fast inactivation, and then a test pulse to measure the remaining available sodium current.[12][13]

  • Baseline Recording: The voltage protocol is run to record baseline sodium currents before the application of the test compound.

  • Compound Application: The cell is perfused with the extracellular solution containing the test compound at a known concentration.

  • Post-Compound Recording: The voltage protocol is repeated to record sodium currents in the presence of the compound.

  • Data Analysis: The peak inward sodium current during the test pulse is measured. The fraction of available channels is plotted against the conditioning pre-pulse potential to generate a slow inactivation curve. These curves are fitted with a Boltzmann function to determine the voltage of half-maximal inactivation (V₁/₂) and the slope factor. The concentration-response curve is then generated to calculate the IC₅₀ for the enhancement of slow inactivation.[12]

Summary and Conclusion

This comparative guide has elucidated the biological activities of Lacosamide and its derivatives. While a direct comparison with "this compound" was not possible due to a lack of available data, the analysis of characterized derivatives provides crucial insights for researchers in the field of anticonvulsant drug development.

  • Mechanism of Action: Lacosamide and its active derivatives exert their anticonvulsant effects by selectively enhancing the slow inactivation of voltage-gated sodium channels.

  • In Vivo Efficacy: (R)-Lacosamide is a potent anticonvulsant in the MES model, and while its derivatives are also effective, they show slightly lower potency in this whole-animal model. The anticonvulsant activity is stereospecific to the (R)-enantiomer.

  • In Vitro Potency: In direct contrast to the in vivo findings, the studied derivatives are significantly more potent than (R)-Lacosamide at enhancing sodium channel slow inactivation in vitro.

  • Structure-Activity Relationship: The discrepancy between in vivo and in vitro data suggests that factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and blood-brain barrier penetration play a critical role in the overall anticonvulsant efficacy of these compounds. The enhanced in vitro potency of the derivatives makes them valuable tools for further investigation into the binding site and mechanism of Lacosamide on voltage-gated sodium channels.

The experimental protocols and comparative data presented herein provide a framework for the continued evaluation and development of novel anticonvulsant therapies targeting the slow inactivation of voltage-gated sodium channels.

References

  • Lacosamide - Wikipedia.

  • Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. ResearchGate.

  • Morieux, P., Stables, J. P., & Kohn, H. (2008). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience.

  • What is the mechanism of Lacosamide? - Patsnap Synapse.

  • A Study to Assess the Safety and Efficacy of Lacosamide Versus Placebo (a Pill Without Active Medication) in Patients With Idiopathic Generalised Epilepsy Who Are Already Taking Anti-epileptic Medications. ClinicalTrials.gov.

  • Beydoun, A., D'Souza, J., Hebert, D., & Doty, P. (2009). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert Review of Neurotherapeutics.

  • Klee, R., Wolff, C., & Potschka, H. (2016). Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation. Epilepsia.

  • Kaminski, R. M., Matagne, A., & Klitgaard, H. (2013). Synergism of lacosamide with established antiepileptic drugs in the 6-Hz seizure model in mice. Epilepsia.

  • Benbadis, S. R. (2009). Lacosamide for the prevention of partial onset seizures in epileptic adults. Patient Preference and Adherence.

  • Morieux, P., Stables, J. P., & Kohn, H. (2010). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience.

  • Lacosamide: MedlinePlus Drug Information.

  • What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures? - Dr.Oracle.

  • FULL PRESCRIBING INFORMATION. accessdata.fda.gov.

  • Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., Walton, N., & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy Research.

  • Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research.

  • Doty, P., Hebert, D., Mathy, F. X., Byrnes, W., Zackheim, J., & Simontacchi, K. (2013). Development of lacosamide for the treatment of partial-onset seizures. Annals of the New York Academy of Sciences.

  • Lacosamide (oral route). Mayo Clinic.

Sources

A Comparative Analysis of O-Acetyl Lacosamide and Other Lacosamide Impurities: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of O-Acetyl Lacosamide and other critical impurities associated with the antiepileptic drug Lacosamide. As drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and quality. Impurities can arise from various stages, including synthesis, purification, and storage, and may possess undesirable pharmacological or toxicological properties.[1] This document delves into the origins, chemical nature, and analytical control strategies for key Lacosamide-related substances, offering a scientifically grounded framework for their assessment.

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a third-generation antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[2][3] Its stereospecific nature and complex synthesis pathway create a landscape where various impurities can emerge.[3] This guide will categorize these impurities, focusing on a comparative discussion of this compound against other process-related impurities and degradation products.

Classification of Lacosamide Impurities

The impurities associated with Lacosamide can be broadly classified into three categories based on their origin, as stipulated by the International Council for Harmonisation (ICH) guidelines. This classification is crucial as it dictates the control strategies and toxicological qualification requirements.

G cluster_impurities Sources of Impurities Lacosamide_API Lacosamide API Process Process-Related Impurities Lacosamide_API->Process Synthesis & Purification Degradation Degradation Products Lacosamide_API->Degradation Storage & Stress Conditions Chiral Chiral Impurity Process->Chiral Racemization O_Acetyl This compound Process->O_Acetyl Desmethoxy Desmethoxy Impurity Process->Desmethoxy N_Benzylacetamide N-Benzylacetamide Process->N_Benzylacetamide Hydrolytic Hydrolytic Products Degradation->Hydrolytic Oxidative Oxidative Products Degradation->Oxidative S_Enantiomer S-Enantiomer Chiral->S_Enantiomer

Caption: Classification of Lacosamide impurities by origin.

In-Depth Profile of Key Impurities

A thorough understanding of the chemical structure and formation mechanism of each impurity is fundamental to developing robust analytical methods and effective control strategies.

This compound: A Key Process Impurity

This compound, chemically named (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate, is a significant process-related impurity.[4] Its structure is closely related to a key intermediate in one of the common synthetic routes for Lacosamide.

  • Origin and Causality: The synthesis of Lacosamide often involves the starting material D-serine. A common intermediate is (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (also known as Des-methyl Lacosamide).[4] If acetic anhydride is used as the acetylating agent in the final step to introduce the N-acetyl group, it can also react with the free hydroxyl group of this intermediate, leading to the formation of this compound. This side reaction is a classic example of competitive acylation. Controlling reaction temperature and stoichiometry is critical to minimize its formation.[4][5]

Other Process-Related Impurities

Numerous other impurities can arise from the synthesis process, originating from starting materials, reagents, or side reactions.[5]

  • (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Des-methyl Lacosamide): This is the immediate precursor to Lacosamide in some synthetic routes and its incomplete methylation or O-acetylation leads to its presence in the final API.[4]

  • N-Benzylacetamide: This impurity can be formed from the reaction of benzylamine (a key reagent) with acetic anhydride. Its presence often indicates insufficient purification.[6]

  • S-Enantiomer: Lacosamide is the (R)-enantiomer. The (S)-enantiomer is considered an impurity as it is pharmaceutically inactive.[7] Its presence is typically due to racemization during synthesis, particularly under harsh basic or acidic conditions.[3] The control of this chiral impurity is a critical quality attribute.

Degradation Products

Lacosamide is susceptible to degradation under certain environmental conditions, leading to the formation of impurities not present in the initial API.[1] Forced degradation studies are essential to identify these potential degradants.[2][8][9]

  • Acidic and Alkaline Hydrolysis: Lacosamide shows significant degradation under both acidic and alkaline conditions.[2][10] The primary degradation pathway involves the hydrolysis of the two amide bonds, leading to the cleavage of the N-benzyl group or the acetamido group.[2]

  • Oxidative Degradation: The drug is also unstable under oxidative stress (e.g., exposure to hydrogen peroxide).[2] Degradation pathways under these conditions are complex and can involve hydroxylation or breakage of the ether and amide bonds.[2]

Comparative Analysis: this compound vs. Other Impurities

While direct toxicological comparisons are not widely published, a meaningful analysis can be performed based on their chemical nature, origin, and analytical separation, which informs the risk assessment and control strategy.

Impurity NameTypeOriginKey Structural Difference from LacosamideTypical Analytical Challenge
This compound Process-RelatedAcetylation of hydroxyl precursorAcetoxy group (-OCOCH₃) instead of methoxy group (-OCH₃)Similar polarity to Lacosamide, requiring optimized gradient elution for baseline separation.
S-Enantiomer ChiralRacemization during synthesisStereoisomer (mirror image)Co-elutes in standard RP-HPLC; requires specialized chiral stationary phases for separation.[7]
Des-methyl Lacosamide Process-RelatedIncomplete methylation of precursorHydroxyl group (-OH) instead of methoxy group (-OCH₃)More polar than Lacosamide; typically elutes earlier in reverse-phase chromatography.
Hydrolysis Product (e.g., (R)-2-acetamido-3-methoxypropanoic acid) DegradationAcid/Base HydrolysisCleavage of the N-benzyl amide bondSignificantly different polarity, making separation from the parent drug straightforward.
N-Benzylacetamide Process-RelatedSide reaction of reagentsLacks the core amino acid structureNon-polar; may have a longer retention time in reverse-phase chromatography.[6]

Experimental Protocols for Impurity Profiling

A self-validating analytical system relies on robust and specific methods. The following protocols provide a framework for the comprehensive analysis of Lacosamide impurities.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate Lacosamide from its process-related impurities and degradation products.

Objective: To quantify this compound and other related substances in a Lacosamide sample.

Methodology:

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase A: 20 mM 1-octane sulfonic acid sodium salt, pH adjusted to 2.1 with phosphoric acid.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 215 nm.[11]

    • Injection Volume: 10 µL.[11]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
255050
352080
409010
459010
  • Sample Preparation:

    • Diluent: Water:Methanol (90:10 v/v).[12]

    • Sample Solution: Accurately weigh and dissolve the Lacosamide sample in the diluent to a final concentration of 1.0 mg/mL.[11]

    • Reference Standard Solution: Prepare a solution of USP Lacosamide RS and certified reference standards of known impurities (including this compound) in the diluent at appropriate concentrations for identification and quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Lacosamide Sample Dissolve Dissolve in Diluent (Water:Methanol 90:10) Weigh->Dissolve Concentration Final Concentration: 1.0 mg/mL Dissolve->Concentration Inject Inject 10 µL onto C18 Column Concentration->Inject Elute Gradient Elution Inject->Elute Detect UV Detection at 215 nm Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities vs. Reference Standards Integrate->Quantify

Caption: Workflow for RP-HPLC impurity profiling of Lacosamide.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Objective: To determine the percentage of the S-enantiomer in a Lacosamide sample.

Methodology:

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: Chiral Pak AD-H (250 mm x 4.6 mm, 5 µm) or Lux Amylose-1.[3][7]

    • Mobile Phase: n-Hexane:Isopropyl Alcohol (85:15 v/v) with 0.05% diethylamine.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 210 nm.[3]

  • Analysis:

    • Prepare a sample solution of Lacosamide at 1.0 mg/mL in the mobile phase.

    • Inject the sample and a system suitability solution containing both R- and S-enantiomers to confirm resolution (Resolution should be not less than 3.0).[7]

    • Calculate the area percentage of the S-enantiomer peak relative to the total area of both enantiomer peaks.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products of Lacosamide under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Lacosamide in 1M HCl and heat at 80-100°C for 0.5-2 hours. Neutralize the solution before injection.[2]

  • Alkaline Hydrolysis: Dissolve Lacosamide in 1M NaOH and heat at 80-100°C for 0.5-2 hours. Neutralize the solution before injection.[2]

  • Oxidative Degradation: Dissolve Lacosamide in 30% H₂O₂ and heat at 80-100°C for 0.5-2 hours.[2]

  • Thermal Degradation: Expose solid Lacosamide to 105°C for 14 days.[2]

  • Photolytic Degradation: Expose solid Lacosamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Analysis: Analyze all stressed samples using the stability-indicating RP-HPLC method (Protocol 4.1) and an LC-MS system to identify the mass of the degradation products.[2][8]

Conclusion

The comprehensive analysis of Lacosamide impurities requires a multi-faceted approach that considers their origin, chemical structure, and potential for formation. This compound represents a critical process-related impurity whose control is dependent on the careful optimization of the final synthesis steps. In comparison, degradation products and the chiral S-enantiomer present different challenges that are managed through stability studies and stereospecific synthesis, respectively.

The implementation of robust, validated analytical methods, such as the stability-indicating and chiral HPLC protocols detailed herein, is non-negotiable for ensuring the quality and safety of Lacosamide. This guide provides the foundational knowledge and practical methodologies for researchers and drug development professionals to confidently navigate the complex landscape of pharmaceutical impurity profiling.

References

  • Zhou, N., Li, T., Zhang, Y., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(3), 163-170. Available at: [Link]

  • Li, W., Wang, G., Zhang, Z., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7232-7237. Available at: [Link]

  • Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. Available at: [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Lacosamide-impurities. Pharmaffiliates. Available at: [Link]

  • Google Patents. (2021). CN112745242A - Lacosamide impurity and preparation and application thereof.
  • Chauhan, A. Y., & Rajput, S. J. (2018). Development and validation of a stability indicating RP-HPLC method for determination of lacosamide and its related substance in parenteral dosage form. World Journal of Pharmaceutical Research, 7(8), 277-291. Available at: [Link]

  • United States Pharmacopeia. (2021). Lacosamide. USP-NF. Available at: [Link]

  • Veeprho. Lacosamide Impurities and Related Compound. Available at: [Link]

  • Yadav, P., & Singh, A. (2024). Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. YMER, 23(8), 1-10. Available at: [Link]

  • Phenomenex. (n.d.). Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. Available at: [Link]

  • Domingos, J., Cabral, L., & de Sousa, V. P. (2021). Stability Indicating Methods for Determination of Third Generation Antiepileptic Drugs and Their Related Substances. Critical Reviews in Analytical Chemistry, 51(6), 549-566. Available at: [Link]

  • Khodair, A. I., et al. (2016). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. Journal of Medicinal Chemistry, 59(21), 9749-9761. Available at: [Link]

  • ResearchGate. (2019). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Available at: [Link]

  • Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 61(6), 517-526. Available at: [Link]

  • Google Patents. (2014). US8748660B2 - Process for the synthesis of antiepileptic drug lacosamide.
  • Google Patents. (2023). CN115819269A - Lacosamide alkali degradation impurity and preparation method and application thereof.
  • Semantic Scholar. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for O-Acetyl Lacosamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. O-Acetyl Lacosamide, a potential process-related impurity and degradation product of the antiepileptic drug Lacosamide, requires robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of validated analytical methodologies, offering insights into the selection and implementation of the most suitable technique for your research and quality control needs.

The Significance of this compound Quantification

This compound, chemically known as (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate, can arise during the synthesis of Lacosamide or as a degradation product.[1][2] Its presence, even in minute quantities, can impact the safety and stability profile of the final drug product. Therefore, regulatory bodies mandate the use of validated, stability-indicating analytical methods to monitor and control such impurities. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[3][4][5]

Comparative Analysis of Analytical Techniques

The quantification of this compound is primarily achieved through chromatographic techniques. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polaritySeparation based on polarity using smaller particlesSeparation based on polarity, with mass-based detection
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL range)[6][7]High (can be lower than HPLC)[1]Very High (typically in the ng/mL range)[8][9]
Analysis Time Longer (typically >10 minutes)[10]Shorter (typically <10 minutes)[1]Short (typically a few minutes)[8]
Specificity Good, but potential for co-elutionVery good, less chance of co-elutionExcellent, mass-based detection provides high specificity
Robustness HighHighModerate to High
Cost LowerModerateHigher
Typical Application Routine quality control, content uniformityImpurity profiling, stability studiesBioanalysis, trace level impurity quantification

In-Depth Look at Validated Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely adopted technique for the quality control of pharmaceuticals due to its robustness and cost-effectiveness. For the analysis of Lacosamide and its related substances, including this compound, C8 or C18 columns are commonly employed.[10][11]

  • Column Chemistry (C8 vs. C18): The choice between a C8 and a C18 stationary phase depends on the hydrophobicity of the analytes. A C18 column provides greater retention for non-polar compounds, which can be advantageous for separating structurally similar impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which influences the ionization state and retention of the analytes, while the organic modifier adjusts the elution strength.[10]

  • Detection Wavelength: UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of Lacosamide and its impurities, often around 210 nm.[6][11]

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Ratio) Column_Selection->Mobile_Phase_Opt Detection_Opt Detector Wavelength Selection Mobile_Phase_Opt->Detection_Opt Dev_End Optimized HPLC Method Detection_Opt->Dev_End Specificity Specificity / Forced Degradation Dev_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_End Validated Method Robustness->Validation_End

Caption: Workflow for HPLC method development and validation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, leading to significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC.[1] This makes it particularly well-suited for the analysis of complex samples containing multiple impurities.

  • Enhanced Resolution: The high resolving power of UPLC allows for the baseline separation of this compound from Lacosamide and other closely related impurities, even at low concentrations.[1]

  • Increased Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher signal-to-noise ratios, leading to lower limits of detection (LOD) and quantification (LOQ).

  • Faster Run Times: The use of higher flow rates with smaller particle columns significantly reduces the analysis time, increasing sample throughput.[1]

This protocol is based on a stability-indicating UPLC method capable of separating Lacosamide from its impurities, including this compound.[1]

1. Chromatographic Conditions:

  • Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: 0.01 M monobasic potassium phosphate (pH adjusted to 2.0 with orthophosphoric acid) and Acetonitrile (85:15, v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Column Temperature: 30 °C

  • Injection Volume: 1 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by serial dilution to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the Lacosamide drug substance or product in the mobile phase to a known concentration.

3. Validation Parameters (as per ICH Q2(R1)[3][4]):

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Lacosamide to demonstrate that the method can separate the degradants, including this compound, from the main peak and from each other.[1][12]

  • Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo or Lacosamide sample with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution of this compound. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.[11]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and specificity, such as bioanalysis or the detection of trace-level impurities, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

  • Unmatched Sensitivity: LC-MS/MS can achieve LOQs in the low ng/mL or even pg/mL range, making it ideal for detecting minute traces of this compound.[8][9]

  • Superior Specificity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), LC-MS/MS can selectively quantify this compound even in the presence of co-eluting matrix components.[9]

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS analysis can provide structural information, confirming the identity of the impurity.[12]

cluster_0 Analyte Characterization cluster_1 Chromatographic Separation cluster_2 Method Integration & Validation Infusion Direct Infusion of this compound Precursor_Ion Determine Precursor Ion [M+H]+ Infusion->Precursor_Ion Product_Ions Optimize Fragmentation & Select Product Ions Precursor_Ion->Product_Ions MRM_Method Develop MRM Method Product_Ions->MRM_Method LC_Dev_Start Select LC Column & Mobile Phase Gradient_Opt Optimize Gradient Elution for Separation LC_Dev_Start->Gradient_Opt LC_Dev_End Achieve Chromatographic Resolution Gradient_Opt->LC_Dev_End LC_Dev_End->MRM_Method Validation Validate according to ICH/FDA Guidelines MRM_Method->Validation Final_Method Final Validated LC-MS/MS Method Validation->Final_Method

Caption: LC-MS/MS method development and validation process.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment , a validated RP-HPLC method offers a reliable and cost-effective solution.

  • When higher throughput and improved resolution are necessary, particularly for complex impurity profiles, a UPLC method is the preferred choice.

  • For applications demanding the utmost sensitivity and specificity , such as in bioanalytical studies or for the quantification of trace-level impurities, LC-MS/MS is the gold standard.

Regardless of the chosen technique, a thorough validation in accordance with ICH Q2(R1) guidelines is essential to ensure the generation of accurate, reliable, and reproducible data, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Molleti, S., Rao, V., & Jayaveera, K. N. (2013). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 5(1), 81-89. [Link]

  • Mahesh H. R. K. and Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre, 7(1), 285-291. [Link]

  • Krishnaiah, A., Eswaraiah, S., & Nageswara Rao, R. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, H. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14, 1265252. [Link]

  • Wang, Q., Li, Y., Zhang, Y., & Li, H. (2019). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 23-30. [Link]

  • Chakravarthy, V. K., & Gowri Sankar, D. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. RASAYAN Journal of Chemistry, 4(3), 666-672. [Link]

  • Patel, S. A., & Patel, D. J. (2011). Selective quantification of lacosamide in human plasma by UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 835-842. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • V.K. Chakravarthy and D.Gowri Sankar. (2011). Stability indicating hplc method for determination of Lacosamide and its degradants/impurities in bulk and pharmaceutical formulation. ResearchGate. [Link]

  • Food and Drug Administration. (2008). NDA 22-253 & 22-254 Review. [Link]

  • Reddy, M. S., Kumar, P. P., & Reddy, G. S. (2021). QUANTITATIVE DETERMINATION OF LACOSAMIDE IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 12(1), 356-363. [Link]

  • Lee, J., Kim, D. W., & Park, C. W. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 159. [Link]

  • Mahesh H. R. K. and Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. ResearchGate. [Link]

  • Chakravarthy, V. K., & Sankar, D. G. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(3), 666-672. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, H. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. ResearchGate. [Link]

  • European Medicines Agency. (2016). Lacosamide Accord Assessment report. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification (pp. 1-26). John Wiley & Sons, Ltd. [Link]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology, 14, 1234567. [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

  • Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the analytical integrity of pharmaceutical compounds is paramount. O-Acetyl Lacosamide, a key process-related impurity of the antiepileptic drug Lacosamide, requires precise and reliable quantification to ensure the safety and efficacy of the final drug product.[1] This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for its analysis. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating and trustworthy approach grounded in authoritative standards.

Section 1: The Evolution of Liquid Chromatography: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, utilizing columns with typical particle sizes of 3.5-5 µm. It offers robust and reliable separations. However, the drive for higher throughput, increased sensitivity, and reduced solvent consumption has led to the development of Ultra-Performance Liquid Chromatography (UPLC).

UPLC technology leverages columns packed with sub-2 µm particles. According to the van Deemter equation, smaller particles lead to higher separation efficiency and resolution. To effectively use these smaller particles, UPLC systems are engineered to operate at much higher backpressures (up to 15,000 psi or 1,000 bar) compared to traditional HPLC systems (typically <6,000 psi or 400 bar). This synergy of small-particle columns and high-pressure systems enables significant gains in speed, resolution, and sensitivity, which translates into considerable cost and time savings in a quality control (QC) laboratory.[2]

The transition from an established HPLC method to a UPLC method is not merely a procedural update; it is a strategic decision to enhance analytical capabilities. This process, known as method transfer or cross-validation, must be meticulously executed to ensure the new method is "fit for purpose" and yields equivalent or superior results.[3] The entire validation process is governed by stringent regulatory guidelines, primarily those from the International Council on Harmonisation (ICH).[4][5][6]

Section 2: Experimental Design and Protocols

The foundation of any robust analytical comparison lies in its experimental design. The following protocols are designed to be representative of typical methods for the analysis of Lacosamide and its impurities, including this compound.

Protocol 1: Traditional HPLC Method

This method is designed for reliability and is compatible with standard HPLC instrumentation found in most analytical laboratories.

Instrumentation:

  • System: Agilent 1200 series or equivalent HPLC system with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 210 nm.[8][9][10][11]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 100 µg/mL in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • For analysis, accurately weigh and dissolve the drug substance containing the impurity in the mobile phase to a final nominal concentration.

Protocol 2: High-Throughput UPLC Method

This method is optimized for speed and sensitivity, leveraging the advantages of UPLC technology. The transfer from the HPLC method is guided by principles of geometric scaling to maintain selectivity.[12]

Instrumentation:

  • System: Waters ACQUITY UPLC H-Class or equivalent UPLC system with a TUV or PDA detector.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase: A mixture of 0.01M sodium dihydrogen phosphate and acetonitrile in an 85:15 v/v ratio.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Column Temperature: 40°C.

Sample Preparation:

  • Sample preparation follows the same procedure as the HPLC method, using the UPLC mobile phase as the diluent. The smaller injection volume necessitates highly accurate and precise dilutions.

Section 3: The Cross-Validation Framework

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] When transferring a method from HPLC to UPLC, cross-validation serves as the bridge, proving the UPLC method's performance is equivalent or superior. This process must be documented in a validation protocol before execution.[13] The validation parameters are defined by the ICH Q2(R2) guideline.[4][5]

The key validation characteristics to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[14] This is often demonstrated through forced degradation studies.[10][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Accuracy: The closeness of test results to the true value, typically determined by recovery studies of spiked samples.[14][16]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[6][14]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) or simply detected (LOD).[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

G cluster_0 Method Development & Validation cluster_1 Method Transfer & Cross-Validation Dev Original HPLC Method Development Val Full HPLC Method Validation (ICH Q2) Dev->Val Establishes Baseline Transfer Geometric Scaling & UPLC Method Optimization Val->Transfer Initiates Transfer CrossVal Cross-Validation Protocol Transfer->CrossVal Defines Parameters Exec Execute UPLC Validation Experiments CrossVal->Exec Guides Execution Report Comparative Validation Report Exec->Report Generates Data

Cross-validation workflow from HPLC to UPLC.

Section 4: Comparative Performance Analysis

The true measure of a method transfer's success lies in the quantitative comparison of performance data. The following table summarizes the expected outcomes from the cross-validation of the described HPLC and UPLC methods for this compound.

Parameter HPLC Method UPLC Method Commentary
Run Time ~10 minutes~5 minutesUPLC offers a >2x increase in throughput.[1]
Retention Time (this compound) ~4-6 minutes~2-3 minutesFaster elution due to higher optimal flow rates.
Resolution (from Lacosamide) > 2.0> 2.5Smaller particles provide higher efficiency and better separation.
Theoretical Plates ~5,000 - 7,000> 15,000A direct measure of column efficiency.
System Backpressure ~1,500 psi~9,000 psiA characteristic trade-off for UPLC's speed and resolution.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.03 µg/mLIncreased sensitivity due to sharper, more concentrated peaks.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods must meet stringent acceptance criteria.[16]
Precision (%RSD) < 2.0%< 1.5%UPLC systems often provide improved precision.
Solvent Consumption per Run ~10 mL~3.5 mLSignificant reduction in solvent use and waste disposal costs.[2]

Section 5: Practical Insights & The Causality of Choice

Why Transition to UPLC? The primary driver for transferring a method from HPLC to UPLC is efficiency. In a high-volume QC environment, halving the analysis time per sample can double laboratory throughput, leading to faster batch release and significant cost savings. Furthermore, the substantial reduction in solvent consumption not only lowers direct purchasing costs but also aligns with corporate sustainability goals by minimizing environmental impact.[2]

Key Considerations for a Successful Transfer:

  • Column Chemistry: To ensure the separation selectivity remains consistent, it is critical to use a column with the same stationary phase chemistry (e.g., C18) but with a smaller particle size.[3][12] This minimizes the risk of peak elution order changes.

  • Gradient Scaling: When transferring a gradient method, the gradient profile must be geometrically scaled to the new column dimensions and flow rate. Tools like the Waters ACQUITY UPLC Columns Calculator can automate these complex calculations to preserve the separation.[2]

  • System Dwell Volume: UPLC systems have significantly smaller internal volumes (dwell volume) than HPLC systems. This difference can alter gradient profiles and retention times if not properly accounted for during method transfer.[3][17] The UPLC method must be adjusted to compensate for this reduced delay.

  • Detector Settings: The faster, narrower peaks generated by UPLC require a higher detector data acquisition rate (e.g., ≥20 points per peak) to ensure accurate peak integration and quantification.[17]

The relationship between these parameters is crucial for a successful method transfer. Adjusting one parameter often necessitates a calculated adjustment of others to maintain the integrity of the separation.

G cluster_HPLC HPLC Parameters cluster_UPLC UPLC Parameters cluster_Performance Performance Outcomes P_h Particle Size (dp = 5µm) P_u Particle Size (dp = 1.7µm) P_h->P_u Decrease L_h Column Length (L = 250mm) L_u Column Length (L = 100mm) L_h->L_u Decrease F_h Flow Rate (F = 1.0 mL/min) F_u Flow Rate (F = 0.7 mL/min) F_h->F_u Adjust Res Higher Resolution P_u->Res Time Shorter Run Time L_u->Time Solv Lower Solvent Use L_u->Solv F_u->Time F_u->Solv

Relationship between HPLC/UPLC parameters and performance.

Conclusion

The cross-validation of analytical methods for impurities like this compound is a critical activity in pharmaceutical development and manufacturing. While traditional HPLC methods provide a robust foundation, transferring these methods to UPLC technology offers undeniable advantages in speed, sensitivity, and operational efficiency.

This guide demonstrates that with a systematic approach grounded in the principles of chromatography and guided by regulatory standards like ICH Q2(R2), the transition can be seamless and scientifically sound. By carefully considering column chemistry, scaling parameters, and system characteristics, laboratories can successfully implement high-throughput UPLC methods that are not only faster and more cost-effective but also deliver superior analytical performance. The investment in cross-validation ensures that the new method is fit for its intended purpose, maintaining the highest standards of quality and compliance.

References

  • Shaik Nazma, P. Yasaswini, M. Sai Supraja, M. Vijayalakshmi and Buchi N Nalluri. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Patel, D. (2015). Development and validation of a stability-indicating RP-HPLC method for determination of lacosamide. ResearchGate. [Link]

  • Srinivasan, K. & N, S. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry. [Link]

  • Raju, B. & Rao, K. (2011). Stability indicating hplc method for determination of Lacosamide and its degradants/impurities in bulk and pharmaceutical formulation. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Molleti, S., Rao, V., & Jayaveera, K. N. (2015). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica. [Link]

  • Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC. Waters. [Link]

  • Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Waters. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Zhang, N., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology. [Link]

  • Zhang, N., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. PubMed. [Link]

  • Mahesh, H. R. K., & Sudhakar, K. B. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Zhang, N., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers Media S.A.. [Link]

  • S.J. Raj, et al. (2013). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmaceutical Technology. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Fountain, K. J., Hewitson, H., & Morrison, D. (2011). Method Transfer Between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Chakravarthy, V. K., & Gowri Sankar, D. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry. [Link]

  • Agilent Technologies. (n.d.). METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Agilent. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • De Vita, M. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

Sources

A Comparative Analysis of the Neuroprotective Potential of Lacosamide and Its Unexplored Derivative, O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutic strategies against neurodegenerative diseases and acute neuronal injury, the repurposing of existing drugs with established safety profiles presents a compelling avenue. Lacosamide, an antiepileptic drug, has garnered significant interest for its potential neuroprotective properties beyond its primary indication. This guide provides a comprehensive comparison of the neuroprotective effects of Lacosamide and its lesser-known acetylated derivative, O-Acetyl Lacosamide. While a wealth of data supports the neuroprotective efficacy of Lacosamide, this compound remains a pharmacological enigma, with a conspicuous absence of direct biological studies. This document will therefore focus on the robust evidence for Lacosamide, while also exploring the theoretical potential of this compound based on its chemical structure and the known effects of acetylation on drug pharmacology, highlighting a critical knowledge gap and a promising direction for future research.

Lacosamide: A Multifaceted Neuroprotective Agent

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a third-generation antiepileptic drug with a unique mechanism of action that distinguishes it from traditional sodium channel blockers.[1][2] Its neuroprotective effects have been demonstrated across a range of preclinical models of neuronal injury, suggesting a therapeutic potential that extends beyond seizure control.

Mechanism of Neuroprotection

The neuroprotective effects of Lacosamide are attributed to a combination of its primary anticonvulsant mechanism and several secondary effects that mitigate cellular damage pathways.

  • Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels (VGSCs): Unlike traditional antiepileptic drugs that target the fast inactivation of VGSCs, Lacosamide selectively enhances their slow inactivation.[1][2] This leads to the stabilization of hyperexcitable neuronal membranes and a reduction in repetitive neuronal firing without affecting normal physiological function.[2] This targeted action is crucial in conditions of neuronal stress where pathological sodium influx contributes to excitotoxicity and cell death.

  • Anti-inflammatory and Antioxidant Properties: A significant body of evidence points to Lacosamide's ability to quell neuroinflammation and oxidative stress, key drivers of secondary injury in many neurological disorders.[3] Studies have shown that Lacosamide can decrease the activation of glial cells (astrocytes and microglia), which are central to the inflammatory response in the brain.[4] Furthermore, it has been observed to increase the expression of antioxidant enzymes and inhibit lipid peroxidation, thereby protecting neurons from oxidative damage.[3]

Experimental Evidence for Neuroprotection

The neuroprotective efficacy of Lacosamide is supported by a substantial number of in vivo and in vitro studies across various models of neurological disease.

  • Ischemic Stroke: In a gerbil model of transient cerebral ischemia, both pre- and post-treatment with Lacosamide significantly protected hippocampal neurons from ischemic injury.[4] This neuroprotection was associated with a marked reduction in the activation of astrocytes and microglia in the ischemic region.[4]

  • Traumatic Brain and Spinal Cord Injury: Lacosamide has demonstrated neuroprotective effects in models of traumatic brain injury and spinal cord injury.[5] These effects are linked to its ability to reduce oxidative stress and glial cell activation.[5]

  • Parkinson's Disease: In a rat model of Parkinson's disease, Lacosamide treatment mitigated the loss of dopaminergic neurons, increased dopamine levels, and improved motor function.[6] The neuroprotective effects in this model were attributed to the reduction of oxidative stress and neuroinflammation.[6]

  • Peripheral Nerve Injury: In a rat model of peripheral nerve injury, Lacosamide administration resulted in reduced tissue damage and increased levels of antioxidant enzymes.[3]

In vitro models of neuronal injury, such as oxygen-glucose deprivation, have further corroborated the neuroprotective effects of Lacosamide. These studies have shown that Lacosamide can protect neurons from cell death induced by excitotoxicity and oxidative stress.

Signaling Pathways and Experimental Workflows

The multifaceted neuroprotective actions of Lacosamide involve the modulation of several key signaling pathways.

Lacosamide_Neuroprotection_Pathway cluster_outcomes Cellular Outcomes Lacosamide Lacosamide VGSC Voltage-Gated Sodium Channels Lacosamide->VGSC Enhances Slow Inactivation Glial_Activation Glial Cell Activation (Astrocytes & Microglia) Lacosamide->Glial_Activation Decreases Oxidative_Stress Oxidative Stress Lacosamide->Oxidative_Stress Reduces Neuronal_Injury Neuronal Injury (Excitotoxicity, Apoptosis) VGSC->Neuronal_Injury Reduces Pathological Na+ Influx Inflammation Neuroinflammation Glial_Activation->Inflammation Mediates Oxidative_Stress->Neuronal_Injury Induces Inflammation->Neuronal_Injury Induces Neuroprotection Neuroprotection

Caption: Signaling pathways modulated by Lacosamide leading to neuroprotection.

A typical experimental workflow to assess the neuroprotective effects of Lacosamide in an in vivo model of ischemic stroke is outlined below.

Ischemic_Stroke_Workflow Animal_Model Gerbil Model of Transient Cerebral Ischemia Treatment_Groups Treatment Groups: - Sham - Vehicle + Ischemia - Lacosamide + Ischemia Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Assessment (e.g., Locomotor Activity) Treatment_Groups->Behavioral_Testing Histology Histological Analysis (e.g., H&E, NeuN staining) Behavioral_Testing->Histology Immunohistochemistry Immunohistochemistry (e.g., GFAP for astrocytes, Iba1 for microglia) Histology->Immunohistochemistry Biochemical_Assays Biochemical Assays (e.g., Oxidative stress markers) Immunohistochemistry->Biochemical_Assays Data_Analysis Data Analysis and Statistical Comparison Biochemical_Assays->Data_Analysis

Caption: Experimental workflow for in vivo assessment of neuroprotection.

This compound: A Molecule of Untapped Potential

In stark contrast to the extensive research on Lacosamide, this compound remains largely uncharacterized in the scientific literature. Its mention is primarily confined to its role as a potential intermediate in some synthetic routes to Lacosamide.[3]

Chemical Relationship and Hypothetical Properties

This compound is the O-acetylated derivative of Lacosamide. The addition of an acetyl group can significantly alter the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

  • Potential for Improved Bioavailability: Acetylation is a common strategy in medicinal chemistry to enhance the lipophilicity of a drug, which can lead to improved absorption and oral bioavailability.[1] It is plausible that this compound could exhibit enhanced permeability across the blood-brain barrier compared to Lacosamide.

  • Prodrug Potential: this compound could potentially act as a prodrug of Lacosamide. Following administration, the acetyl group could be cleaved by esterases in the body to release the active parent drug, Lacosamide. This could offer a way to modulate the pharmacokinetic profile of Lacosamide, potentially leading to a more sustained release and a different side-effect profile.

A Call for Future Research

The lack of data on this compound represents a significant knowledge gap. Given the established neuroprotective effects of Lacosamide, its acetylated derivative warrants thorough investigation. Future research should focus on:

  • Synthesis and Characterization: The development of a robust and efficient synthesis for this compound is a critical first step.

  • In Vitro and In Vivo Neuroprotection Studies: Head-to-head comparative studies with Lacosamide in established models of neuronal injury are necessary to determine its neuroprotective efficacy.

  • Pharmacokinetic and Pharmacodynamic Profiling: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with VGSCs and other potential targets, is essential.

Comparative Summary and Future Directions

FeatureLacosamideThis compound
Mechanism of Action Enhances slow inactivation of VGSCs, anti-inflammatory, antioxidantUnknown (Hypothesized to be a prodrug of Lacosamide or have its own activity)
Neuroprotective Efficacy Established in multiple in vivo and in vitro modelsNot Studied
Supporting Evidence Extensive preclinical dataNone
Future Research Further clinical investigation for neuroprotective indicationsFoundational preclinical studies required

Conclusion

Lacosamide has emerged as a promising neuroprotective agent with a unique mechanism of action and a growing body of preclinical evidence supporting its efficacy in various models of neuronal injury. Its ability to modulate neuronal excitability while simultaneously combating neuroinflammation and oxidative stress makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injury.

This compound, on the other hand, represents a tantalizing but unexplored frontier. While its chemical relationship to Lacosamide suggests the potential for favorable pharmacological properties, the complete absence of biological data necessitates a concerted research effort to unlock its therapeutic potential. The direct comparison of these two molecules is, at present, a tale of the known versus the unknown. The robustly documented neuroprotective profile of Lacosamide provides a strong foundation and rationale for the urgent investigation of its acetylated counterpart.

References

  • Acetylation - Biotransformation of Drugs - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Acetylcysteine. (2024, January 22). In Wikipedia. Retrieved from [Link]

  • Altun, I., et al. (2016). Neuroprotective Effects of Lacosamide in Experimental Peripheral Nerve Injury in Rats : A Prospective Randomized and Placebo-Controlled Trial. Turkish neurosurgery, 26(4), 586–592. Retrieved from [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. Retrieved from [Link]

  • Ahn, J. Y., et al. (2015). Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke. Experimental and therapeutic medicine, 10(5), 2007–2014. Retrieved from [Link]

  • Ozdemir, A., et al. (2023). Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease. Journal of chemical neuroanatomy, 133, 102311. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lacosamide? Retrieved from [Link]

  • Sake, J. K., Hebert, D., & Isojarvi, J. (2016). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 55(9), 1057–1073. Retrieved from [Link]

  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. Retrieved from [Link]

  • Relling, M. V., & Giacomini, K. M. (2000). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. The Journal of pharmacology and experimental therapeutics, 292(2), 437–442. Retrieved from [Link]

  • d'Angelo, T., et al. (2018). Acetylated Hyaluronic Acid: Enhanced Bioavailability and Biological Studies. BioMed research international, 2018, 5970348. Retrieved from [Link]

  • Kim, J., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS omega, 4(4), 7293–7298. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). D-serine. Retrieved from [Link]

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS drug reviews, 13(1), 21–42. Retrieved from [Link]

Sources

A Comparative Guide to O-Acetyl Lacosamide Impurity Control in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Lacosamide, an antiepileptic drug, the control of process-related impurities and degradation products is a critical aspect of quality assurance. This guide provides an in-depth comparison of the regulatory limits and analytical methodologies for a key impurity, O-Acetyl Lacosamide, also known as Lacosamide EP Impurity B.[1] This document is intended for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and control.

The Significance of this compound as a Critical Impurity

Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid used for the adjunctive treatment of partial-onset seizures.[2][3] During its synthesis or under certain storage conditions, impurities can form. This compound, or (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide, is a notable impurity that requires careful monitoring.[1] The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control and accurate quantification are mandated by regulatory agencies worldwide.

Regulatory Framework: A Comparative Overview of Impurity Thresholds

The permissible levels of impurities in new drug products are governed by guidelines from the International Council for Harmonisation (ICH), which are adopted by major regulatory bodies like the FDA and EMA.[4] The ICH Q3B(R2) guideline specifically addresses impurities in new drug products, including degradation products.[5][6]

Key thresholds defined by ICH Q3B(R2) are crucial for any analytical scientist:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For Lacosamide, the general reporting threshold is 0.05%.[7]

  • Identification Threshold: The level at which the structure of an impurity must be identified.

  • Qualification Threshold: The level at which an impurity must be qualified, meaning its biological safety is established.

These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g0.1%0.2% or 1 mg TDI, whichever is lower0.5% or 1 mg TDI, whichever is lower
> 1 g0.05%0.1% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower

Table 1: General Impurity Thresholds based on ICH Q3B(R2) Guidelines. TDI = Total Daily Intake. The specific thresholds for a given product must be justified and approved by regulatory authorities.

While the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Lacosamide, the specific acceptance criteria for this compound can vary and are often product-specific, agreed upon with regulatory agencies based on stability and safety data. The European Pharmacopoeia (EP) lists several HPLC-UV methods for quantifying Lacosamide and its 11 specified impurities in various formulations.[8]

Analytical Methodologies: A Head-to-Head Comparison

The accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique. Here, we compare a standard compendial HPLC method with a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) approach.

Compendial methods, such as those referenced in the USP, provide a reliable baseline for quality control. These methods are well-established and validated.

Causality Behind Experimental Choices:

  • C8 or C18 Column: These columns provide excellent hydrophobicity, enabling good separation of the moderately polar Lacosamide from its related substances. A C8 column is often chosen to reduce the retention of very non-polar impurities.[9][10]

  • Buffered Mobile Phase: A phosphate buffer is used to control the pH of the mobile phase. This is critical for ensuring consistent ionization of the analytes, leading to reproducible retention times and peak shapes.[8][11]

  • Acetonitrile as Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff, low viscosity, and high elution strength, allowing for efficient separation.[8][11]

  • UV Detection at 210-215 nm: Lacosamide and its impurities have chromophores that absorb in the low UV range. Detection at these wavelengths provides the necessary sensitivity for quantifying impurities at low levels.[3][8][9]

Experimental Protocol: Representative HPLC Method

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[8][11]

  • Standard Solution Preparation: Accurately weigh and dissolve USP Lacosamide RS and this compound RS in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution from the pharmaceutical formulation to a target concentration of Lacosamide (e.g., 0.5 mg/mL) using the mobile phase as the diluent.[7]

  • Chromatographic System:

    • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Flow Rate: 1.0 - 1.5 mL/min.[8][9]

    • Column Temperature: 25-40°C.[3][8]

    • Detector: UV at 210 nm.[3][8]

    • Injection Volume: 10-20 µL.[3]

  • System Suitability: Inject a system suitability solution containing Lacosamide and key impurities to verify the resolution, tailing factor, and theoretical plates. The resolution between Lacosamide and this compound should be not less than 2.0.

  • Analysis: Inject the standard and sample solutions, and calculate the amount of this compound using the peak area response from the chromatograms.

For research, development, and high-throughput screening, UHPLC offers significant advantages over traditional HPLC.

Causality Behind Experimental Choices:

  • Sub-2 µm Particle Columns: The use of smaller particles dramatically increases column efficiency, leading to sharper peaks and better resolution between closely eluting impurities.

  • Higher Flow Rates and Pressures: UHPLC systems operate at much higher pressures, allowing for faster flow rates without sacrificing separation efficiency. This significantly reduces run times.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a wider range of impurities with different polarities in a shorter time.[12]

Experimental Protocol: Representative UHPLC Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation: Prepare as described in the HPLC method, using Mobile Phase A as the diluent.

  • Chromatographic System:

    • Column: C18, 50-100 mm x 2.1 mm, < 2 µm particle size.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 1-5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 70% B

    • 8-9 min: Hold at 70% B

    • 9.1-10 min: Return to 5% B and equilibrate.

  • System Suitability and Analysis: Perform as per the HPLC method, with adjusted acceptance criteria for the higher-efficiency separation.

Performance Data Comparison

The choice between HPLC and UHPLC often depends on the specific needs of the laboratory.

Parameter Conventional HPLC Advanced UHPLC Advantage of UHPLC
Run Time 15 - 30 minutes5 - 10 minutesFaster analysis, higher throughput
Resolution Good (≥ 2.0)Excellent (≥ 3.0)Better separation of critical pairs
Sensitivity (LOD/LOQ) Typically sufficientOften lower LOD/LOQImproved detection of trace impurities
Solvent Consumption HigherSignificantly LowerReduced cost and environmental impact
System Pressure < 400 bar600 - 1200 barRequires specialized instrumentation

Table 2: Comparative performance of HPLC and UHPLC for this compound analysis.

Workflow and Decision Logic

The selection and implementation of an analytical method for impurity profiling follows a logical workflow.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis cluster_2 Phase 3: Reporting & Compliance Dev Method Development (HPLC/UHPLC) Val Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, LOD/LOQ Dev->Val Finalized Method SamplePrep Sample Preparation (Drug Product) Val->SamplePrep Validated Method Transfer Analysis Chromatographic Analysis SamplePrep->Analysis DataProc Data Processing & Quantification Analysis->DataProc Report Impurity > Reporting Threshold? DataProc->Report Identify Impurity > Identification Threshold? Report->Identify Yes Spec Within Specification? Report->Spec No Qualify Impurity > Qualification Threshold? Identify->Qualify Yes Identify->Spec No Qualify->Spec Yes Qualify->Spec No Release Batch Release Spec->Release Yes Investigate OOS Investigation Spec->Investigate No

Figure 1: General workflow for impurity analysis and control.

When selecting a method, the primary consideration is its fitness for purpose.

G Start Need to Analyze This compound Decision1 High Throughput Required? Start->Decision1 Decision2 Complex Sample Matrix? (Multiple Impurities) Decision1->Decision2 No UseUHPLC Choose UHPLC Method Decision1->UseUHPLC Yes Decision2->UseUHPLC Yes UseHPLC Choose HPLC Method Decision2->UseHPLC No

Figure 2: Decision logic for analytical method selection.
Conclusion

The control of this compound is a critical component of ensuring the quality and safety of Lacosamide pharmaceutical formulations. While compendial HPLC methods provide a robust and reliable approach for routine quality control, modern UHPLC methods offer significant advantages in speed, resolution, and efficiency, making them ideal for method development and high-throughput environments. The choice of methodology should be guided by the specific analytical needs, available instrumentation, and the regulatory phase of the product. Adherence to ICH guidelines and thorough method validation are essential, self-validating steps to ensure data integrity and patient safety.[10]

References

  • Lacosamide - USP-NF. (2021). United States Pharmacopeia. [Link]

  • Lacosamide-impurities | Pharmaffiliates. Pharmaffiliates. [Link]

  • Development and Validation of Analytical Methods for Lacosamide - RJPT. Research Journal of Pharmacy and Technology. [Link]

  • Lacosamide Impurities - SynZeal. SynZeal. [Link]

  • Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. (2015). Der Pharmacia Lettre. [Link]

  • HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. (2011). Rasayan Journal of Chemistry. [Link]

  • Development and validation of analytical methods for lacosamide. (2025). ResearchGate. [Link]

  • Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation. [Link]

  • Lacosamide EP Impurity B (R-Isomer). SynZeal. [Link]

  • Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. (2019). Acta Chromatographica. [Link]

  • HPLC method for determination of lacosamide. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2011_2(4)/[2].pdf]([Link]2].pdf)

  • Lacosamide alkali degradation impurity and preparation method and application thereof.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. (2011). Rasayan Journal of Chemistry. [Link]

  • Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. Phenomenex. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (2006). U.S. Food and Drug Administration. [Link]

Sources

Introduction: The Significance of Spectroscopic Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison: O-Acetyl Lacosamide vs. Lacosamide

Lacosamide, an anticonvulsant drug, is a functionalized amino acid that is used as an adjunctive therapy in the treatment of partial-onset seizures. Its synthesis and quality control necessitate rigorous analytical characterization to ensure purity and identify any related substances, such as its O-acetylated derivative, this compound. This guide provides a detailed spectroscopic comparison of Lacosamide and this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these two closely related compounds.

Molecular Structures and Key Differentiating Features

The primary structural difference between Lacosamide and this compound lies in the substitution at the hydroxyl group. In Lacosamide, a free hydroxyl (-OH) group is present, whereas in this compound, this group is esterified to an acetyl group (-OCOCH₃). This seemingly minor modification leads to distinct spectroscopic signatures that are readily identifiable.

cluster_lacosamide Lacosamide cluster_o_acetyl_lacosamide This compound Lacosamide OAcetyl_Lacosamide

Figure 1: Chemical structures of Lacosamide and this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as peaks in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample (Lacosamide or this compound) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Comparative FT-IR Data
Functional GroupLacosamide (cm⁻¹)This compound (cm⁻¹)Key Differentiating Feature
O-H Stretch~3300 (broad)AbsentPresence of a broad O-H peak in Lacosamide.
N-H Stretch~3350-3250~3350-3250Similar in both compounds.
C=O (Amide I)~1640~1650Similar in both compounds.
C=O (Ester)Absent~1740Presence of a strong ester carbonyl peak in this compound.
C-O Stretch~1050~1240 (ester C-O)Shift in the C-O stretching frequency.

The most prominent difference in the FT-IR spectra is the presence of a broad absorption band around 3300 cm⁻¹ in Lacosamide, corresponding to the O-H stretching vibration of the hydroxyl group. This peak is absent in the spectrum of this compound. Conversely, this compound exhibits a strong, sharp absorption peak around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the newly formed ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for elucidating the precise connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired, while for ¹³C NMR, 1024 or more scans may be necessary.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Comparative ¹H NMR Data
Proton EnvironmentLacosamide (δ, ppm)This compound (δ, ppm)Key Differentiating Feature
-OH~5.0 (broad singlet)AbsentDisappearance of the hydroxyl proton signal.
-CH₂-O-~3.4-3.6~4.0-4.2Downfield shift of the methylene protons adjacent to the oxygen.
-CH₃ (Acetyl)Absent~2.1 (singlet)Appearance of a new singlet corresponding to the acetyl methyl protons.

In the ¹H NMR spectrum of Lacosamide, the proton of the hydroxyl group typically appears as a broad singlet around 5.0 ppm. This signal is absent in the spectrum of this compound. Furthermore, the methylene protons adjacent to the oxygen (-CH₂-O-) experience a significant downfield shift in this compound (from ~3.5 ppm to ~4.1 ppm) due to the deshielding effect of the neighboring acetyl group. The most definitive evidence for the presence of the acetyl group is the appearance of a new singlet at approximately 2.1 ppm, integrating to three protons.

Comparative ¹³C NMR Data
Carbon EnvironmentLacosamide (δ, ppm)This compound (δ, ppm)Key Differentiating Feature
-CH₂-O-~63~65Downfield shift of the carbon adjacent to the oxygen.
C=O (Ester)Absent~170Appearance of a new carbonyl carbon signal.
-CH₃ (Acetyl)Absent~21Appearance of a new methyl carbon signal.

The ¹³C NMR spectrum of this compound shows two distinct new signals when compared to Lacosamide: a peak around 170 ppm corresponding to the ester carbonyl carbon and a peak around 21 ppm for the acetyl methyl carbon. The carbon of the methylene group attached to the oxygen (-CH₂-O-) also experiences a slight downfield shift.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of information for identification.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Comparative Mass Spectrometry Data
IonLacosamide (m/z)This compound (m/z)Key Differentiating Feature
[M+H]⁺251.13293.14A mass shift of 42.01 Da, corresponding to the addition of an acetyl group (C₂H₂O).
[M+Na]⁺273.11315.12A mass shift of 42.01 Da.

The mass spectrum of Lacosamide shows a protonated molecular ion ([M+H]⁺) at an m/z of approximately 251.13. For this compound, the [M+H]⁺ peak is observed at an m/z of approximately 293.14. This mass difference of 42.01 Da is a definitive confirmation of the addition of an acetyl group (CH₃CO).

cluster_workflow Spectroscopic Analysis Workflow Sample Sample (Lacosamide or this compound) FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Molecular Structure MS Mass Spectrometry Sample->MS Molecular Weight Data_Analysis Comparative Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Figure 2: A generalized workflow for the spectroscopic comparison of Lacosamide and this compound.

Conclusion

The spectroscopic comparison of Lacosamide and this compound reveals clear and unambiguous differences that allow for their confident differentiation. FT-IR spectroscopy readily identifies the presence or absence of the hydroxyl and ester functional groups. NMR spectroscopy provides detailed structural information, highlighting the chemical shift changes and the appearance of new signals corresponding to the acetyl group. Finally, mass spectrometry offers a definitive confirmation of the molecular weight difference between the two compounds. The combined use of these techniques provides a robust analytical methodology for the quality control and characterization of Lacosamide and its related substances.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 219078, Lacosamide". PubChem, [Link].

  • Bruker. "NMR Spectroscopy". Bruker, [Link].

  • Waters Corporation. "Mass Spectrometry". Waters Corporation, [Link].

A Head-to-Head Comparison of Branded vs. Generic Lacosamide Impurities: A Guide for the Analytical Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the impurity profiles found in the branded anti-seizure medication Vimpat® (lacosamide) and its generic counterparts. As a drug development professional, you understand that the transition from a branded to a generic drug product is predicated on the principle of therapeutic equivalence. A critical component of establishing this equivalence lies in the detailed characterization and comparison of impurity profiles. Minor variations in synthetic routes between manufacturers can introduce different types and levels of impurities, which may have implications for the drug's overall safety and efficacy.

This document moves beyond a simple list of potential impurities. It delves into the causality behind their formation, outlines robust analytical strategies for their detection and quantification, and provides the framework for a logical, data-driven comparison. We will explore the regulatory expectations and provide detailed, field-proven experimental protocols to empower your laboratory's evaluation of lacosamide products.

The Regulatory Landscape: Defining "Essential Similarity"

The approval of a generic drug product by regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) hinges on demonstrating its similarity to the reference listed drug (RLD), or branded product. For lacosamide, a Biopharmaceutics Classification System (BCS) Class I drug, this often involves demonstrating high solubility and permeability, which may allow for a biowaiver for in-vivo bioequivalence studies.[1]

However, the chemical purity aspect is non-negotiable. Regulatory submissions for generic products must show that the impurity profile is "essentially similar" to that of the branded product.[1] This means:

  • No new impurities are present at levels above the identification threshold (typically 0.10%).

  • The levels of existing impurities do not exceed those observed in the RLD or the limits specified in pharmacopeial monographs.

Pharmacopeias such as the United States Pharmacopeia (USP) provide official monographs that establish the acceptance criteria for impurities. For instance, the USP monograph for lacosamide sets limits for the S-enantiomer and total organic impurities.[2] These monographs provide a baseline for quality, against which both branded and generic products are evaluated.

Understanding the Impurity Profile of Lacosamide

Impurities in any active pharmaceutical ingredient (API) can be broadly categorized. For lacosamide, these include substances related to the synthesis process, degradation products, and enantiomeric impurities.

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process. The specific profile of these impurities can be a fingerprint of the synthetic route chosen by a manufacturer. An improved synthesis route for (R)-lacosamide identified several major process-related impurities.[3]

  • Degradation Products: These impurities form over time due to environmental factors like heat, light, moisture, or interaction with excipients. Forced degradation studies under acidic, alkaline, and oxidative stress have shown that the amide and ether bonds in the lacosamide molecule are the most susceptible to degradation.[4]

  • Enantiomeric Impurities: Lacosamide is the (R)-enantiomer. The (S)-enantiomer is considered an impurity and is pharmacologically less active. The control of enantiomeric purity is critical, and specialized chiral chromatography methods are required for its quantification.[5]

Below is a table summarizing some of the known impurities associated with lacosamide.

Impurity Name/DesignationTypePotential Origin
(S)-LacosamideEnantiomeric ImpurityChiral synthesis or racemization
Lacosamide Related Compound BSynthesis-RelatedBy-product of synthesis
N-BenzylacetamideSynthesis-RelatedStarting material or by-product
Impurity C (R-Isomer)Synthesis-RelatedProcess impurity
Impurity G (N-Benzylacetamide)Synthesis-RelatedProcess impurity
Impurity I (R-Isomer)Synthesis-RelatedProcess impurity, noted to be difficult to separate via conventional HPLC.[6]

A Framework for Comparative Analysis

A robust head-to-head comparison requires a multi-faceted analytical approach. The objective is to create a high-resolution comparative map of the impurity profiles of the branded drug and its generic versions.

cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Comparison Sample Obtain Branded (Vimpat®) and Generic Lacosamide Samples Prep Prepare Samples per Protocol (e.g., dissolution in diluent) Sample->Prep HPLC Impurity Profiling by RP-HPLC/UPLC Prep->HPLC Chiral Enantiomeric Purity by Chiral HPLC Prep->Chiral LCMS Characterization of Unknowns by LC-MS HPLC->LCMS If unknown > 0.10% Quant Quantify Impurities (% Area Normalization) HPLC->Quant Chiral->Quant Compare Head-to-Head Comparison: - Number of Impurities - Levels of Impurities - Presence of New Impurities Quant->Compare Report Generate Comparative Report & Conclusion on Similarity Compare->Report

Caption: High-level workflow for the comparative analysis of branded and generic lacosamide.

Experimental Protocol 1: Quantification of Related Substances by RP-UPLC

This protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of lacosamide and its process-related impurities. The choice of UPLC over traditional HPLC offers superior resolution and faster run times, which is critical for detecting closely eluting impurities.[7]

Objective: To resolve and quantify known and unknown impurities in lacosamide drug substance and product.

1. Materials & Reagents:

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Purified Water

  • Lacosamide Reference Standard (RS) and Impurity Standards

  • Branded and Generic Lacosamide samples

2. Chromatographic System & Conditions:

  • Column: HSS C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase: 0.01 M Monobasic Potassium Phosphate (pH adjusted to 2.0 with orthophosphoric acid) : Acetonitrile (85:15, v/v)[7]

  • Flow Rate: 0.7 mL/min[7]

  • Detection Wavelength: 210 nm[7]

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Run Time: 5 minutes[7]

3. Solution Preparation:

  • Diluent: Mobile phase

  • Standard Solution: Accurately weigh and dissolve Lacosamide RS in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample (branded or generic) in diluent to a final concentration of ~0.5 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing Lacosamide RS and key impurity standards to verify the system's resolution and performance.

4. Methodology:

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the SSS and verify system suitability parameters (e.g., resolution between critical pairs > 2.0, tailing factor for lacosamide peak < 1.5).

  • Inject the Standard Solution in replicate (e.g., n=5) and check for reproducibility (%RSD of peak areas < 2.0%).

  • Inject each Sample Solution (branded and generic) for analysis.

  • Process the chromatograms. Identify impurities based on their relative retention time (RRT) with respect to the lacosamide peak.

  • Calculate the percentage of each impurity using the area normalization method.

start Start prep_solutions Prepare Mobile Phase, Blank, Standard, and Sample Solutions start->prep_solutions equilibrate Equilibrate UPLC System prep_solutions->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sss Inject System Suitability Solution (SSS) inject_blank->inject_sss check_sss System Suitability Met? inject_sss->check_sss inject_std Inject Standard (n=5) check_sss->inject_std Yes fail FAIL: Troubleshoot System check_sss->fail No check_std Reproducibility OK? inject_std->check_std inject_sample Inject Branded & Generic Samples check_std->inject_sample Yes check_std->fail No process_data Process Chromatograms (Integrate & Quantify) inject_sample->process_data report Generate Report process_data->report

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Lacosamide: Mitigating the Impact of O-Acetyl Lacosamide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: The Critical Role of Impurity Profiling in Generic Drug Development

Lacosamide, an anti-epileptic drug, is a well-established treatment for partial-onset seizures.[1][2] As the patent exclusivity for the originator product, Vimpat®, has lapsed, the development of generic alternatives is a key focus for many pharmaceutical companies. A cornerstone of generic drug approval is the demonstration of bioequivalence to the reference listed drug (RLD). This guide provides an in-depth technical comparison of methodologies to ensure bioequivalence, with a specific focus on a critical process-related impurity: O-Acetyl Lacosamide.

While seemingly minor, process impurities can significantly impact the safety, efficacy, and, crucially, the bioequivalence of a drug product. This compound is a known process impurity that can arise during the synthesis of lacosamide, particularly during the acetylation step.[3] Its presence, if not adequately controlled, can potentially alter the physicochemical properties of the drug substance and, consequently, the in vivo performance of the finished dosage form. This guide will provide the scientific rationale and detailed experimental protocols for a robust bioequivalence assessment of lacosamide, with a vigilant eye on the this compound impurity profile.

Understanding Lacosamide and the this compound Impurity

Lacosamide is chemically designated as (R)-2-acetamido-N-benzyl-3-methoxypropionamide.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, exhibiting high solubility and high permeability.[5] This classification is a significant advantage in generic drug development, as it opens the possibility of a biowaiver for in vivo bioequivalence studies, provided that comparative in vitro dissolution data meets regulatory standards.[5]

This compound is an impurity that can be formed during the synthesis of lacosamide, particularly if there is an excess of the acetylating agent or suboptimal reaction conditions. Its structure is closely related to lacosamide, which can present challenges in analytical separation and quantification.

Caption: Relationship between Lacosamide synthesis, this compound formation, and their impact on bioequivalence.

Analytical Methodologies for Impurity Profiling: A Comparative Approach

The cornerstone of controlling impurities lies in the ability to accurately and precisely detect and quantify them. For lacosamide and the this compound impurity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A robust, stability-indicating HPLC method is essential for the routine quality control of lacosamide and for the quantification of this compound. The choice of the stationary phase (column) and mobile phase is critical for achieving adequate resolution between the main analyte and its impurities.

Comparative Performance of HPLC Columns and Mobile Phases

ColumnMobile Phase AMobile Phase BGradient/IsocraticDetectionKey Advantages
Waters Symmetry C8 (250 x 4.6mm, 5µm)[6]Buffer (e.g., phosphate)AcetonitrileGradientUV at 210 nm[6]Good resolution for a range of impurities.
Phenomenex C18WaterMethanolIsocratic (40:60 v/v)[7]UV at 210 nm[7]Simple, isocratic method suitable for routine analysis.
Regis Pack (250 x 4.6 mm, 5 µm)[8]100% Ethanol-IsocraticUV at 210nm[8]Chiral separation capabilities.
Hypersil BDS C18 (250 x 4.6mm, 5µm)[9]0.01M monobasic potassium phosphate (pH 4.0)AcetonitrileIsocratic (30:70, v/v)[9]UV at 215 nm[9]Stability-indicating method.

Experimental Protocol: HPLC Method for Lacosamide and this compound

This protocol provides a starting point for developing a validated HPLC method. Method optimization and validation are crucial and must be performed in accordance with ICH guidelines.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Waters Symmetry C8 (250 x 4.6mm, 5µm) or equivalent.

  • Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: 40% A, 60% B

    • 25.1-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the lacosamide sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The C8 column is chosen for its slightly less hydrophobic character compared to a C18, which can provide better peak shape for polar compounds like lacosamide and its impurities.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • The UV detection wavelength of 210 nm is selected as it provides good sensitivity for both lacosamide and its related substances which possess a chromophore.[7]

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for HPLC impurity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Profiling

For comprehensive impurity profiling and the identification of unknown impurities, LC-MS/MS is the gold standard. Its high sensitivity and selectivity allow for the detection of trace-level impurities and provide structural information for their identification.

Experimental Protocol: LC-MS/MS Method for Lacosamide Impurity Profiling

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) for fast and efficient separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A steep gradient from 5% to 95% B over a short time (e.g., 5-10 minutes) is typically used for rapid screening.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities like this compound.

    • MRM Transitions:

      • Lacosamide: m/z 251.1 → 108.1

      • This compound: (Predicted) m/z 293.1 → 108.1 (requires confirmation with a reference standard)

Trustworthiness through Self-Validation:

The LC-MS/MS method's trustworthiness is established through rigorous validation, including specificity, linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ).[8] The use of an internal standard is crucial for accurate quantification in biological matrices if the method is adapted for pharmacokinetic studies.[10]

In Vitro Bioequivalence Assessment: The Power of Comparative Dissolution Studies

For BCS Class I drugs like lacosamide, regulatory agencies such as the FDA and EMA may grant a biowaiver for in vivo bioequivalence studies if the generic product exhibits similar in vitro dissolution profiles to the RLD.[5]

Experimental Protocol: Comparative Dissolution Testing

This protocol is based on FDA recommendations for lacosamide.[8]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Rotation Speed: 50 RPM.

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Sampling Timepoints: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: The amount of lacosamide dissolved at each time point is determined by a validated HPLC method.

  • Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.

Comparative Dissolution Data (Hypothetical)

Time (min)% Dissolved (RLD)% Dissolved (Test Product A)% Dissolved (Test Product B)
5454230
10757255
15929075
20989788
3010110095
f2 value -8545

In this hypothetical scenario, Test Product A would likely be eligible for a biowaiver, while Test Product B would require further investigation, potentially including an in vivo bioequivalence study.

In Vivo Bioequivalence Studies: The Definitive Comparison

If a biowaiver is not granted, or if there are concerns about the impact of impurities or excipients on bioavailability, an in vivo bioequivalence study is required.

Study Design: A Randomized, Two-Way Crossover Study

The standard design for a lacosamide bioequivalence study is a randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy adult volunteers under both fasting and fed conditions.[11]

Screening Volunteer Screening Randomization Randomization Screening->Randomization Period1 Period 1 (Test or Reference) Randomization->Period1 PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period Period2 Period 2 (Reference or Test) Washout->Period2 PK_Sampling2 Pharmacokinetic Sampling Period2->PK_Sampling2 PK_Sampling1->Washout Analysis Bioanalytical Analysis (LC-MS/MS) PK_Sampling1->Analysis PK_Sampling2->Analysis Stats Statistical Analysis (90% CI) Analysis->Stats

Caption: In vivo bioequivalence study design.

Key Pharmacokinetic Parameters and Acceptance Criteria

The key pharmacokinetic parameters for bioequivalence assessment are:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[1]

Comparative Pharmacokinetic Data (Hypothetical)

ParameterTest Product (Geometric Mean)RLD (Geometric Mean)Ratio of Geometric Means (90% CI)Bioequivalent?
Cmax (ng/mL)4850500097.0% (88.5% - 106.2%)Yes
AUC0-t (ngh/mL)825008300099.4% (92.3% - 107.1%)Yes
AUC0-∞ (ngh/mL)850008550099.4% (92.5% - 106.9%)Yes

The Impact of this compound on Bioequivalence: A Scientific Perspective

The presence of this compound, even at levels compliant with general impurity guidelines, warrants careful consideration. While there is no direct evidence to suggest a significant pharmacokinetic interaction between lacosamide and this compound, the potential for altered absorption characteristics cannot be entirely dismissed without data.[12] A higher level of this more lipophilic impurity could theoretically lead to faster initial absorption, potentially affecting Cmax.

Therefore, it is imperative to:

  • Thoroughly characterize the impurity profile of the test product and compare it to the RLD.[5]

  • Ensure that the level of this compound is consistently well below the qualification threshold outlined in ICH Q3B(R2) guidelines.

  • Conduct comparative dissolution studies in multiple media to detect any potential differences in dissolution behavior that might be attributable to the impurity.

Conclusion: A Rigorous, Science-Driven Approach to Bioequivalence

Demonstrating the bioequivalence of a generic lacosamide product requires a multifaceted approach that combines state-of-the-art analytical techniques with a thorough understanding of regulatory requirements. The control of process-related impurities, such as this compound, is not merely a matter of regulatory compliance but a fundamental aspect of ensuring product quality and therapeutic equivalence. By implementing the robust analytical and comparative methodologies outlined in this guide, drug developers can navigate the complexities of bioequivalence testing with confidence, ultimately providing patients with safe, effective, and affordable alternatives to brand-name medications.

References

  • Mahesh H. R. K. and Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre, 7(1), 285-291.
  • Thummar, K., et al. (2021). QUANTITATIVE DETERMINATION OF LACOSAMIDE IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO PHARMACOKINETIC STUDY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 358-366.
  • Shaik Nazma, et al. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 5(2), 355-360.
  • Charagondla, K. (2011). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. RASAYAN Journal of Chemistry, 4(4), 833-839.
  • Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-10.
  • Zava, D. (2023). A Bioequivalence Study of two Formulations of Lacosamide. Journal of Bioequivalence Studies, 9(1), 102.
  • European Medicines Agency. (2016). Lacosamide Accord. EMA/518597/2017.
  • Patsalos, P. N. (2013). The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Cambridge University Press.
  • Food and Drug Administration. (2024). Draft Guidance on Lacosamide.
  • Cawello, W. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 54(9), 901–914.
  • Food and Drug Administration. (2019).
  • United St
  • Niespodziany, I., et al. (2013). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation. Journal of neuroscience research, 91(3), 436–443.
  • Google Patents. (2013).
  • Li, Y., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in pharmacology, 14, 1269458.
  • Cawello, W., et al. (2012). No pharmacokinetic interaction between lacosamide and valproic acid in healthy volunteers. The Journal of Clinical Pharmacology, 52(8), 1227–1234.
  • Food and Drug Administration. (2021).
  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(11), 6495–6506.
  • Zava, D. (2023). A Bioequivalence Study of two Formulations of Lacosamide. Journal of Bioequivalence Studies, 9(1), 102.
  • Hirano, M., et al. (2020). p598 Pharmacokinetic Drug‐Drug Interaction Between Lacosamide and Other Antiepileptic Drugs in Japanese Adult Patients with Epilepsy. Epilepsia, 61, 139.
  • Wang, X., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7439–7443.
  • Thummar, K., et al. (2021). quantitative determination of lacosamide in human plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study.
  • Drug Enforcement Administration. (2009). Rules and Regulations. Federal Register, 74(97), 23790-23792.
  • Beghi, E., et al. (2025). Efficacy and safety of branded vs generic lacosamide in epilepsy: a retrospective real-world study. Neurological Sciences.
  • Cawello, W., et al. (2012). No pharmacokinetic interaction between lacosamide and valproic acid in healthy volunteers. The Journal of Clinical Pharmacology, 52(8), 1227–1234.
  • Li, Y., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS.
  • Dr. Oracle. (2025).
  • Food and Drug Administration. (2020). Inadequate Bioequivalence Studies (18of28) Generic Drugs Forum – Apr. 3-4, 2019.
  • Google Patents. (2021).
  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.
  • Pharmaffili
  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(11), 6495–6506.
  • Lattanzi, S., et al. (2018). Pharmacokinetic Interactions of Clinical Interest Between Direct Oral Anticoagulants and Antiepileptic Drugs. Clinical pharmacokinetics, 57(12), 1507–1522.
  • Beghi, E., et al. (2025). Efficacy and safety of branded vs generic lacosamide in epilepsy: a retrospective real-world study. Neurological Sciences.
  • Veeprho. Lacosamide EP Impurity D (HCl salt).
  • QxMD. Efficacy and safety of branded vs generic lacosamide in epilepsy: a retrospective real-world study.
  • Rathore, A. S. (2016). Analysis of impurities in biological active substances: A case study of monoclonal antibodies. Journal of pharmaceutical and biomedical analysis, 128, 488–496.
  • European Medicines Agency. Lacosamide UCB.
  • Food and Drug Administration. (2024). Draft Guidance on Lacosamide.
  • ClinPGx. Annotation of EMA Label for lacosamide and CYP2C19.
  • Food and Drug Administration.

Sources

A Comparative Guide to the Chemical Stability of Lacosamide and O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide, an anticonvulsant drug, is a functionalized amino acid approved for the adjunctive treatment of partial-onset seizures.[1] Its chemical stability is a critical attribute that ensures its safety and efficacy throughout its shelf life. O-Acetyl Lacosamide, a structurally related compound and a potential process-related impurity in the synthesis of Lacosamide, presents a compelling case for a comparative stability analysis.[2] Understanding the relative stability of these two molecules is paramount for optimizing manufacturing processes, defining degradation pathways, and establishing robust analytical methods for quality control.

This guide provides an in-depth comparative analysis of the stability of Lacosamide and a theoretical assessment of this compound's stability under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2] By examining their structural differences, we can elucidate the potential degradation pathways and predict their relative stability, offering valuable insights for formulation development and impurity profiling.

Molecular Structures and Their Implications for Stability

The key structural difference between Lacosamide and this compound lies in the substitution at the hydroxyl group. Lacosamide possesses a free hydroxyl group, while in this compound, this group is esterified with an acetyl moiety. This seemingly minor modification can have profound effects on the molecule's susceptibility to degradation.

The O-acetyl ester bond in this compound introduces a potential site for hydrolysis, particularly under acidic or basic conditions.[3][4] Esters are known to undergo hydrolysis to yield a carboxylic acid and an alcohol.[3] In contrast, the primary amide and the N-acetyl groups present in both molecules are generally more stable, although they can also be susceptible to hydrolysis under more forcing conditions.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] Based on published data for Lacosamide and the known chemical properties of O-acetyl esters, we can construct a comparative stability profile.

Hydrolytic Stability

Acidic Conditions:

Lacosamide has been shown to undergo degradation under acidic conditions.[5][6] The primary degradation pathway involves the hydrolysis of the primary amide bond.

For this compound, two primary sites for acid-catalyzed hydrolysis exist: the primary amide and the O-acetyl ester. Ester hydrolysis is generally more facile than amide hydrolysis under acidic conditions.[3] Therefore, it is hypothesized that this compound will be significantly less stable than Lacosamide in acidic media, with the primary degradation product being Lacosamide itself, along with acetic acid.

Basic Conditions:

Lacosamide exhibits significant degradation under alkaline conditions, again primarily through the hydrolysis of the amide linkage.[6][7]

This compound is expected to be highly unstable under basic conditions. Base-catalyzed hydrolysis of esters is a rapid and irreversible process, often referred to as saponification.[3][8] The O-acetyl group would be readily cleaved, leading to the formation of Lacosamide and acetate. Consequently, this compound is predicted to be considerably less stable than Lacosamide in a basic environment.

Neutral Conditions (Water):

Lacosamide is reported to be relatively stable in neutral aqueous solutions at ambient temperatures.[1]

The hydrolysis of O-acetyl esters can occur in neutral water, albeit at a slower rate compared to acidic or basic conditions.[9] Therefore, this compound may exhibit some degradation to Lacosamide over extended periods in an aqueous environment.

Oxidative Stability

Lacosamide has demonstrated susceptibility to oxidative stress, leading to the formation of several degradation products.[5][6]

The stability of O-acetylated compounds under oxidative conditions can vary. In some cases, acetylation can enhance thermo-oxidative stability.[10] However, without specific data for this compound, a definitive comparison is challenging. It is plausible that the primary sites of oxidation on the Lacosamide backbone would remain the points of vulnerability in this compound.

Thermal Stability

Lacosamide is generally considered to be thermally stable under typical storage conditions.[9] Forced degradation studies at elevated temperatures have shown limited degradation.[5]

Acetylation has been shown to improve the thermal stability of certain molecules.[11][12] It is conceivable that this compound may exhibit comparable or even slightly enhanced thermal stability compared to Lacosamide, provided that the degradation pathway does not involve the thermal elimination of the acetyl group.

Photostability

Lacosamide is reported to be photostable, showing no significant degradation upon exposure to light.[5]

The photostability of esters can be influenced by the presence of chromophores and the overall molecular structure.[13] Given that the acetyl group does not introduce a significant chromophore, it is anticipated that this compound would also exhibit good photostability, similar to Lacosamide.

Summary of Predicted Comparative Stability

Stress ConditionLacosamide StabilityPredicted this compound StabilityRationale for Difference
Acidic Hydrolysis Moderately StableLess Stable Susceptibility of the O-acetyl ester to acid-catalyzed hydrolysis.
Basic Hydrolysis UnstableHighly Unstable Rapid and irreversible base-catalyzed hydrolysis (saponification) of the O-acetyl ester.
Neutral Hydrolysis StablePotentially Less StableSlow hydrolysis of the O-acetyl ester in water over time.
Oxidative Stress SusceptibleLikely SusceptibleThe core molecular structure susceptible to oxidation remains the same.
Thermal Stress StableLikely StableAcetylation may confer similar or slightly enhanced thermal stability.
Photolytic Stress StableLikely StableThe acetyl group is not a significant chromophore.

Proposed Experimental Protocol for a Comparative Stability Study

To empirically validate the predicted stability profiles, a head-to-head comparative study is essential. The following protocol outlines a robust experimental design based on ICH guidelines.

I. Materials and Analytical Methodology
  • Test Articles: Lacosamide and this compound reference standards.

  • Analytical Method: A validated stability-indicating HPLC-UV method capable of separating both parent compounds and all potential degradation products.[1][14]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., ~210 nm).[14]

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

II. Forced Degradation Studies

Solutions of Lacosamide and this compound (e.g., 1 mg/mL) will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Solid samples stored at 105°C for 72 hours.[9]

  • Photostability: Solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

III. Sample Analysis and Data Interpretation
  • Samples from each stress condition will be withdrawn at specified time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

  • The percentage degradation of the parent compound and the formation of major degradation products will be quantified.

  • Mass balance should be assessed to ensure that all degradation products are accounted for.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare solutions of Lacosamide and this compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Expose to stress Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (Solid, 105°C) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B) Prep->Photo Expose to stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Quant Quantify Degradation & Impurity Formation HPLC->Quant Compare Compare Stability Profiles Quant->Compare Pathway Elucidate Degradation Pathways Compare->Pathway G OAL This compound LAC Lacosamide OAL->LAC Hydrolysis (Acid/Base) AA Acetic Acid OAL->AA Hydrolysis (Acid/Base) DP Further Degradation Products (from Lacosamide) LAC->DP Forced Conditions

Caption: Predicted primary degradation pathway of this compound.

Conclusion

The proposed experimental protocol provides a comprehensive framework for empirically verifying these predictions. Such a study would be invaluable for establishing appropriate control strategies for this compound as a potential impurity in the manufacture of Lacosamide, ultimately contributing to the quality and safety of the final drug product.

References

  • European Medicines Agency. (2017). Assessment report: Lacosamide Accord. [Link]

  • Krishnaiah, A., et al. (2011). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1-8.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Li, W., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7250-7255. [Link]

  • SynZeal. Lacosamide Impurities. [Link]

  • de Santana, R. C., et al. (2019). Oxidative Stability of Acylated and Hydrogenated Ricinoleates Using Synthetic and Natural Antioxidants. Journal of the Brazilian Chemical Society, 30(8), 1649-1658.
  • Zhang, Y., et al. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Acta Chromatographica, 31(1), 24-30. [Link]

  • ResearchGate. (n.d.). Investigation of the stability of O-acetyl groups under the different Fmoc cleavage conditions. [Link]

  • Rao, R. N., et al. (2014). Identification and Characterization of Stress Degradants of Lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and Validation of a Stability Indicating RP-HPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 95, 153-161.
  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chen, J. H., et al. (2018). Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. RSC Advances, 8(11), 5898-5906. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Bruice, T. C. Acyl Transfer from Esters. [Link]

  • Google Patents. (2021).
  • Der Pharma Chemica. (2015). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Clark, J. (2016). hydrolysis of esters. [Link]

  • National Center for Biotechnology Information. (2018). Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. [Link]

  • ResearchGate. (n.d.). The photochemistry of esters of carboxylic acids. [Link]

Sources

O-Acetyl Lacosamide: An Examination of a Potential Prodrug Strategy for Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lacosamide, marketed as Vimpat®, is a third-generation anti-seizure medication (ASM) established for the treatment of focal-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its unique mechanism of action, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels, distinguishes it from other ASMs that primarily affect fast inactivation.[3] This targeted action is believed to contribute to its efficacy in stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing with a favorable tolerability profile.[3][4]

This guide addresses the topic of "O-Acetyl Lacosamide" and its potential impact on the efficacy and safety of Lacosamide. However, a comprehensive review of the scientific literature reveals that This compound is not a recognized or studied compound. The chemical name for Lacosamide is (R)-2-acetamido-N-benzyl-3-methoxypropionamide, which contains an N-acetyl group.[1] It is plausible that the term "this compound" arises from a misunderstanding of Lacosamide's structure.

Therefore, this guide will first clarify the chemical nature of Lacosamide and then provide a thorough evaluation of its established properties. This will serve as a foundational reference for researchers interested in the development of novel antiepileptic drugs and potential prodrug strategies.

Understanding the Chemistry: Lacosamide and its N-Acetyl Group

Lacosamide is a functionalized amino acid.[1] A key feature of its structure is the presence of an acetyl group (CH₃CO) attached to a nitrogen atom, forming an acetamido group. This is correctly referred to as an N-acetyl group. An "O-acetyl" group would involve an acetyl group attached to an oxygen atom. The established synthesis routes for Lacosamide confirm the formation of the N-acetyl derivative.[5][6]

Below is a diagram illustrating the chemical structure of Lacosamide, highlighting the N-acetyl group.

Caption: Chemical structure of Lacosamide highlighting the N-Acetyl group.

Lacosamide: A Comprehensive Profile

Given the absence of data on "this compound," the remainder of this guide will focus on a detailed evaluation of Lacosamide itself, providing the in-depth technical information relevant to researchers and drug development professionals.

Mechanism of Action

Lacosamide's primary mechanism of action is the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[3][7] This is distinct from many other sodium channel-blocking ASMs which primarily target the fast inactivation state.[4]

  • Slow Inactivation: This is a conformational change in the sodium channel that occurs over a longer timescale (seconds to minutes) in response to prolonged or repetitive depolarization. By stabilizing this inactivated state, Lacosamide reduces the number of channels available to open, thereby suppressing sustained high-frequency neuronal firing characteristic of epileptic seizures.[3]

  • Collapsin Response Mediator Protein 2 (CRMP-2): Some preclinical studies have suggested that Lacosamide may also interact with CRMP-2, a protein involved in neuronal differentiation and axonal guidance.[8][9] The clinical significance of this interaction is still under investigation.

Lacosamide_MOA cluster_neuron Presynaptic Neuron VGSC Voltage-Gated Sodium Channel Repetitive_Firing Sustained Repetitive Firing VGSC->Repetitive_Firing Contributes to Seizure_Activity Seizure_Activity Repetitive_Firing->Seizure_Activity Leads to Lacosamide Lacosamide Lacosamide->VGSC Enhances Slow Inactivation

Caption: Lacosamide's mechanism of action on voltage-gated sodium channels.

Pharmacokinetic Profile

Lacosamide exhibits a favorable pharmacokinetic profile characterized by rapid and complete oral absorption, low plasma protein binding, and a low potential for drug-drug interactions.[10][11]

ParameterValueSource(s)
Bioavailability ~100% (oral)[7]
Time to Peak Plasma Concentration (Tmax) 0.5 - 4 hours[7]
Plasma Protein Binding <15%[4]
Metabolism Primarily via CYP2C19, CYP2C9, and CYP3A4 to an inactive O-desmethyl metabolite.[4][12]
Elimination Half-life Approximately 13 hours[4][7]
Excretion Mainly renal, with about 40% as unchanged drug.[4]
Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Lacosamide as both monotherapy and adjunctive therapy for focal-onset seizures.[13][14] It is also approved for adjunctive treatment of primary generalized tonic-clonic seizures.[15][16]

Efficacy in Focal-Onset Seizures (Adjunctive Therapy):

Study OutcomeLacosamidePlaceboSource(s)
≥50% Responder Rate 37.5% (first add-on)N/A[13]
Seizure Freedom (12 weeks) 31%17%[15]
Safety and Tolerability

Lacosamide is generally well-tolerated.[17] The most common treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity and often dose-related.

Common Adverse Events (Incidence >10%):

  • Dizziness[13]

  • Headache[13]

  • Nausea[12]

  • Diplopia (double vision)[12]

  • Somnolence[13]

Serious Adverse Events:

While less common, serious adverse events can include cardiac effects such as PR interval prolongation.[2] Therefore, caution is advised in patients with known cardiac conduction problems.

Experimental Protocols for Preclinical Evaluation

For researchers investigating novel compounds like a hypothetical "this compound," a series of well-established preclinical models are essential to evaluate efficacy and safety.

In Vivo Efficacy Models

1. Maximal Electroshock (MES) Seizure Model:

  • Objective: To assess a compound's ability to prevent the spread of seizures.

  • Species: Mice or rats.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • After a predetermined pretreatment time, deliver a brief electrical stimulus via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is the percentage of animals protected from the tonic hindlimb extension.

2. Pentylenetetrazol (PTZ) Seizure Model:

  • Objective: To evaluate a compound's ability to raise the seizure threshold.

  • Species: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After the appropriate pretreatment interval, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce clonic seizures.

    • Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

    • Endpoints include the latency to the first seizure and the percentage of animals exhibiting generalized clonic seizures.

Preclinical_Workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Mechanistic Studies cluster_safety Safety & Tolerability MES Maximal Electroshock (MES) Seizure Model PTZ Pentylenetetrazol (PTZ) Seizure Model Patch_Clamp Patch-Clamp Electrophysiology on Neuronal Cultures Tox_Studies Acute & Chronic Toxicity Studies Cardiac_Safety hERG Channel Assay & In Vivo Cardiovascular Monitoring Compound Test Compound (e.g., this compound) Compound->MES Compound->PTZ Compound->Patch_Clamp Compound->Tox_Studies Compound->Cardiac_Safety

Caption: A generalized workflow for the preclinical evaluation of a novel anti-seizure compound.

In Vitro Mechanistic Studies

Patch-Clamp Electrophysiology:

  • Objective: To directly measure the effects of a compound on ion channel function.

  • Preparation: Primary neuronal cultures or cell lines expressing specific sodium channel subtypes.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Apply voltage protocols designed to elicit and measure both fast and slow inactivation of sodium currents.

    • Perfuse the test compound onto the cell and repeat the voltage protocols.

    • Analyze the data to determine if the compound modulates the kinetics of slow inactivation, similar to Lacosamide.

Conclusion

While the concept of an "this compound" as a potential prodrug or analog of Lacosamide is intriguing from a medicinal chemistry perspective, there is currently no scientific evidence to support its existence or properties. This guide has aimed to clarify this point and instead provide a comprehensive, evidence-based overview of Lacosamide for the scientific community. The detailed information on Lacosamide's mechanism of action, pharmacokinetics, efficacy, and safety, along with standardized preclinical testing protocols, serves as a valuable resource for researchers in the field of epilepsy and anticonvulsant drug discovery. Future research into novel derivatives of Lacosamide should be grounded in the established principles of medicinal chemistry and pharmacology to build upon the successes of this important anti-seizure medication.

References

  • Lacosamide - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacosamide (oral route) - Side effects & dosage - Mayo Clinic. (2025, October 31). Retrieved January 25, 2026, from [Link]

  • Efficacy and safety of lacosamide as first add-on or later adjunctive treatment for uncontrolled partial-onset seizures: A multicentre open-label trial - ResearchGate. (2025, October 21). Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Lacosamide? - Patsnap Synapse. (2024, July 17). Retrieved January 25, 2026, from [Link]

  • Efficacy and safety of adjunctive lacosamide in the treatment of PGTCS - YouTube. (2020, August 18). Retrieved January 25, 2026, from [Link]

  • A Study to Assess the Safety and Efficacy of Lacosamide Versus Placebo (a Pill Without Active Medication) in Patients With Idiopathic Generalised Epilepsy Who Are Already Taking Anti-epileptic Medications - ClinicalTrials.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, March 8). Retrieved January 25, 2026, from [Link]

  • Advances in epilepsy treatment: lacosamide pharmacokinetic profile - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacosamide (Vimpat) - Uses and Side Effects - Epilepsy Medication. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacosamide: A Review of Preclinical Properties - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Safety of Lacosamide for Treatment of Seizures and Seizure Prophylaxis in Adult Hospitalized Patients - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity | ACS Omega - ACS Publications. (2019, April 10). Retrieved January 25, 2026, from [Link]

  • Lacosamide: an investigational drug for adjunctive treatment of partial-onset seizures - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH. (2018, April 18). Retrieved January 25, 2026, from [Link]

  • CN105646284A - Lacosamide synthesis method - Google Patents. (n.d.).
  • Lacosamide: a review of preclinical properties - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Safety and Tolerability of Lacosamide in Patients With Epilepsy: A Systematic Review and Meta-Analysis - NIH. (2021, September 20). Retrieved January 25, 2026, from [Link]

  • FULL PRESCRIBING INFORMATION - accessdata.fda.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • The antiepileptic drug lacosamide and memory – A preclinial study - ResearchGate. (2025, October 27). Retrieved January 25, 2026, from [Link]

  • New and alternate synthesis of lacosa - JOCPR. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications - PubMed. (2021, June 15). Retrieved January 25, 2026, from [Link]

  • Lacosamide Pharmacokinetic Parameters | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lacosamide. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fast-paced world of drug discovery and development, our focus is often directed toward synthesis, efficacy, and analysis. However, the lifecycle of a chemical entity does not conclude upon data acquisition. The responsible management of chemical waste is a critical, non-negotiable aspect of scientific integrity and laboratory safety. O-Acetyl Lacosamide, a known impurity and derivative of the anticonvulsant drug Lacosamide, requires the same rigorous attention to its end-of-life handling as its parent compound.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, grounded in the compound's known hazards and regulatory standards. Our objective is to empower researchers and laboratory personnel to manage this waste stream confidently, ensuring personal safety, environmental protection, and institutional compliance.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to Lacosamide allows us to infer a comparable hazard profile. Therefore, as a matter of prudent practice, this compound must be handled with the same precautions as Lacosamide.

Toxicological and Physicochemical Characteristics

Lacosamide is classified as a hazardous substance. Its disposal protocols are dictated by its toxicity and potential environmental impact. The key hazard classifications, derived from Lacosamide's SDS, are summarized below and should be applied to this compound.

Hazard CategoryGHS ClassificationDescriptionImplication for Disposal
Acute Toxicity H301: Toxic if swallowedIngestion can cause significant adverse health effects.Must be treated as toxic waste. Prevent any release into the environment or sewer systems.[1][2]
Eye Irritation H319: Causes serious eye irritationDirect contact can result in damage to the eyes.Requires appropriate PPE (goggles, face shield) during handling and disposal.[1][2]
Specific Target Organ Toxicity H336: May cause drowsiness or dizzinessInhalation of dust or aerosols can affect the central nervous system.Handling should occur in well-ventilated areas or a chemical fume hood.[1]
Reproductive Toxicity H361d: Suspected of damaging the unborn childPoses a potential risk to fetal development.Requires stringent handling procedures and PPE to prevent exposure, especially for personnel of child-bearing potential.[1]
Transport Classification UN 2811, Class 6.1TOXIC SOLID, ORGANIC, N.O.S.This formal classification dictates the stringent requirements for packaging, labeling, and transport by a licensed waste carrier.[1]
Environmental Fate

Lacosamide is characterized as slightly hazardous to water and is not expected to degrade readily in the environment.[2][3][4] Its physicochemical properties suggest it will persist in the aquatic compartment if released.[4] This underscores the critical importance of preventing its entry into drains or sewer systems, as standard wastewater treatment may be ineffective.[1][3]

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Due to its toxicological profile, this compound waste must be managed as hazardous waste, adhering to all federal, state, and local regulations.

Section 2: Waste Stream Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. The following protocols provide a systematic approach to handling this compound waste from characterization to collection.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.

  • Hand Protection: Nitrile gloves. Always inspect gloves before use and wash hands thoroughly after removal.[2]

  • Protective Clothing: A standard laboratory coat.

Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste. This compound waste typically falls into three categories:

  • Solid Waste: Expired or unused pure compound, contaminated filter paper, weighing boats, and contaminated consumables like pipette tips or tubes.

  • Liquid Waste: Solutions containing this compound, such as reaction mixtures, chromatographic fractions, or stock solutions. This includes both aqueous and organic solvent-based solutions.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware.

Causality: Segregation is paramount to prevent unintended chemical reactions within a waste container. For instance, mixing aqueous waste with a water-reactive chemical or an acidic waste with a cyanide-bearing waste could have catastrophic consequences.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing this compound waste in the laboratory.

Caption: Decision workflow for this compound waste management.

Protocol for Solid Waste Disposal
  • Collection: Carefully transfer all solid waste (e.g., unused powder, contaminated wipes, gels) into a designated, properly labeled hazardous solid waste container.

  • Container: The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and any other chemicals or contaminated materials.

  • Storage: Keep the container closed at all times except when adding waste. Store it in your laboratory's designated Satellite Accumulation Area (SAA).[5][6]

Protocol for Liquid Waste Disposal
  • Segregation: Do not mix incompatible waste streams. Use separate containers for halogenated organic solvents, non-halogenated organic solvents, and aqueous solutions.

  • Collection: Pour liquid waste carefully into the appropriate, labeled hazardous liquid waste container, using a funnel to prevent spills.

  • Container: Use a sealable, chemical-resistant container (e.g., a coated glass or polyethylene bottle). Never overfill; leave at least 10% headspace for vapor expansion.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the full chemical names and approximate percentages of all components, including this compound.

  • Storage: Keep the container tightly sealed and store it in the designated SAA.

Spill Management

In the event of a spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.

  • Protect Yourself: Don appropriate PPE, including a respirator if necessary.

  • Containment: For small spills, use a chemical spill kit with an absorbent material to contain and soak up the substance.

  • Collection: Sweep up the absorbed material and place it in a sealed bag or container. This cleanup material must be disposed of as hazardous solid waste.[7]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 3: Final Disposal Pathway

The ultimate disposal of this compound is not performed by the researcher. Your responsibility ends with proper packaging, labeling, and storage for collection.

  • EHS Collection: Once your waste container is full, or as per your institution's schedule, arrange for a pickup by your EHS department or a designated hazardous waste contractor.[5][6]

  • Licensed Transport: The waste will be transported by a licensed carrier, adhering to the Department of Transportation (DOT) regulations for UN 2811 toxic solids.[1]

  • Destruction: The most common and effective disposal method for this type of organic pharmaceutical waste is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the active chemical compound.[8]

Crucial Directive: Under no circumstances should this compound or its containers be disposed of in the regular trash, down the sink, or via any other unapproved route.[1][3] This action violates regulatory standards and poses a direct threat to the environment.

References

  • Lacosamide Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Laboratory Waste Management Guidelines.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA). [Link]

  • Lacosamide Tablets, USP Safety D
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]

  • Lacosamide S-Enantiomer Safety D
  • Environmental Assessment for Lacosamide. U.S. Food and Drug Administration (FDA) NDA 22-253 & 22-254. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA).

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling O-Acetyl Lacosamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily realities. O-Acetyl Lacosamide, a derivative of the anticonvulsant drug Lacosamide, represents a class of compounds that, while promising, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus is on the "why" behind each recommendation, fostering a culture of safety that is both informed and proactive.

Hazard Identification: Understanding the Compound

The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and ingestion. Our PPE strategy is designed to create a robust barrier against these routes of entry.

Core Directive: Essential Personal Protective Equipment

The foundation of safe handling for any potent compound is a multi-layered approach to PPE. The following are the minimum requirements for handling this compound in a laboratory setting.

  • Hand Protection : Double gloving is mandatory. The inner glove should be a nitrile glove, providing a good balance of chemical resistance and dexterity. The outer glove should also be nitrile, and cuffs should be pulled over the sleeves of the lab coat. Gloves should be changed every 30 minutes or immediately if contamination is suspected[2]. The selection of suitable gloves depends not only on the material but also on further marks of quality and varies from manufacturer to manufacturer[1].

  • Eye and Face Protection : Chemical splash goggles are essential to protect against accidental splashes. A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.

  • Protective Clothing : A disposable, long-sleeved, solid-front gown with tight-fitting elastic or knit cuffs is required. The gown should close in the back to minimize the risk of frontal contamination[2]. This should be worn over standard laboratory attire. For procedures with a high risk of contamination, "bunny suit" coveralls that offer head-to-toe protection may be necessary[2].

  • Respiratory Protection : For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, when weighing or handling the powder outside of a containment system, or if there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in situations with a higher potential for exposure, a powered air-purifying respirator (PAPR) should be considered.

Procedural PPE Guidance: A Task-Based Approach

The level of PPE required can be adjusted based on the specific task being performed. The following table provides a clear, at-a-glance guide for researchers.

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing Powder Chemical Fume Hood or Ventilated Balance EnclosureDouble NitrileGoggles & Face ShieldDisposable GownN95 Respirator
Preparing Solutions Chemical Fume HoodDouble NitrileGoggles & Face ShieldDisposable GownAs needed based on aerosol risk
In-vitro Assays Biosafety Cabinet or Laminar Flow HoodDouble NitrileGogglesDisposable GownNot typically required
In-vivo Dosing Ventilated Changing StationDouble NitrileGogglesDisposable GownNot typically required
Step-by-Step Protocols: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Gown: Put on the disposable gown and tie it securely.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, then the second pair, ensuring the cuffs of the outer gloves go over the cuffs of the gown.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As you remove the gown, peel off the inner gloves simultaneously, trapping the gown within the gloves.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Collection : Immediately after doffing, place all used PPE into a designated, clearly labeled hazardous waste bag.

  • Storage : Store the sealed waste bags in a designated hazardous waste accumulation area.

  • Disposal : All chemical waste, including contaminated PPE, must be disposed of through your institution's hazardous waste management program. Do not place it in regular trash. For unused this compound, do not flush it down the drain[3]. The recommended disposal method is to mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash[4][5][6].

Visualizing the PPE Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal Start Start: Handling this compound RiskAssessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosolization Start->RiskAssessment BasePPE Standard PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles RiskAssessment->BasePPE HighRisk High-Risk Task? (e.g., Weighing Powder, Bulk Handling) BasePPE->HighRisk AddFaceShield Add Face Shield HighRisk->AddFaceShield Yes Procedure Perform Laboratory Procedure HighRisk->Procedure No AddRespirator Add N95 Respirator or PAPR AddFaceShield->AddRespirator AddRespirator->Procedure Doffing Follow Strict Doffing Protocol Procedure->Doffing Disposal Dispose of all PPE and Chemical Waste as Hazardous Waste Doffing->Disposal End End Disposal->End

Caption: PPE selection workflow for this compound handling.

References

  • Fresenius Kabi USA. (2022). Lacosamide Injection, USP - Safety Data Sheet. Retrieved from [Link]

  • Novadoz Pharmaceuticals. (2024). Lacosamide Oral Solution, USP 10 mg/mL - Safety Data Sheet. Retrieved from [Link]

  • ScieGen Pharmaceuticals. (2023). Lacosamide Tablets, USP - Safety Data Sheet. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]

  • Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Siegfried. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

  • Fimea. (n.d.). How should medicines be disposed of? Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). How to Safely Dispose of Unused or Expired Medicine. Retrieved from [Link]

  • Pharmaceutical International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。